Cholenic acid
描述
3b-Hydroxy-5-cholenoic acid has been reported in Homo sapiens with data available.
Structure
3D Structure
属性
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJCGFYHIANNA-QIZZZRFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317558 | |
| Record name | Cholenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b-Hydroxy-5-cholenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5255-17-4 | |
| Record name | Cholenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3beta-Hydroxy-delta5-cholenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxy-5-cholenic acid, 3β- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVD67Y26MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3b-Hydroxy-5-cholenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cholenic Acid Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cholenic acid, a critical intermediate in the alternative pathway of bile acid biosynthesis. The document details the enzymatic reactions, regulatory networks, quantitative data, and experimental methodologies relevant to the study of this pathway, offering valuable insights for researchers in metabolic diseases, hepatology, and drug development.
Introduction to this compound and the Alternative Bile Acid Synthesis Pathway
Cholenic acids are a class of monohydroxy bile acids that serve as key intermediates in the "acidic" or alternative pathway of bile acid synthesis. This pathway is initiated in the mitochondria and is responsible for a portion of the total bile acid pool. The most well-characterized this compound is 3β-hydroxy-5-cholenoic acid, which is formed from cholesterol through a series of enzymatic modifications. Unlike the classic or "neutral" pathway, which begins with the 7α-hydroxylation of cholesterol, the alternative pathway is initiated by the hydroxylation of the sterol side chain. This pathway is not only crucial for cholesterol homeostasis but is also implicated in various physiological and pathophysiological processes, including liver diseases and metabolic disorders.
The this compound Synthesis Pathway: A Step-by-Step Breakdown
The synthesis of 3β-hydroxy-5-cholenoic acid from cholesterol is a multi-step enzymatic process primarily occurring in the liver. The key enzymes and intermediates are detailed below.
From Cholesterol to 3β-hydroxy-5-cholenoic acid:
-
27-Hydroxylation of Cholesterol: The pathway is initiated by the enzyme sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme. CYP27A1 catalyzes the hydroxylation of the C27 position of cholesterol, forming 27-hydroxycholesterol.
-
Further Oxidation by CYP27A1: CYP27A1 continues to oxidize the side chain of 27-hydroxycholesterol, leading to the formation of 3β-hydroxy-5-cholestenoic acid.
Metabolism of 3β-hydroxy-5-cholenoic acid:
Once formed, 3β-hydroxy-5-cholenoic acid is further metabolized to primary bile acids, primarily chenodeoxycholic acid (CDCA). This conversion involves the following key steps:
-
7α-Hydroxylation: The enzyme oxysterol 7α-hydroxylase (CYP7B1) , located in the endoplasmic reticulum, catalyzes the 7α-hydroxylation of 3β-hydroxy-5-cholenoic acid to form 3β,7α-dihydroxy-5-cholenoic acid.
-
Oxidation and Isomerization: The 3β-hydroxy-Δ⁵ structure is then converted to a 3-oxo-Δ⁴ intermediate by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) .
-
Conversion to Chenodeoxycholic Acid: Subsequent enzymatic reactions, including reduction of the 3-oxo group and saturation of the double bond, lead to the formation of chenodeoxycholic acid.
The overall pathway is depicted in the following diagram:
Figure 1: The synthesis and metabolism of 3β-hydroxy-5-cholenoic acid.
Quantitative Data on this compound Synthesis
This section provides a summary of the available quantitative data related to the this compound synthesis pathway, including enzyme kinetics and physiological concentrations.
| Parameter | Value | Organism/Condition | Reference |
| Enzyme Kinetics | |||
| CYP27A1 Km for Cholesterol | ~150-400 µM | Rat liver mitochondria | [1][2] |
| Physiological Concentrations of 3β-hydroxy-5-cholenoic acid | |||
| Serum (Healthy Controls) | 0.184 µmol/L | Human | [3] |
| Plasma (Healthy Controls) | 67.2 ± 27.9 ng/mL | Human | [4][5] |
| Serum (Obstructive Jaundice) | 6.783 µmol/L | Human | [3] |
| Serum (Decompensated Liver Cirrhosis) | 1.636 µmol/L | Human | [3] |
| Serum (Acute Hepatitis) | 2.364 µmol/L | Human | [3] |
| Plasma (Primary Biliary Cirrhosis) | 298 ng/mL (median) | Human | [6] |
| Plasma (Alcoholic Liver Cirrhosis) | 262 ng/mL (median) | Human | [6] |
Regulation of this compound Synthesis
The synthesis of this compound is tightly regulated at the transcriptional level to maintain cholesterol and bile acid homeostasis. The key regulatory factors are nuclear receptors, which act as sensors for intracellular levels of cholesterol metabolites and bile acids.
Key Regulatory Nuclear Receptors:
-
Farnesoid X Receptor (FXR): Activated by bile acids, FXR plays a central role in the negative feedback regulation of bile acid synthesis. FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the transcription of key enzymes in both the classic and alternative bile acid synthesis pathways.
-
Liver X Receptor (LXR): Activated by oxysterols (cholesterol oxidation products), LXR promotes the expression of genes involved in cholesterol efflux and transport. LXR can also influence bile acid synthesis.
-
Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR): These receptors are also implicated in the regulation of bile acid synthesis and detoxification.
The transcriptional regulation of the key enzymes CYP27A1 and CYP7B1 is complex and involves the interplay of these nuclear receptors and other transcription factors.
Figure 2: Simplified signaling pathway for the transcriptional regulation of key enzymes.
Experimental Protocols
Accurate quantification of this compound and the assessment of enzyme activities are crucial for studying this pathway. Below are representative protocols for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for 3β-hydroxy-5-cholenoic acid Analysis in Serum
This protocol outlines a general procedure for the analysis of 3β-hydroxy-5-cholenoic acid in serum samples.
1. Sample Preparation and Extraction: a. To 100 µL of serum, add an internal standard (e.g., deuterated cholic acid). b. Perform alkaline hydrolysis to deconjugate the bile acids. c. Acidify the sample and extract the free bile acids using a solid-phase extraction (SPE) column. d. Elute the bile acids from the SPE column and evaporate the solvent to dryness.
2. Derivatization: a. To the dried extract, add a derivatizing agent to convert the polar carboxyl and hydroxyl groups into volatile esters and ethers. A common method is methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl group.[7] b. Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phase like DB-5ms). b. Use a temperature program to separate the different bile acid derivatives. c. Detect the eluted compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity. d. Quantify the amount of 3β-hydroxy-5-cholenoic acid by comparing its peak area to that of the internal standard.
Enzyme Activity Assay for Sterol 27-Hydroxylase (CYP27A1)
This protocol describes an assay to measure the activity of CYP27A1 in isolated mitochondria.
1. Mitochondrial Isolation: a. Isolate mitochondria from liver tissue using differential centrifugation.
2. Reconstitution of the Enzyme System: a. Reconstitute the active membrane fractions containing CYP27A1 with adrenodoxin (B1173346) and adrenodoxin reductase.[8]
3. Enzyme Reaction: a. Prepare a reaction mixture containing the reconstituted enzyme, a buffer (e.g., phosphate (B84403) buffer), and a NADPH regenerating system. b. Initiate the reaction by adding the substrate, [4-¹⁴C]cholesterol. c. Incubate the reaction mixture at 37°C for a defined period.
4. Product Extraction and Analysis: a. Stop the reaction and extract the sterols. b. Separate the substrate (cholesterol) from the product (27-hydroxycholesterol) using high-performance liquid chromatography (HPLC).[8] c. Quantify the amount of radioactive product formed using a scintillation counter. d. Calculate the enzyme activity as nmol of product formed per mg of protein per minute.
Figure 3: A representative experimental workflow for the GC-MS analysis of this compound.
Conclusion
The this compound synthesis pathway represents a critical branch of bile acid metabolism with significant implications for cholesterol homeostasis and liver health. A thorough understanding of the enzymes, regulatory mechanisms, and quantitative aspects of this pathway is essential for researchers and clinicians working on metabolic and hepatobiliary diseases. The methodologies outlined in this guide provide a foundation for further investigation into the intricate roles of cholenic acids in health and disease, and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concentrations of cholestenoic acids in plasma from patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Function of 3β-Hydroxy-5-Cholenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3β-hydroxy-5-cholenic acid is a monohydroxy bile acid that serves as a key intermediate in the alternative "acidic" pathway of bile acid biosynthesis. Primarily synthesized from cholesterol, it is a precursor to chenodeoxycholic acid (CDCA) and can also be metabolized to lithocholic acid (LCA). While not a potent agonist of the farnesoid X receptor (FXR) itself, its downstream metabolites and its accumulation in certain pathological conditions underscore its significance in hepatic and biliary physiology. This guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of 3β-hydroxy-5-cholenic acid, including its role in cholestatic liver diseases, its interaction with nuclear receptors, and its potential as a clinical biomarker. Detailed experimental protocols for its quantification and the assessment of its activity are also presented.
Introduction
3β-hydroxy-5-cholenic acid is a naturally occurring steroid acid found in biological fluids.[1] As a C24 bile acid, it plays a role in lipid metabolism and is an important intermediate in the alternative pathway of bile acid synthesis, which accounts for a fraction of the total bile acid production in humans.[2] Unlike the primary bile acids, cholic acid and chenodeoxycholic acid, which are well-characterized for their role in digestion and signaling, the direct biological activities of 3β-hydroxy-5-cholenic acid are less well understood. However, its position as a metabolic precursor and its altered levels in hepatobiliary diseases make it a molecule of significant interest in the fields of gastroenterology, hepatology, and drug development.
Synthesis and Metabolism
The synthesis of 3β-hydroxy-5-cholenic acid begins with cholesterol and proceeds through the alternative, or "acidic," pathway of bile acid synthesis. This pathway is distinct from the classic "neutral" pathway that is initiated by cholesterol 7α-hydroxylase (CYP7A1).
Biosynthetic Pathway
The initial steps of the alternative pathway involve the oxidation of the cholesterol side chain, followed by modifications to the steroid nucleus. 3β-hydroxy-5-cholenic acid emerges as a key intermediate in this process.[2]
A simplified representation of its formation is depicted below:
Caption: Simplified overview of the initial steps in the alternative bile acid synthesis pathway leading to 3β-hydroxy-5-cholenic acid.
Metabolic Fate
Once formed, 3β-hydroxy-5-cholenic acid is further metabolized in the liver to form chenodeoxycholic acid (CDCA). This conversion involves a series of enzymatic reactions, including 7α-hydroxylation.[3][4] Additionally, 3β-hydroxy-5-cholenic acid can be a precursor to the secondary bile acid, lithocholic acid (LCA).[5]
The metabolic conversion of 3β-hydroxy-5-cholenic acid is crucial as it leads to the formation of more biologically active bile acids that are potent ligands for nuclear receptors like FXR.
Caption: Metabolic pathways of 3β-hydroxy-5-cholenic acid to chenodeoxycholic acid and lithocholic acid.
Biological Functions and Clinical Significance
Role in Cholestasis
Elevated levels of 3β-hydroxy-5-cholenic acid are observed in patients with cholestatic liver diseases.[6] In these conditions, the impaired bile flow leads to the accumulation of bile acids, including this particular intermediate. Its presence in high concentrations in serum can serve as a biomarker for cholestasis.[6] More than 90% of the toxic 3β-hydroxy-5-cholenic acid is detoxified through sulfation or glucuronidation.[6]
Interaction with Nuclear Receptors
The direct interaction of 3β-hydroxy-5-cholenic acid with nuclear receptors that regulate bile acid homeostasis, such as the Farnesoid X Receptor (FXR) and the Pregnane (B1235032) X Receptor (PXR), is an area of active research.
-
Farnesoid X Receptor (FXR): While its downstream metabolite CDCA is a potent FXR agonist, studies on structurally similar compounds suggest that 3β-hydroxy-5-cholenic acid itself is likely a weak or inactive FXR agonist. For instance, the 3β-epimers of deoxycholic acid (DCA) and lithocholic acid (LCA) have been shown to be inactive in transactivation assays.[4]
The regulation of target genes by FXR and PXR is a complex process involving heterodimerization with the retinoid X receptor (RXR) and binding to specific response elements in the promoter regions of target genes.
Caption: General overview of FXR and PXR signaling pathways in hepatocytes.
Quantitative Data
Quantitative data on 3β-hydroxy-5-cholenic acid is crucial for understanding its physiological and pathological roles.
Table 1: Concentrations of 3β-Hydroxy-5-Cholenic Acid in Human Plasma
| Condition | Concentration (ng/mL) | Reference |
| Healthy Subjects | 67.2 ± 27.9 (mean ± SD) | [7] |
| Cholestatic Patients | Significantly elevated | [5] |
Table 2: Receptor Activation Data (Inferred from Structurally Similar Compounds)
| Compound | Receptor | Activity | EC50 | Reference |
| 3β-epimers of DCA and LCA | FXR | Inactive | - | [4] |
| 5β-cholestan-3α,7α,12α-triol | mouse PXR | Agonist | 2.5 µM | [3] |
| 5β-cholestan-3α,7α,12α-triol | human PXR | Agonist | 5 µM | [3] |
| Chenodeoxycholic acid (CDCA) | FXR | Agonist | ~50 µM | [4] |
Note: Direct EC50 values for the activation of FXR and PXR by 3β-hydroxy-5-cholenic acid are not currently well-documented in the literature and represent a key area for future research.
Table 3: Enzyme Kinetic Parameters (for related substrates)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| 3β-hydroxysteroid dehydrogenase | 7α-hydroxycholesterol | 0.30 | Not reported | [8] |
| 3β-hydroxysteroid dehydrogenase | 7α,27-dihydroxycholesterol | 0.32 | Not reported | [8] |
| 3β-hydroxysteroid dehydrogenase | Pregnenolone | 1.6 | 48.6 | [8] |
Experimental Protocols
Quantification of 3β-Hydroxy-5-Cholenic Acid by LC-MS/MS
This protocol provides a general framework for the quantification of 3β-hydroxy-5-cholenic acid in human plasma.
Workflow Diagram:
Caption: Workflow for the quantification of 3β-hydroxy-5-cholenic acid in plasma by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 3β-hydroxy-5-cholenic acid).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[6][9]
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over approximately 10-15 minutes.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3β-hydroxy-5-cholenic acid and its internal standard need to be optimized.
-
Nuclear Receptor Activation Assay (Reporter Gene Assay)
This protocol describes a general method to assess the activation of FXR or PXR by 3β-hydroxy-5-cholenic acid.
Workflow Diagram:
Caption: General workflow for a nuclear receptor reporter gene assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate media.
-
Seed cells into a 96-well plate.
-
Transfect cells with an expression vector for the nuclear receptor of interest (human FXR or PXR), a reporter plasmid containing a luciferase gene under the control of a response element for that receptor, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[10][11][12]
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of 3β-hydroxy-5-cholenic acid.
-
Include a vehicle control (e.g., DMSO) and a known agonist for the receptor as a positive control (e.g., GW4064 for FXR, rifampicin (B610482) for PXR).
-
-
Luciferase Assay:
-
After a 24-48 hour incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable model.
-
Conclusion and Future Directions
3β-hydroxy-5-cholenic acid is a significant intermediate in the alternative pathway of bile acid synthesis. While its direct biological activities appear to be modest, its metabolic conversion to potent signaling molecules like CDCA and its accumulation in cholestatic conditions highlight its importance. Future research should focus on definitively determining its binding affinities and activation potential for nuclear receptors such as FXR and PXR. Furthermore, elucidating the specific kinetic parameters of the enzymes involved in its metabolism will provide a more complete understanding of its role in bile acid homeostasis and the pathophysiology of liver diseases. The development of highly specific and sensitive analytical methods will be crucial for advancing our knowledge of this intriguing bile acid.
References
- 1. puracyp.com [puracyp.com]
- 2. Cholic acid - Wikipedia [en.wikipedia.org]
- 3. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
The Structural Elucidation of Cholenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Cholenic acid is a steroid acid with a cholestane (B1235564) skeleton. Its structure is characterized by a hydroxyl group at the 3β position, a double bond between carbons 5 and 6, and a 24-oic acid side chain.[1][2][]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₈O₃ | [1][2] |
| Molecular Weight | 374.56 g/mol | [1] |
| IUPAC Name | (3β)-3-hydroxychol-5-en-24-oic acid | |
| CAS Number | 5255-17-4 | [1] |
| Melting Point | 232-236 °C | [] |
| SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | [] |
| InChI | InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | [] |
Experimental Protocols
The structural elucidation of this compound relies on a combination of isolation and purification techniques followed by spectroscopic analysis.
Isolation and Purification of Bile Acids
A general workflow for the isolation and purification of bile acids from biological samples such as serum or bile is outlined below. This process typically involves extraction, separation, and purification steps to obtain the analyte of interest in a form suitable for analysis.
Protocol for Bile Acid Extraction from Serum:
-
Sample Preparation: Thaw frozen serum samples on ice.
-
Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the bile acids to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom.[4][5][6]
Experimental Conditions for NMR of Bile Acids:
-
Sample Preparation: Dissolve 1-5 mg of the purified bile acid in a deuterated solvent such as methanol-d₄ or chloroform-d.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
1D Spectra: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon signals.
-
2D Spectra: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[6]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the resulting fragment ions.
Experimental Conditions for LC-MS/MS of Bile Acids:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids as they readily form [M-H]⁻ ions.
-
Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to acquire MS and MS/MS spectra.
-
Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion and generate a characteristic fragmentation pattern.
Spectroscopic Data and Structural Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally-derived ¹H and ¹³C NMR data for this compound are not available in the surveyed literature, the expected chemical shifts can be inferred from closely related bile acids. The following table presents the ¹H and ¹³C NMR data for lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid), a structurally similar bile acid. The key differences in the spectrum of this compound would be the presence of signals corresponding to the double bond at C5-C6 and a different chemical shift and multiplicity for the proton at C3 due to the β-orientation of the hydroxyl group.
Table 1: ¹H and ¹³C NMR Chemical Shifts of Lithocholic Acid in CDCl₃
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | 35.5 | 1.80, 1.05 | m |
| 2 | 30.6 | 1.85, 1.25 | m |
| 3 | 71.7 | 3.60 | m |
| 4 | 35.0 | 1.95, 1.15 | m |
| 5 | 42.7 | 1.30 | m |
| 6 | 28.2 | 1.45, 1.35 | m |
| 7 | 30.8 | 1.70, 1.20 | m |
| 8 | 35.3 | 1.40 | m |
| 9 | 40.2 | 0.95 | m |
| 10 | 35.5 | - | - |
| 11 | 21.0 | 1.50, 1.40 | m |
| 12 | 26.5 | 1.80, 1.10 | m |
| 13 | 42.0 | - | - |
| 14 | 56.5 | 1.00 | m |
| 15 | 24.2 | 1.75, 1.25 | m |
| 16 | 28.2 | 1.85, 1.35 | m |
| 17 | 55.9 | 1.20 | m |
| 18 | 12.0 | 0.65 | s |
| 19 | 23.3 | 0.92 | s |
| 20 | 35.8 | 1.35 | m |
| 21 | 18.2 | 0.93 | d |
| 22 | 31.5 | 2.20, 2.00 | m |
| 23 | 31.0 | 2.40, 2.25 | m |
| 24 | 179.8 | - | - |
Data adapted from publicly available spectral databases for lithocholic acid and may vary slightly based on experimental conditions.
Mass Spectrometry
The mass spectrum of this compound provides its molecular weight and fragmentation pattern, which is key to confirming its structure.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 373.2748 | 373.2748 |
Fragmentation Analysis:
The fragmentation of bile acids in negative ion mode ESI-MS/MS typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavages in the steroid ring system and the side chain.
Role in Biological Pathways
This compound is an important intermediate in the "acidic" or "alternative" pathway of bile acid biosynthesis, which starts with the oxidation of cholesterol. This pathway is crucial for the production of chenodeoxycholic acid.
This pathway begins with the 27-hydroxylation of cholesterol, followed by further oxidation and side-chain shortening to form this compound.[7][8] Subsequent 7α-hydroxylation and other enzymatic modifications convert this compound into chenodeoxycholic acid.[7][8][9]
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. 3B-HYDROXY-5-CHOLEN-24-OICACID [m.chemicalbook.com]
- 4. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. researchgate.net [researchgate.net]
- 7. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bile Acids Synthesis [flipper.diff.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Cholenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholenic acid, a monohydroxy bile acid, serves as a crucial intermediate in the biosynthesis of chenodeoxycholic acid, one of the two primary bile acids produced in the liver. Its chemical structure and properties are fundamental to understanding its role in lipid metabolism and signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its key biological pathways.
Chemical and Physical Properties
This compound, also known by its systematic name (3β)-3-hydroxychol-5-en-24-oic acid, is a C24 steroid acid.[1] Its core structure consists of a cyclopentanophenanthrene ring system with a hydroxyl group at the C-3 position and a pentanoic acid side chain at C-17. The presence of a double bond between C-5 and C-6 is a key feature of its chemical structure.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| CAS Number | 5255-17-4 | [1] |
| Molecular Formula | C₂₄H₃₈O₃ | [1][2] |
| Molecular Weight | 374.56 g/mol | [2] |
| IUPAC Name | (3β)-3-hydroxychol-5-en-24-oic acid | [1] |
| Synonyms | 3β-Hydroxy-5-cholenic acid, 3β-Hydroxy-Δ⁵-cholenic acid, 3-beta-hydroxy-5-cholenoic acid | [1][3] |
| InChI Key | HIAJCGFYHIANNA-QIZZZRFXSA-N | [2] |
| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C | [1] |
Physicochemical Data
The physicochemical properties of this compound are essential for its handling, formulation, and understanding its biological behavior.
| Property | Value | Reference |
| Melting Point | 232-236 °C | [] |
| Boiling Point | 522.8 °C (Predicted) | [] |
| Solubility | Insoluble in water. Soluble in DMF (5 mg/ml) and a 1:4 mixture of DMF:PBS (pH 7.2) (0.25 mg/ml). | |
| pKa | ~5.0 (Predicted for unconjugated bile acids) | |
| Appearance | White to off-white crystalline solid. |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the closed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.
-
Measurement: The sample is heated at a steady rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the aqueous solubility of organic compounds like this compound.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group in this compound can be determined by potentiometric titration.
Protocol:
-
Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol) due to its low aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Biological Pathways and Interactions
This compound plays a significant role as an intermediate in bile acid biosynthesis and as a signaling molecule.
Biosynthesis of Chenodeoxycholic Acid from this compound
This compound is a key intermediate in an alternative pathway for the synthesis of chenodeoxycholic acid. This pathway is particularly important in certain species and physiological conditions. The conversion involves a series of enzymatic reactions primarily occurring in the liver.[5]
The bioconversion of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid involves microsomal and cytosolic enzymes.[6] The initial step is the conversion to 3β,7α-dihydroxy-5-cholenoic acid by microsomal enzymes.[6] This is followed by the formation of 7α-hydroxy-3-oxo-4-cholenoic acid, also catalyzed by microsomal enzymes.[6] Finally, cytosolic enzymes convert 7α-hydroxy-3-oxo-4-cholenoic acid to chenodeoxycholic acid.[6]
Caption: Metabolic pathway of this compound to chenodeoxycholic acid.
Liver X Receptor (LXR) Signaling
Bile acids, including this compound, are known to act as signaling molecules that can activate nuclear receptors. The Liver X Receptors (LXRα and LXRβ) are key regulators of cholesterol, fatty acid, and glucose homeostasis.[7] Oxysterols, which are oxidized derivatives of cholesterol, are the primary endogenous ligands for LXRs.[7] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[7] LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), cholesterol conversion to bile acids (e.g., CYP7A1), and lipogenesis (e.g., SREBP-1c).[7][8][9] While direct activation of LXR by this compound itself is a subject of ongoing research, its role as a precursor to other signaling bile acids places it within this important regulatory network.
Caption: Generalized Liver X Receptor (LXR) signaling pathway.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is crucial for research in drug development and diagnostics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Workflow for LC-MS/MS Analysis of this compound in Serum
This workflow outlines the key steps for the quantitative analysis of this compound in a serum sample.
Caption: Workflow for LC-MS/MS analysis of this compound in serum.
Detailed Protocol:
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture thoroughly and incubate at -20 °C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[10][11][12]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile/methanol with formic acid (Mobile Phase B).[11][13]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound and its internal standard.[11][13]
-
Spectroscopic Data
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. While a complete, assigned spectrum is extensive, key characteristic chemical shifts can be highlighted.
¹³C NMR (in CDCl₃, predicted):
-
C-3: ~71.8 ppm (carbon bearing the hydroxyl group)
-
C-5: ~140.8 ppm (vinylic carbon)
-
C-6: ~121.7 ppm (vinylic carbon)
-
C-24: ~179.5 ppm (carboxylic acid carbon)
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques for the mass spectrometric analysis of this compound. The fragmentation pattern provides valuable structural information. For GC-MS analysis, this compound is often derivatized to its methyl ester trimethylsilyl (B98337) (TMS) ether.[14]
Key Fragmentation Pathways (EI-MS of TMS derivative):
-
Loss of the TMS group.
-
Cleavage of the side chain.
-
Characteristic fragmentation of the steroid nucleus.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and insights into its biological significance. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further investigation into the roles of this important bile acid intermediate.
References
- 1. This compound | C24H38O3 | CID 92997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioconversion of 3beta-hydroxy-5-cholenoic acid into chenodeoxycholic acid by rat brain enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The liver X receptor (LXR) and hepatic lipogenesis. The carbohydrate-response element-binding protein is a target gene of LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholenic Acid as a Precursor in Bile Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bile acids, the end products of cholesterol catabolism, are crucial for lipid digestion and absorption, and they act as signaling molecules regulating their own synthesis and overall metabolic homeostasis.[1][2] While the "classical" or "neutral" pathway of bile acid synthesis, initiated by cholesterol 7α-hydroxylase (CYP7A1), is quantitatively dominant, the "alternative" or "acidic" pathway plays a significant role, particularly in specific physiological and pathological contexts.[1][3] This guide focuses on the pivotal role of 3β-hydroxy-Δ5-cholenic acid, a key intermediate in the acidic pathway, detailing its formation, subsequent metabolism, the enzymes involved, and the experimental methodologies used for its study.
Introduction to Bile Acid Synthesis Pathways
The synthesis of the two primary bile acids in humans, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver through two main pathways:
-
The Classical (Neutral) Pathway: This pathway is responsible for the majority of bile acid production.[4] It begins with the 7α-hydroxylation of cholesterol by CYP7A1, the rate-limiting enzyme, followed by modifications to the steroid nucleus before the side chain is cleaved.[1][5]
-
The Alternative (Acidic) Pathway: This pathway is initiated by the hydroxylation of the cholesterol side chain, most notably by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[3][6] This pathway generates oxysterols, which are then further metabolized.[7] The acidic pathway is a key contributor to the synthesis of CDCA and plays a crucial role in cholesterol homeostasis in extrahepatic tissues.[8][9] 3β-hydroxy-Δ5-cholenic acid is a central precursor within this pathway.
The Role of 3β-Hydroxy-Δ5-Cholenic Acid in the Acidic Pathway
The acidic pathway commences with the oxidation of the cholesterol side chain by CYP27A1, an enzyme present in the inner mitochondrial membrane of various tissues.[7][10] This reaction can produce several oxysterols, including 27-hydroxycholesterol.[3] These intermediates are then transported to the liver, where they undergo further enzymatic conversions.
The formation of 3β-hydroxy-Δ5-cholenic acid occurs after the initial side-chain oxidation, and it serves as a crucial substrate for subsequent reactions leading to CDCA.[4][11] This intermediate is particularly significant because its metabolism bypasses the formation of lithocholic acid, a potentially hepatotoxic secondary bile acid, via a novel 7α-hydroxylation step.[12][13]
Enzymatic Conversion to Chenodeoxycholic Acid (CDCA)
The conversion of 3β-hydroxy-Δ5-cholenic acid to CDCA involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and cytosol.[14]
-
7α-Hydroxylation: The first and a critical step is the 7α-hydroxylation of 3β-hydroxy-Δ5-cholenic acid. This reaction is catalyzed by oxysterol 7α-hydroxylase (CYP7B1), a microsomal cytochrome P450 enzyme.[7][14] This step is essential for preventing the accumulation of the potentially harmful precursor.[12]
-
Oxidation and Isomerization: The 3β-hydroxy-Δ5 structure is then converted to a 3-oxo-Δ4 structure. This is catalyzed by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7).[4][7] A deficiency in this enzyme leads to a rare inborn error of bile acid synthesis, characterized by the accumulation of atypical 3β-hydroxy-Δ5 bile acids.[15][16]
-
Reduction: Finally, the Δ4-3-oxo intermediate is converted to the stable 3α-hydroxy-5β steroid nucleus of CDCA by cytosolic enzymes.[14]
Quantitative Data
The relative contribution of the classical and alternative pathways to total bile acid synthesis can vary. In healthy humans, the acidic pathway is estimated to contribute a smaller fraction compared to the classical pathway.[3][17] However, its importance can increase in certain conditions.
| Parameter | Value/Observation | Species | Reference |
| Contribution of Acidic Pathway | May contribute ~9% of total bile acid synthesis. | Human Hepatocytes | [3] |
| CYP7B1 Regulation | Downregulated by cholic acid, chenodeoxycholic acid, and deoxycholic acid. | Rat | [18] |
| CYP7B1 Regulation | Upregulated by cholestyramine feeding and complete biliary diversion. | Rat | [18] |
| Metabolite Conversion | In bile-fistula hamsters infused with 3β-hydroxy-5-[1,2-3H]cholenoic acid, 7.8-11.3% was identified as chenodeoxycholic acid. | Hamster | [19] |
| HSD3B7 Deficiency Impact | Leads to a complete lack of primary bile acids (CA and CDCA) and accumulation of 3β-hydroxy-Δ5-cholenoic acids. | Human | [16] |
Key Enzymes in Cholenic Acid Metabolism
| Enzyme | Gene | Subcellular Location | Function in Pathway |
| Sterol 27-hydroxylase | CYP27A1 | Mitochondria (inner membrane) | Initiates the acidic pathway by oxidizing the cholesterol side chain.[1][10] |
| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Catalyzes the crucial 7α-hydroxylation of 3β-hydroxy-Δ5-cholenic acid and other oxysterols.[7][20] |
| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Microsomes | Converts the 3β-hydroxy-Δ5 steroid nucleus to a 3-oxo-Δ4 intermediate.[4][7] |
Visualizations: Pathways and Workflows
Diagram: The Acidic Pathway of Bile Acid Synthesis
Caption: The acidic pathway for chenodeoxycholic acid synthesis.
Diagram: Experimental Workflow for Bile Acid Profiling
Caption: A typical workflow for quantitative bile acid analysis.
Experimental Protocols
Protocol: Quantification of Bile Acids by UPLC-MS/MS
This protocol provides a general framework for the targeted quantification of bile acids, including 3β-hydroxy-Δ5-cholenic acid, in biological matrices.
Objective: To accurately measure the concentrations of multiple bile acids in a biological sample.
Materials:
-
Biological sample (e.g., serum, plasma, fecal extract).
-
Methanol (ice-cold, LC-MS grade).
-
Internal Standard (IS) solution: A mixture of deuterated bile acid standards (e.g., D4-CA, D4-CDCA) in methanol.[21]
-
UPLC system coupled to a triple quadrupole mass spectrometer.[22]
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation (Protein Precipitation): [23]
-
Thaw frozen samples (e.g., 20-100 µL of serum) on ice.
-
Add 4 volumes of ice-cold methanol containing the internal standard mixture (e.g., 80 µL of IS solution to 20 µL of serum).
-
Vortex vigorously for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Separation: [23]
-
Mobile Phase A: Water with an additive (e.g., 1 mM ammonium (B1175870) acetate, 0.1% acetic acid).
-
Mobile Phase B: Organic solvent mixture (e.g., methanol:acetonitrile (B52724):2-propanol).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to separate the different bile acid species over a run time of approximately 15-20 minutes.[24]
-
-
Mass Spectrometry Detection: [23]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding internal standard.
-
Parameter Optimization: Source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.
-
-
Data Analysis and Quantification:
-
Peak areas for each bile acid and its corresponding deuterated internal standard are integrated.
-
A calibration curve is generated using known concentrations of bile acid standards.
-
The concentration of each bile acid in the sample is calculated based on the ratio of the analyte peak area to the internal standard peak area and interpolated from the calibration curve.
-
Protocol: In Vitro CYP7B1 Enzyme Activity Assay
Objective: To determine the catalytic activity of CYP7B1 with a specific substrate, such as 3β-hydroxy-Δ5-cholenic acid.
Materials:
-
Source of CYP7B1 enzyme (e.g., human liver microsomes, recombinant CYP7B1 expressed in a suitable system).
-
Substrate: 3β-hydroxy-Δ5-cholenic acid.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile or methanol).
-
LC-MS/MS system for product quantification.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the source of CYP7B1 enzyme (e.g., 10-50 µg of microsomal protein), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the substrate (3β-hydroxy-Δ5-cholenic acid, typically dissolved in a small volume of ethanol (B145695) or DMSO) to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.5 - 50 µM).
-
Incubate at 37°C with shaking for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
-
Product Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the sample by LC-MS/MS to quantify the formation of the product, 3β,7α-dihydroxy-5-cholenoic acid.
-
-
Data Calculation:
-
Calculate the rate of product formation (e.g., in pmol/min/mg protein).
-
If substrate concentrations were varied, kinetic parameters like Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.
-
Conclusion
3β-hydroxy-Δ5-cholenic acid is a critical intermediate in the alternative, or acidic, pathway of bile acid synthesis. Its efficient conversion to chenodeoxycholic acid, primarily mediated by CYP7B1 and HSD3B7, is vital for maintaining cholesterol homeostasis and preventing the accumulation of potentially cholestatic precursors. Understanding the intricacies of this pathway and the enzymes involved is essential for researchers in metabolic diseases and professionals in drug development targeting bile acid signaling and cholesterol metabolism. The detailed protocols provided herein offer a foundation for the robust investigation of this important metabolic route.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. What is the mechanism of Cholic Acid? [synapse.patsnap.com]
- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymes in the conversion of cholesterol into bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioconversion of 3beta-hydroxy-5-cholenoic acid into chenodeoxycholic acid by rat brain enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic spectrum and clinical characteristics of 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) deficiency in China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of atypical bile acids for use as investigative tools for the genetic defect of 3β-hydroxy-Δ(5)-C27-steroid oxidoreductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 18. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CYP7B1 - Wikipedia [en.wikipedia.org]
- 21. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Discovery and History of Cholenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of cholenic acid, with a primary focus on 3β-hydroxy-5-cholenic acid, a key monohydroxy bile acid. It details the historical context of its discovery within the broader field of bile acid research, its structural elucidation, and early experimental studies. This document includes detailed historical and modern experimental protocols for its isolation and analysis, quantitative data on its physicochemical properties and metabolic fate, and visualizations of its role in metabolic signaling pathways.
Introduction: The Dawn of Bile Acid Chemistry
The scientific inquiry into the composition of bile dates back to the 19th century, a period marked by foundational discoveries in organic chemistry. The initial exploration of bile acids was driven by a desire to understand the chemical constituents of bodily fluids and their physiological roles. A pivotal moment in this endeavor was the isolation of cholic acid from ox bile by the German chemist Adolph Strecker in 1848.[1][2] This discovery laid the groundwork for the systematic investigation of a new class of steroid compounds. In the ensuing decades, the field of steroid chemistry advanced significantly, with chemists like Heinrich Wieland and Adolf Windaus making seminal contributions to understanding the fundamental four-ring structure of the steroid nucleus, work for which they received Nobel Prizes.[1][3]
It was within this flourishing scientific landscape that various unsaturated C24 bile acids, collectively termed "cholenic acids," were identified. While the precise first use of the term is difficult to pinpoint in the historical literature, by the mid-20th century, research was actively being conducted on the structure and properties of these compounds. A notable publication from this era is a 1955 paper by S. Hara titled "On the structure of this compound," indicating that the compound was known and under active investigation by this time.[4] Modern research has largely focused on a specific isomer, 3β-hydroxy-5-cholenic acid, due to its biological significance as a precursor in the biosynthesis of chenodeoxycholic acid and its accumulation in certain pathological conditions.[5][6][7]
Physicochemical Properties
The physical and chemical characteristics of this compound have been determined with increasing accuracy over time, reflecting the advancements in analytical instrumentation. Early data, often reliant on classical methods such as melting point determination and optical rotation, have been supplemented by modern spectroscopic and chromatographic techniques.
| Property | Historical Data (Pre-1960, for related bile acids) | Modern Data (3β-hydroxy-5-cholenic acid) |
| Molecular Formula | C24H38O3 | C24H38O3[8][9] |
| Molecular Weight | Approximated based on elemental analysis | 374.57 g/mol [8] |
| Melting Point | Variable, dependent on purity | 235.0 °C[8] |
| Boiling Point | Not typically determined | 522.80 °C (Predicted)[8] |
| Flash Point | Not typically determined | 284.10 °C (Predicted)[8] |
| Optical Rotation | A key parameter for characterization | Specific values determined by modern polarimetry |
| Solubility | Generally soluble in alcohols and acetic acid | Soluble in DMF (5 mg/ml) and a 1:4 mixture of DMF:PBS (pH 7.2) (0.25 mg/ml)[5] |
Experimental Protocols
The methodologies for isolating and analyzing this compound have evolved dramatically, from laborious classical chemical techniques to highly sensitive and specific modern analytical methods.
Historical Protocol for Isolation and Structural Elucidation (circa 1950s)
The initial isolation and structural determination of steroids like this compound were arduous processes that relied on fundamental chemical principles and nascent analytical techniques. The following is a generalized protocol representative of the methods available in the mid-20th century.
Objective: To isolate this compound from a biological source (e.g., bile) and determine its basic structure.
Methodology:
-
Saponification of Bile: A large volume of bile was treated with a strong alkali (e.g., sodium hydroxide) and heated to hydrolyze the conjugated bile acids into their free forms.
-
Acidification and Extraction: The saponified mixture was then acidified (e.g., with hydrochloric acid) to precipitate the free bile acids. This crude mixture was then repeatedly extracted with an organic solvent such as ether or chloroform.
-
Fractional Crystallization: The solvent was evaporated, and the resulting residue was subjected to multiple rounds of fractional crystallization from various solvents (e.g., ethanol, acetone). This process was guided by measuring the melting points of the successive crystal fractions to achieve purification.
-
Elemental Analysis: The purified crystals were subjected to combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms).
-
Chemical Degradation: The structure of the steroid nucleus and the side chain were elucidated through a series of chemical degradation reactions. These reactions involved selectively cleaving specific bonds and identifying the resulting smaller, more easily characterizable fragments.
-
Derivative Formation: To aid in characterization and confirm the presence of functional groups (e.g., hydroxyl, carboxyl), various chemical derivatives were synthesized (e.g., esters, ketones).
-
Optical Rotation Measurement: The optical activity of the purified compound and its derivatives was measured using a polarimeter, providing crucial information about the stereochemistry of the molecule.
-
Early Spectroscopic Methods: In the later part of this period, infrared (IR) spectroscopy began to be used to identify characteristic functional groups.
Modern Protocol for the Analysis of this compound using HPLC-MS/MS
Modern analytical techniques have revolutionized the study of bile acids, allowing for their rapid, sensitive, and specific quantification in complex biological matrices.
Objective: To quantify the concentration of 3β-hydroxy-5-cholenic acid in a biological sample (e.g., serum, bile).
Methodology:
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., a deuterated analog of this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation (HPLC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3β-hydroxy-5-cholenic acid and its internal standard.
-
This compound Transition: m/z 373.3 → m/z 373.3 (precursor ion scan) or a specific fragment ion.
-
Internal Standard Transition: Dependent on the specific deuterated analog used.
-
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Metabolism of 3β-hydroxy-5-cholenic Acid
Early studies on the metabolic fate of this compound were crucial for understanding its role in the broader context of bile acid biosynthesis. A 1981 study by Kok et al. investigated the metabolism of radiolabeled 3β-hydroxy-5-cholenic acid in hamsters.[10]
Experimental Protocol: Metabolism in Bile-Fistula Hamsters
Objective: To identify the metabolic products of 3β-hydroxy-5-cholenic acid in hamsters.
Methodology:
-
Animal Model: Male golden hamsters with cannulated bile ducts (bile-fistula) were used to allow for the collection of bile.
-
Tracer Administration: Tritiated ([³H]) 3β-hydroxy-5-cholenic acid was synthesized and administered intravenously to the hamsters.
-
Bile Collection: Bile was collected for a specified period following the administration of the radiolabeled compound.
-
Metabolite Extraction: The collected bile was treated to extract the bile acids.
-
Separation and Identification: The extracted metabolites were separated using high-pressure liquid chromatography (HPLC). The identity of the radioactive peaks corresponding to metabolites was confirmed by reverse isotope dilution, a technique where a known amount of a non-radioactive standard of the suspected metabolite is added to the sample. The co-elution of the radioactivity with the standard provides evidence of its identity.
Quantitative Metabolic Data
The study by Kok et al. (1981) provided quantitative data on the conversion of 3β-hydroxy-5-cholenic acid into other bile acids.
| Metabolite | Percentage of Recovered Radioactivity |
| Lithocholic acid | 0.8 - 4.4% |
| Chenodeoxycholic acid | 7.8 - 11.3% |
Data from a study in bile-fistula hamsters infused with [³H]3β-hydroxy-5-cholenic acid.[10]
These findings demonstrated that 3β-hydroxy-5-cholenic acid is a precursor for the synthesis of both lithocholic acid and chenodeoxycholic acid, positioning it as an intermediate in the side-chain pathway of bile acid synthesis that begins with the oxidation of cholesterol.[10]
Signaling Pathways
Bile acids are now recognized not only as digestive aids but also as important signaling molecules that regulate various metabolic processes. 3β-hydroxy-5-cholenic acid, as a member of the bile acid family, is involved in the complex network of nuclear receptor signaling, particularly through the Liver X Receptors (LXRs).
LXRs are nuclear receptors that function as cholesterol sensors. When cellular cholesterol levels are high, cholesterol is converted to oxysterols, which act as endogenous ligands for LXRs. The activation of LXRs leads to the transcriptional regulation of genes involved in cholesterol transport, efflux, and its catabolism into bile acids.
Conclusion
The journey of this compound from its early, challenging isolation and structural elucidation to its current role as a recognized signaling molecule and biomarker encapsulates the remarkable progress of biomedical science. The historical methods, though superseded, laid the critical foundation for our current understanding. Modern analytical techniques now allow for precise quantification and the exploration of its subtle roles in metabolic regulation. For researchers in drug development, a thorough understanding of the history, properties, and biological functions of this compound is essential for identifying new therapeutic targets and developing novel interventions for metabolic and liver diseases.
References
- 1. Chenodeoxycholic acid synthesis in the hamster: a metabolic pathway via 3 beta, 7 alpha-dihydroxy-5-cholen-24-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and choleretic activity of homochenodeoxycholic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Chenodeoxycholic acid synthesis in the hamster: a metabolic pathway via 3 beta, 7 alpha-dihydroxy-5-cholen-24-oic acid (Journal Article) | OSTI.GOV [osti.gov]
Cholenic Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholenic acid, a monohydroxy bile acid, represents an important intermediate in the alternative pathway of bile acid biosynthesis from cholesterol. While not as abundant as primary bile acids like cholic acid and chenodeoxycholic acid, its role as a metabolic precursor and potential signaling molecule has garnered interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its involvement in cellular signaling pathways.
Natural Sources and Abundance of this compound
This compound is endogenously synthesized in the liver of various species, including humans, as part of the complex cascade of reactions that convert cholesterol into bile acids. Its primary natural source for isolation purposes is the bile of animals, where it exists alongside a mixture of other bile acids.
While specific concentrations of this compound in the bile of common laboratory or agricultural animals are not extensively documented in publicly available literature, the analysis of related compounds provides valuable context. For instance, cholic acid is the predominant bile acid in the bile of ruminants like sheep and cattle. The C27 precursor to this compound, 3β-hydroxy-5-cholestenoic acid, has been quantified in human plasma.
The following table summarizes the reported concentrations of 3β-hydroxy-5-cholestenoic acid and related compounds in human biological fluids.
| Compound | Biological Matrix | Mean Concentration (± SD) | Species | Reference |
| 3β-hydroxy-5-cholestenoic acid | Plasma | 67.2 ± 27.9 ng/mL | Human | |
| 3β,7α-dihydroxy-5-cholestenoic acid | Plasma | 38.9 ± 25.6 ng/mL | Human | |
| 7α-hydroxy-3-oxo-4-cholestenoic acid | Plasma | 81.7 ± 27.9 ng/ml | Human |
Isolation and Purification of this compound
The isolation of this compound from natural sources, primarily animal bile, involves a multi-step process that leverages the physicochemical properties of bile acids. The general workflow includes saponification to deconjugate the bile acids, followed by acidification, extraction, and chromatographic separation to isolate the target compound from a complex mixture of other bile acids and lipids.
Experimental Protocol for the Isolation of this compound from Animal Bile
This protocol is a generalized procedure adapted from established methods for the separation of bile acids. Optimization may be required depending on the specific source of bile and the desired purity of the final product.
Materials:
-
Fresh or frozen animal bile (e.g., ox, sheep)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol (95%)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standard for this compound
Methodology:
-
Saponification:
-
To 100 mL of bile, add a solution of 15 g of NaOH in 100 mL of 95% ethanol.
-
Reflux the mixture for 4-6 hours to ensure complete hydrolysis of conjugated bile acids.
-
After cooling, dilute the mixture with an equal volume of distilled water.
-
-
Extraction of Unsaponifiable Lipids:
-
Extract the saponified mixture three times with 100 mL portions of hexane to remove cholesterol and other unsaponifiable lipids.
-
Discard the hexane layers.
-
-
Acidification and Extraction of Free Bile Acids:
-
Acidify the aqueous-alcoholic phase to a pH of 2-3 with concentrated HCl. This will precipitate the free bile acids.
-
Extract the acidified solution three times with 100 mL portions of diethyl ether.
-
Combine the diethyl ether extracts and wash them with a small volume of distilled water to remove any remaining acid.
-
Dry the ether extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to obtain a crude bile acid mixture.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography (Initial Purification):
-
Dissolve the crude bile acid mixture in a minimal amount of a suitable solvent (e.g., chloroform:methanol, 9:1 v/v).
-
Apply the dissolved sample to a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate (B1210297) in hexane, followed by a gradient of methanol in chloroform.
-
Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., phosphomolybdic acid).
-
Pool the fractions containing this compound based on comparison with a reference standard.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the this compound-containing fractions by preparative HPLC on a C18 column.
-
A typical mobile phase could be a gradient of acetonitrile in water with a small percentage of formic acid.
-
Monitor the elution profile using a suitable detector (e.g., UV at a low wavelength or an Evaporative Light Scattering Detector).
-
Collect the peak corresponding to this compound and verify its identity and purity by analytical HPLC and mass spectrometry.
-
-
Workflow for the Isolation of this compound
Signaling Pathways Involving this compound and its Precursors
While the direct signaling roles of this compound are still an area of active research, its C27 precursor, 3β-hydroxy-5-cholestenoic acid, has been identified as a naturally occurring ligand for the Liver X Receptor alpha (LXRα). LXRα is a nuclear receptor that plays a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.
Activation of LXRα by cholestenoic acid can modulate the transcription of target genes involved in lipid metabolism. This discovery suggests a potential signaling pathway through which intermediates of the alternative bile acid synthesis pathway can influence cellular lipid homeostasis.
LXRα Signaling Pathway Activated by Cholestenoic Acid
The binding of cholestenoic acid to LXRα initiates a cascade of events leading to the transcriptional regulation of target genes.
Upon entering the nucleus, cholestenoic acid binds to and activates LXRα. This activation promotes the heterodimerization of LXRα with the Retinoid X Receptor (RXR). The LXRα-RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes, thereby modulating their transcription.
Conclusion and Future Directions
This compound, as an intermediate in bile acid synthesis, holds potential beyond its established metabolic role. Its precursor's ability to activate the LXRα signaling pathway opens new avenues for research into the regulatory functions of alternative bile acid pathway metabolites. Further studies are warranted to fully elucidate the specific signaling properties of this compound itself and to accurately quantify its abundance in various biological sources. The development of more specific and efficient isolation protocols will be crucial for obtaining the quantities of pure this compound needed for in-depth biological and pharmacological investigations. Such research could uncover novel therapeutic targets for metabolic disorders and other diseases where bile acid signaling is implicated.
Cholenic acid derivatives and their biological activity
An In-depth Technical Guide to Cholenic Acid Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a C24 bile acid, serves as a crucial intermediate in the biosynthesis of primary bile acids such as chenodeoxycholic acid from cholesterol.[1][2][] Its steroidal backbone provides a versatile scaffold for chemical modification, leading to a diverse array of derivatives. These synthetic and semi-synthetic analogs have garnered significant attention in medicinal chemistry and drug discovery due to their broad spectrum of biological activities.[4] Researchers have successfully synthesized novel derivatives by modifying the hydroxyl groups, attaching various moieties to the carboxyl terminal, or altering the steroid nucleus itself, resulting in compounds with enhanced potency and specific pharmacological profiles.[5][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, with a focus on their therapeutic potential.
Biological Activities of this compound Derivatives
This compound derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Furthermore, they are potent signaling molecules that modulate key metabolic pathways through interactions with nuclear receptors and G-protein coupled receptors.[8][9]
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound derivatives against a wide spectrum of pathogens. These compounds, often designed as mimics of antimicrobial peptides, can disrupt bacterial membranes, leading to growth inhibition and bactericidal effects.[5][6][10]
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative/Compound | Target Organism(s) | Activity Metric (MIC) | Reference(s) |
|---|---|---|---|
| Cholate (1) | P. aeruginosa, B. cereus | 7 to 250 µg/mL | [11] |
| Cholate (1) | MRSA | 125 µg/mL | [11] |
| Taurodeoxycholate (2) | P. aeruginosa, B. cereus | 7 to 250 µg/mL | [11] |
| Taurocholic acid (3) | P. aeruginosa, B. cereus | 7 to 250 µg/mL | [11] |
| Deoxycholate (4) | P. aeruginosa, B. cereus | 7 to 250 µg/mL | [11] |
| Glycodeoxycholic acid (5) | P. aeruginosa, B. cereus | 7 to 250 µg/mL | [11] |
| Glycocholic acid (6) | P. aeruginosa, B. cereus | 7 to 250 µg/mL | [11] |
| Glycocholic acid (6) | S. cerevisiae | 15.6 µg/mL | [11] |
| Cholic acid-L-lysine conjugates | Various bacteria | 100 µg/mL | [12] |
| Cholic acid-Lysil-lysine conjugates | Various bacteria | 25 µg/mL |[12] |
Anticancer Activity
Recent studies have highlighted the potential of cholenic and other bile acid derivatives as anticancer agents.[4] They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways involved in tumor growth and metastasis across various cancer types, including colon, breast, and liver cancer.[4][7][13]
Table 2: Anticancer Activity of this compound Derivatives
| Derivative/Compound | Cancer Cell Line(s) | Activity Metric (IC₅₀) | Reference(s) |
|---|---|---|---|
| Caffeic Acid (CA) | HCT15 (Colon) | 800 µM | [13] |
| CA phenethyl ester (CAPE) | HCT-116 (Colorectal) | 44.2 mM | [13] |
| CA phenyl propyl ester (CAPPE) | HCT-116 (Colorectal) | 32.7 mM | [13] |
| CA phenethyl ester (CAPE) | SW-480 (Colorectal) | 132.3 mM | [13] |
| CA phenyl propyl ester (CAPPE) | SW-480 (Colorectal) | 130.7 mM | [13] |
| 3α, 24-E-diferulates of 5β-cholan-3α, 24-diol (8) | Leukemia P-388 (in mice) | Antitumor Activity | [14] |
| 3α, 24-E-diferulates of 5β-cholan-3α, 12α, 24-triol (9) | Leukemia P-388 (in mice) | Antitumor Activity | [14] |
| 3α, 24-E-diferulates of 5β-cholan-3α, 7α, 12α, 24-tetrol (12) | Leukemia P-388 (in mice) | Antitumor Activity |[14] |
Anti-inflammatory and Antiviral Activities
Certain derivatives have shown promise in modulating inflammatory responses. For instance, O- and N-glycosides of cholesterol derivatives exhibit good anti-inflammatory activity by inhibiting the mRNA expression of key chemokines like CCL17 and CCL22.[15] Additionally, specific steroid esters of cinnamic acid derivatives have demonstrated notable antiviral effects, particularly against influenza virus A.[14]
Table 3: Anti-inflammatory and Antiviral Activity
| Derivative/Compound | Biological Activity | Model/Target | Reference(s) |
|---|---|---|---|
| O- and N-glycosides of Δ⁷-cholestenol | Anti-inflammatory | Inhibits CCL17/CCL22 mRNA | [15] |
| O- and N-glycosides of Δ⁸⁽¹⁴⁾-cholestenol | Anti-inflammatory | Inhibits CCL17/CCL22 mRNA | [15] |
| 5β-Cholan-3α, 7α, 12α, 24-E-ferulate (11') | Antiviral | Influenza virus A |[14] |
Signaling Pathways and Mechanisms of Action
Bile acids and their derivatives are not merely digestive surfactants but potent signaling molecules that activate specific receptors to regulate a host of cellular processes.[16] Understanding these pathways is critical for developing targeted therapies.
A general workflow for the discovery and evaluation of this compound derivatives begins with the chemical synthesis of new compounds, followed by structural elucidation and purification. These novel derivatives are then subjected to a battery of biological assays to determine their activity, leading to the identification of lead compounds for further development.
Receptor-Mediated Signaling
This compound derivatives exert many of their metabolic effects by acting as ligands for nuclear receptors and G-protein coupled receptors (GPCRs).[8][17]
-
Farnesoid X Receptor (FXR): A key regulator of bile acid, lipid, and glucose homeostasis.[16] Activation of FXR by bile acid derivatives in the liver and intestine triggers a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport.[18]
-
Takeda G-protein-coupled receptor 5 (TGR5): A cell surface receptor expressed in various tissues.[19] Its activation by bile acids stimulates the production of cyclic AMP (cAMP), influencing energy expenditure, glucose metabolism, and inflammatory responses.[9]
-
Liver X Receptor (LXR): Important in cholesterol homeostasis, LXR is activated by oxidized cholesterol derivatives.[8] 3β-Hydroxy-Δ5-cholenic acid has been identified as a ligand for LXR, implicating it in the regulation of lipid metabolism.[20][21]
Experimental Protocols
The synthesis and evaluation of this compound derivatives involve a range of standard and specialized laboratory techniques.
Synthesis of Derivatives
The versatile structure of this compound allows for various chemical modifications.
-
Esterification and Amidation: The carboxylic acid group at the C-24 position is a common site for modification.
-
Protocol Outline (Esterification): A cholic acid derivative can be reacted with an alcohol (e.g., acetaminophen (B1664979) or benzyl (B1604629) alcohol derivatives) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt).[7] The reaction is typically carried out in an anhydrous organic solvent (e.g., Dichloromethane) and monitored by Thin-Layer Chromatography (TLC). The final product is purified using column chromatography.[7]
-
-
Heterogeneous Wittig Reaction: This method has been used to synthesize steroid esters of cinnamic acid derivatives.
-
Protocol Outline: The synthesis involves reacting the corresponding triphenylphosphonium bromides with unprotected phenolic aldehydes.[14] The reaction is performed under sonochemical conditions using a base like potassium carbonate (K2CO3).[14] This approach allows for the formation of a C=C double bond, extending the side chain.
-
-
"Click" Chemistry: This approach has been used to prepare 1,2,3-triazole-linked N-glycosides.
-
Protocol Outline: Involves the reaction of a propargylic derivative of the this compound scaffold with glycosyl azides.[15] This copper-catalyzed azide-alkyne cycloaddition is highly efficient and regioselective, providing a robust method for linking sugar moieties to the steroid core.
-
Biological Activity Assays
A variety of in vitro assays are employed to determine the biological efficacy of the synthesized derivatives.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):
-
Protocol Outline: The MIC is determined using the broth microdilution method. A serial dilution of the this compound derivative is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).[11][12] The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.[11]
-
-
Anticancer Activity (Cytotoxicity Assay - IC₅₀):
-
Protocol Outline: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[22] Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B). The absorbance is measured, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.[13]
-
-
Receptor Agonism Assay (cAMP Accumulation):
-
Protocol Outline: To evaluate the activity of derivatives on GPCRs like TGR5, a cAMP accumulation assay is used.[19] Cells engineered to express the receptor and a cAMP-responsive reporter (e.g., GloSensor) are treated with the test compounds. Agonist binding to the receptor activates adenylate cyclase, leading to an increase in intracellular cAMP. This change is detected as a luminescent or fluorescent signal, which is proportional to the agonist's potency.[19]
-
Conclusion
This compound derivatives represent a promising class of bioactive molecules with significant therapeutic potential. Their ability to be chemically modified allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents against a range of diseases. The diverse activities, from direct antimicrobial and anticancer effects to the nuanced modulation of metabolic signaling pathways, underscore their importance in modern drug discovery. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising lead compounds into preclinical and clinical development.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. caymanchem.com [caymanchem.com]
- 4. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholic Acid-Based Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of bile acid derivatives and their activity against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart [mdpi.com]
- 9. Frontiers | Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome [frontiersin.org]
- 10. Antimicrobial activity of stereoisomers of cholanic acids’ derivatives compared to cholic acid. | Annals of Mechnikov's Institute [journals.uran.ua]
- 11. Antimicrobial cholic acid derivatives from the Pitch Lake bacterium Bacillus amyloliquefaciens UWI-W23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Antibacterial activity of the derivatives of cholic acid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Transformation of cholanic acid derivatives into pharmacologically active esters of phenolic acids by heterogeneous Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory effects of Δ7-Cholestenol and Δ8(14)-Cholestenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cholic Acid? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel cholic acid derivatives as highly potent agonists for G protein-coupled bile acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Cholestenoic Acid Is a Naturally Occurring Ligand for Liver X Receptor α* * This work was supported by NIH grants. | Semantic Scholar [semanticscholar.org]
- 21. This compound | 5255-17-4 | FAA25517 | Biosynth [biosynth.com]
- 22. Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to Cholenic Acid (CAS 5255-17-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholenic acid, identified by the CAS number 5255-17-4, is a monohydroxy bile acid that plays a significant role in lipid metabolism and signaling pathways.[1][2][3] Also known as 3β-Hydroxy-5-cholenic acid, it is a naturally occurring endogenous metabolite found in biological fluids from fetal life onwards.[4] This steroid acid is a precursor in the biosynthesis of chenodeoxycholic acid and is a product of cholesterol oxidation.[1][2][3] Clinically, elevated levels of this compound are observed in patients with certain neonatal liver diseases, particularly those with mutations in the CYP7A1 gene, as well as in individuals with intrahepatic and extrahepatic cholestasis.[1][2][5] Its role as a signaling molecule, notably through its interaction with the Liver X Receptor (LXR), makes it a compound of interest in metabolic and drug development research.[6][7]
Physicochemical and Computed Properties
This compound is a crystalline solid.[2][3] Its properties are summarized in the tables below.
Table 2.1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₈O₃ | [2][6][8] |
| Molecular Weight | 374.57 g/mol | [6] |
| Melting Point | 235.0 °C | [6] |
| Boiling Point | 522.8 °C | [6] |
| Flash Point | 284.1 °C | [6] |
| Appearance | Crystalline Solid | [2][3] |
| Solubility | DMF: 5 mg/mLDMF:PBS (pH 7.2) (1:4): 0.25 mg/mLDMSO: 3.75 - 9 mg/mL | [2][3][4][9] |
| Storage | 2°C - 8°C or -20°C | [2][6] |
Table 2.2: Computed Properties
| Property | Value | Source(s) |
| pKa (Strongest Acidic) | 4.83 | [1] |
| logP | 4.54 - 5.71 | [1][5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 57.53 Ų | [5] |
Biological Role and Signaling Pathways
This compound is an important intermediate in the "acidic" and "Yamasaki" pathways of bile acid biosynthesis, which are alternative routes to the classic pathway for converting cholesterol into primary bile acids.[6][10][11]
Bile Acid Biosynthesis
In the acidic pathway, cholesterol is first converted to 27-hydroxycholesterol (B1664032) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[10][12] This is then hydroxylated at the C-7 position by oxysterol 7α-hydroxylase (CYP7B1).[6][10] Subsequent enzymatic modifications lead to the formation of C24 bile acids like 3β-hydroxy-5-cholenoic acid, which is then converted to chenodeoxycholic acid.[6][11] This pathway is crucial for controlling cellular levels of regulatory oxysterols.[10]
Figure 1. Simplified acidic pathway of bile acid synthesis.
Liver X Receptor (LXR) Signaling
This compound has been identified as an agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in regulating cholesterol, fatty acid, and glucose homeostasis.[6][7][13] Upon binding by an agonist like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR).[14] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[14]
Key LXR target genes include ABCA1 and ABCG1, which are involved in cholesterol efflux, and SREBP-1c, a major transcription factor for lipogenesis.[14][15] The activation of LXR by this compound is a key mechanism by which it influences lipid metabolism.[6][7]
References
- 1. Showing Compound 3b-Hydroxy-5-cholenoic acid (FDB021935) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 3b-Hydroxy-5-cholenoic acid (HMDB0000308) [hmdb.ca]
- 4. Exposome-Explorer - 3beta-Hydroxy-5-cholenoic acid (Compound) [exposome-explorer.iarc.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. actamedica.org [actamedica.org]
- 7. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 3 beta-hydroxy-5-cholen-24-oic acid and its sulfate in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases [mdpi.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3β-hydroxy-5-cholenic Acid: Synonyms, Metabolism, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3β-hydroxy-5-cholenic acid, a crucial intermediate in bile acid biosynthesis. The document covers its various synonyms and chemical identifiers, details its metabolic pathways, and presents comprehensive experimental protocols for its extraction and quantification. Furthermore, it explores the clinical significance of this bile acid, particularly in the context of liver disease, and illustrates its regulatory signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research, offering both foundational knowledge and practical methodologies.
Chemical Identity and Synonyms
3β-hydroxy-5-cholenic acid is a monohydroxy bile acid that serves as a precursor in the synthesis of primary bile acids.[1] Accurate identification is critical for research and clinical applications. A comprehensive list of its synonyms and identifiers is provided in Table 1.
| Identifier Type | Identifier | Source |
| IUPAC Name | (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [1] |
| CAS Number | 5255-17-4 | [2] |
| Common Synonyms | 3beta-Hydroxy-delta5-cholenic acid, 5-Cholenic acid-3β-ol, Cholenic acid, 3b-hydroxy-5-cholenoic acid | [1] |
| Molecular Formula | C24H38O3 | [2] |
| Molecular Weight | 374.56 g/mol | [2] |
| InChI Key | HIAJCGFYHIANNA-QIZZZRFXSA-N | [1] |
Biosynthesis and Metabolism
3β-hydroxy-5-cholenic acid is a key intermediate in the alternative, or "acidic," pathway of bile acid synthesis, which begins with the hydroxylation of cholesterol.[3] This pathway is particularly significant in neonatal life and in certain pathological conditions.[1]
The central enzyme in the metabolism of 3β-hydroxy-5-cholenic acid is 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .[4] This enzyme catalyzes the conversion of the 3β-hydroxyl group to a 3-oxo group and the isomerization of the Δ5 double bond to a Δ4 position, a critical step for the formation of the mature 3α-hydroxy structure of primary bile acids like chenodeoxycholic acid (CDCA).[4] A simplified representation of this metabolic conversion is illustrated below.
Caption: Conversion of 3β-hydroxy-5-cholenic acid to Chenodeoxycholic Acid.
Deficiencies in the HSD3B7 enzyme lead to an accumulation of 3β-hydroxy-Δ5 bile acids, resulting in a rare form of progressive intrahepatic cholestasis.[5][6]
Regulation by Nuclear Receptors
The synthesis of bile acids, including the metabolism of 3β-hydroxy-5-cholenic acid, is tightly regulated by a network of nuclear receptors, with the Farnesoid X Receptor (FXR) playing a central role.[1] When intracellular bile acid concentrations rise, they bind to and activate FXR.[1] Activated FXR, in turn, initiates a signaling cascade that ultimately suppresses the expression of key enzymes in bile acid synthesis, including Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway.[7][8] This negative feedback loop is crucial for maintaining bile acid homeostasis.
The signaling pathway involves the induction of the Small Heterodimer Partner (SHP), which represses the transcriptional activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α) that are required for CYP7A1 expression.[8] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through its receptor FGFR4 to further suppress CYP7A1.[8]
Caption: FXR signaling pathway in the liver and intestine.
Clinical Significance and Quantitative Data
Elevated levels of 3β-hydroxy-5-cholenic acid and related C27 cholestenoic acids are observed in various hepatobiliary diseases, particularly those involving cholestasis.[9] In healthy individuals, the plasma concentrations of these acids are generally low. However, in conditions such as primary biliary cirrhosis and alcoholic liver cirrhosis, their levels can be significantly increased.[10]
| Condition | Median Plasma Concentration of C27 Cholestenoic Acids (ng/mL) | Source |
| Healthy Controls | 162 | [10] |
| Extrahepatic Cholestasis | 153 | [10] |
| Primary Biliary Cirrhosis | 298 | [10] |
| Alcoholic Liver Cirrhosis | 262 | [10] |
Note: The data represents the total concentration of 3β-hydroxy-5-cholestenoic acid, 3β,7α-dihydroxy-5-cholestenoic acid, and 7α-hydroxy-3-oxo-4-cholestenoic acid.
The accumulation of these atypical bile acids is thought to contribute to the liver injury observed in these diseases.[9]
Experimental Protocols
Extraction of 3β-hydroxy-5-cholenic Acid from Liver Tissue
This protocol describes a robust method for the extraction of bile acids from liver tissue for subsequent analysis by LC-MS/MS.[11][12]
Materials:
-
Frozen liver tissue
-
2.0 mL screw-capped homogenization tubes with 1.0 mm silica (B1680970) beads
-
Isopropanol (IPA) or Hexane:IPA (50:50 v/v), pre-chilled
-
Deuterated internal standards (e.g., d4-cholic acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Vacuum centrifuge
-
Acetonitrile:Water (50:50 v/v)
-
Ultrasonic bath
Procedure:
-
Weigh approximately 50-55 mg of frozen liver tissue and place it into a pre-chilled homogenization tube containing silica beads.
-
Add 1.5 mL of cold extraction solvent (IPA or Hexane:IPA) and the internal standard solution.
-
Homogenize the tissue using a tissue homogenizer (e.g., three cycles of 30 seconds at 6,500 rpm, with 2-3 minutes of cooling on ice between cycles).
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 800 µL of the extraction solvent and combine the supernatants.
-
Evaporate the combined supernatant to dryness using a vacuum centrifuge.
-
Reconstitute the dried extract in 400 µL of Acetonitrile:Water (50:50 v/v).
-
Vortex and sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for bile acid extraction from liver tissue.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This section outlines a general UPLC-MS/MS method for the quantification of 3β-hydroxy-5-cholenic acid. Specific parameters may need to be optimized based on the instrumentation used.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions: [12]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic bile acids.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3β-hydroxy-5-cholenic acid and the internal standard should be determined and optimized. For 3β-hydroxy-5-cholenic acid (C24H38O3), the precursor ion would be [M-H]⁻ at m/z 373.27. Product ions would be generated through collision-induced dissociation.
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
HSD3B7 Enzyme Activity Assay
This protocol provides a general method for determining the activity of HSD3B7 based on the NAD⁺-dependent oxidation of the 3β-hydroxyl group.
Principle: The enzymatic activity is measured by monitoring the increase in NADH concentration, which absorbs light at 340 nm.
Materials:
-
Microsomal protein fraction containing HSD3B7
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
3β-hydroxy-5-cholenic acid (substrate)
-
NAD⁺ (cofactor)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare a stock solution of 3β-hydroxy-5-cholenic acid in a suitable organic solvent (e.g., ethanol) and dilute it in the assay buffer to the desired final concentrations.
-
Prepare a stock solution of NAD⁺ in the assay buffer.
-
In a 96-well microplate, add the assay buffer, NAD⁺ solution, and the microsomal protein extract.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
The rate of NADH production is determined from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed as nmol of NADH produced per minute per mg of protein.
Conclusion
3β-hydroxy-5-cholenic acid is a pivotal molecule in bile acid metabolism with significant clinical relevance. A thorough understanding of its chemical properties, metabolic pathways, and regulatory mechanisms is essential for researchers in the fields of hepatology, gastroenterology, and drug development. The experimental protocols provided in this guide offer a solid foundation for the accurate quantification and further investigation of this important bile acid. Future research focusing on the precise roles of 3β-hydroxy-5-cholenic acid in disease pathogenesis may unveil new therapeutic targets for a range of metabolic and liver disorders.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. pnas.org [pnas.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. [Disorders of 3-beta-hydroxy-5-cholenic acid metabolism in intrahepatic cholestasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentrations of cholestenoic acids in plasma from patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
Cholenic Acid in Human Metabolome Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholenic acid, systematically known as 3β-hydroxy-5-cholenoic acid, is a monohydroxy bile acid that plays a significant role in human metabolism.[1] As a precursor in the biosynthesis of chenodeoxycholic acid, it is an important intermediate in the complex network of bile acid synthesis and regulation.[1] Alterations in the levels of this compound have been associated with various hepatobiliary diseases, making it a metabolite of interest in clinical and pharmaceutical research. This technical guide provides a comprehensive overview of this compound's role in the human metabolome, methodologies for its quantification, and its involvement in key signaling pathways.
Quantitative Data on this compound Levels
The concentration of this compound in human plasma can vary significantly between healthy individuals and those with certain liver diseases. The following table summarizes the quantitative data available in the literature.
| Condition | Analyte | Matrix | Concentration (ng/mL) | Notes | Reference |
| Healthy Adults | 3β-hydroxy-5-cholestenoic acid | Plasma | 67.2 ± 27.9 | Mean ± SD | [2] |
| Primary Biliary Cirrhosis | Cholestenoic acids | Plasma | 298 | Median | [3] |
| Alcoholic Liver Cirrhosis | Cholestenoic acids | Plasma | 262 | Median | [3] |
| Extrahepatic Cholestasis | Cholestenoic acids | Plasma | 153 | Median, similar to controls | [3] |
Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS
The following protocol outlines a standard method for the quantitative analysis of this compound in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established protocols for bile acid analysis.[4][5][6]
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the serum sample that can interfere with the analysis.
-
Procedure:
-
Thaw frozen serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other components in the sample extract.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify this compound with high specificity and sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transition specific for this compound. The exact m/z values will depend on the specific instrument and experimental conditions. A hypothetical transition would be based on the deprotonated molecule [M-H]⁻.
-
Precursor Ion (Q1): m/z 373.3 (for [C24H37O3]⁻)
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (e.g., m/z 329.3).
-
-
Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of the internal standard.
Signaling Pathways Involving this compound
Bile acids, including this compound, are not only involved in digestion but also act as signaling molecules that regulate various metabolic processes. They primarily exert their effects through the activation of nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein-coupled receptor 5 (TGR5).[7][8][9]
Farnesoid X Receptor (FXR) Signaling Pathway
The activation of FXR by bile acids in the liver and intestine plays a crucial role in maintaining bile acid homeostasis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentrations of cholestenoic acids in plasma from patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Spectroscopic Investigation into the Stereochemistry of Cholenic Acid
Introduction: Cholenic acid (3β-hydroxy-5-cholenoic acid) is a monohydroxy bile acid, a class of steroidal molecules synthesized from cholesterol in the liver.[1][2] As endogenous signaling molecules and digestive surfactants, the biological activity of bile acids is intrinsically linked to their three-dimensional structure. The stereochemistry of the rigid steroid nucleus and the conformational flexibility of the side chain dictate how these molecules interact with biological targets such as nuclear receptors and enzymes. For researchers and professionals in drug development, a thorough understanding of this compound's stereochemical landscape is crucial for designing novel therapeutics that modulate bile acid signaling pathways.
This technical guide outlines a comprehensive approach for the theoretical and experimental investigation of this compound's stereochemistry, providing detailed computational methodologies and presenting available experimental spectroscopic data. While specific computational studies on this compound are not prevalent in public literature, the protocols described herein are based on established methods successfully applied to closely related bile acids.
Methodology for Theoretical Stereochemical Investigation
A robust theoretical investigation of this compound's stereochemistry involves a multi-step computational protocol, often complemented by experimental NMR data for validation. The general workflow aims to identify the most stable conformations of the molecule and to predict its spectroscopic properties.
1. Initial Structure Preparation: The investigation begins with a high-quality 3D structure of this compound. This can be obtained from crystallographic data if available, or generated from its 2D representation and cleaned using molecular mechanics force fields (e.g., MMFF94). The correct stereochemistry of the chiral centers in the steroid nucleus must be defined as per its IUPAC name: (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.[3]
2. Conformational Analysis: The primary source of structural variability in this compound is the rotation around the single bonds of the pentanoic acid side chain. A thorough conformational search is necessary to explore the potential energy surface and identify stable conformers.
-
Protocol for Conformational Search:
-
Systematic or Stochastic Search: Employ a systematic or pseudo-Monte Carlo search algorithm to explore the conformational space of the side chain. This involves rotating the key dihedral angles of the side chain in discrete steps.
-
Energy Minimization: Each generated conformation is then subjected to energy minimization using a molecular mechanics force field to locate the nearest local energy minimum.
-
Filtering: Redundant conformers are removed based on a root-mean-square deviation (RMSD) threshold, and only unique conformers within a specified energy window above the global minimum are retained for further analysis.
-
3. Quantum Mechanical Calculations: The geometries and relative energies of the low-energy conformers identified in the previous step are refined using Density Functional Theory (DFT), which provides a more accurate description of the electronic structure.
-
Protocol for DFT Calculations:
-
Geometry Optimization: The geometries of all unique conformers are optimized at a suitable level of theory, for instance, using the B3LYP functional with a 6-31G(d) basis set. A solvent model, such as the Polarizable Continuum Model (PCM), should be included to simulate the solvent environment (e.g., chloroform (B151607) or dimethyl sulfoxide) used in NMR experiments.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Relative Energy Calculation: The relative Gibbs free energies of the conformers are used to determine their thermodynamic stability and to calculate their expected populations at a given temperature using the Boltzmann distribution.
-
4. Prediction of NMR Chemical Shifts: To correlate the theoretical conformers with experimental data, NMR chemical shifts are calculated for the optimized geometries.
-
Protocol for NMR Chemical Shift Calculation:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values for ¹H and ¹³C nuclei. This is typically performed at a higher level of theory, such as B3LYP/6-311+G(2d,p), on the previously optimized geometries.
-
Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged, weighted by their respective Boltzmann populations, to obtain a theoretical NMR spectrum that can be directly compared with experimental results.
-
Referencing: The calculated shielding values (σ) are converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane, TMS), where δ = σ_ref - σ_calc.
-
5. Experimental Validation: The theoretical predictions are validated by acquiring high-resolution 1D and 2D NMR spectra of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in making unambiguous assignments of the proton and carbon signals, which can then be compared to the theoretically predicted values.
Data Presentation: Experimental NMR Data
While a comprehensive set of theoretical quantitative data for this compound is not available in the literature, experimental NMR data has been reported. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, providing a benchmark for future theoretical investigations.
Table 1: Experimental ¹H NMR Chemical Shifts for this compound [3]
| Signal | Chemical Shift (ppm) | Multiplicity |
| H-3 | 3.42 - 3.49 | m |
| H-6 | 5.28 - 5.29 | m |
| H-18 (CH₃) | 0.62 | s |
| H-19 (CH₃) | 0.99 | s |
| H-21 (CH₃) | 0.94 | d |
| Other Protons | 0.87 - 2.37 | m |
Data acquired on a 500 MHz instrument in CDCl₃. The table presents key diagnostic signals; the steroid nucleus and side chain contain numerous overlapping multiplets.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound [3]
| Carbon Atom | Chemical Shift (ppm) |
| C-3 | 71.8 |
| C-5 | 140.8 |
| C-6 | 121.6 |
| C-10 | 37.3 |
| C-13 | 42.2 |
| C-18 | 11.9 |
| C-19 | 19.4 |
| C-21 | 18.9 |
| C-24 (COOH) | 179.5 |
Note: This is a partial list of assigned carbons from HSQC data in DMSO-d₆ at 600 MHz. A complete assignment requires further 2D NMR analysis.
Visualization of Workflow and Molecular Structure
Diagrams created using the DOT language provide a clear visual representation of the processes and relationships involved in the stereochemical investigation of this compound.
References
An In-depth Technical Guide to the Enzymatic Conversion of Cholesterol to Cholenic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic pathways involved in the conversion of cholesterol into cholenic acid and its derivatives, crucial intermediates in the formation of bile acids. The document details both mammalian and microbial conversion mechanisms, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key assays. Visual diagrams of pathways and workflows are included to facilitate understanding.
Introduction: The Significance of Cholesterol Catabolism
Cholesterol, an essential lipid for mammalian cell structure and function, requires tightly regulated metabolic pathways to maintain homeostasis. The enzymatic conversion of cholesterol into bile acids represents the primary route for its catabolism and elimination from the body.[1][2] This multi-step process, occurring predominantly in the liver, not only prevents the accumulation of excess cholesterol but also generates bile acids, which are vital for the digestion and absorption of dietary lipids and fat-soluble vitamins.[3][4] Intermediates in this pathway, such as various forms of this compound, are of significant interest to researchers studying metabolic diseases and developing novel therapeutics for hypercholesterolemia.[4] Furthermore, microbial systems, particularly those from the genera Rhodococcus and Mycobacterium, offer alternative and powerful enzymatic machinery for steroid degradation, which has been harnessed for the industrial production of steroid-based drugs.[5][6]
Mammalian Pathways of Cholesterol Conversion
In mammals, the conversion of cholesterol to primary bile acids (cholic acid and chenodeoxycholic acid) proceeds through several complex enzymatic pathways, primarily involving a series of cytochrome P450 (CYP) enzymes.[2][3][4] These pathways modify the steroid nucleus and shorten the alkyl side chain. This compound derivatives are key intermediates in these cascades.
The Classic (Neutral) Pathway
The classic pathway is the dominant route for bile acid synthesis in humans and is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), located in the endoplasmic reticulum of hepatocytes.[3][7] This pathway involves a series of modifications to the steroid ring structure before the side chain is oxidized.
Key Enzymatic Steps:
-
7α-hydroxylation: CYP7A1 hydroxylates cholesterol at the 7α position.[7]
-
Oxidation and Isomerization: The 3β-hydroxyl group is oxidized, and the double bond is isomerized.
-
12α-hydroxylation: For the synthesis of cholic acid, sterol 12α-hydroxylase (CYP8B1) introduces a hydroxyl group at the 12α position.[3]
-
Side-Chain Oxidation: The alkyl side chain undergoes oxidation, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), leading to the formation of a C27 carboxylic acid.[8]
-
Peroxisomal β-oxidation: The side chain is shortened by peroxisomal β-oxidation, releasing propionyl-CoA and yielding the C24 bile acid.
The Acidic (Alternative) Pathway
The acidic pathway is initiated by the 27-hydroxylation of cholesterol by CYP27A1, an enzyme found in the mitochondria of various tissues, not just the liver.[3][8] This pathway is characterized by the early modification of the side chain, leading directly to the formation of 3β-hydroxy-5-cholenic acid.
Key Enzymatic Steps:
-
27-hydroxylation: CYP27A1 hydroxylates the cholesterol side chain at C-27.[8]
-
Further Oxidation: The 27-hydroxyl group is oxidized to a carboxylic acid, forming 3β-hydroxy-5-cholestenoic acid.
-
7α-hydroxylation: This intermediate is then taken up by the liver and hydroxylated at the 7α position.[4]
-
Final Modifications: Subsequent enzymatic reactions lead to the formation of chenodeoxycholic acid.
Microbial Pathways of Cholesterol Conversion
Many bacteria, particularly soil actinomycetes like Rhodococcus species, can degrade cholesterol completely, using it as a sole carbon and energy source.[5][9] This degradation is initiated by oxidation of the A-ring and cleavage of the side chain, often occurring simultaneously.[5] The initial step is the conversion of cholesterol to cholest-4-en-3-one.
Key Initiating Enzymes
Two main types of enzymes catalyze the initial oxidation of cholesterol's 3β-hydroxyl group:
-
Cholesterol Oxidase (ChOx): This flavoenzyme (FAD-dependent) catalyzes both the oxidation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position, producing cholest-4-en-3-one and hydrogen peroxide.[10][11][12] It is a key enzyme in many microbial degradation pathways and is widely used in clinical diagnostics to measure cholesterol levels.[13]
-
Cholesterol Dehydrogenase / 3β-Hydroxysteroid Dehydrogenase (3β-HSD): This NAD(P)+ dependent enzyme oxidizes the 3β-hydroxyl group to a 3-keto group.[14] A separate isomerase is then required to move the double bond.
Following this initial step, the microbial pathway typically proceeds via the "9,10-seco pathway," where the steroid nucleus is opened between C9 and C10 by the action of a 3-ketosteroid-9α-hydroxylase (KshAB).[6][9] Side-chain degradation occurs via a β-oxidation-like process.[15]
Quantitative Data Summary
The efficiency and characteristics of enzymes involved in cholesterol conversion vary significantly. The following tables summarize key quantitative data from published literature.
Table 1: Properties of Key Mammalian Cytochrome P450 Enzymes
| Enzyme | Location | Substrate | Key Product | Function in Pathway |
|---|---|---|---|---|
| CYP7A1 [1][7] | ER (Liver) | Cholesterol | 7α-Hydroxycholesterol | Rate-limiting step in the Classic Pathway |
| CYP27A1 [3][8] | Mitochondria (Ubiquitous) | Cholesterol | 27-Hydroxycholesterol | Initiating step in the Acidic Pathway |
| CYP8B1 [3][4] | ER (Liver) | 7α-Hydroxycholest-4-en-3-one | 7α,12α-dihydroxycholest-4-en-3-one | Directs synthesis towards cholic acid |
| CYP11A1 [16][17][18] | Mitochondria (Steroidogenic Tissues) | Cholesterol | Pregnenolone | Initiates steroid hormone synthesis (side-chain cleavage) |
Table 2: Properties and Efficacy of Microbial Cholesterol-Converting Enzymes
| Enzyme | Source Organism | Kм (Cholesterol) | Optimal Temp (°C) | Optimal pH | Max Degradation (%) | Reference |
|---|---|---|---|---|---|---|
| Cholesterol Oxidase | Pseudomonas fluorescens | N/A | 45 | N/A | 93.4 | [19] |
| Cholesterol Oxidase | Streptomyces sp. | N/A | 45 | N/A | 93.4 | [19] |
| Cholesterol Oxidase | Brevibacterium sp. | N/A | 37 | N/A | <93.4 | [19] |
| Cholesterol Dehydrogenase | Nocardia sp. | 0.15 mM | 20 (assay temp) | 8.5 (assay pH) | N/A | [14] |
| Cholesterol Oxidase (ChoL) | Streptomyces virginiae | 0.195 mM (for Diosgenin) | N/A | N/A | N/A | [20] |
| Whole Cell (B. pumilus) | Bacillus pumilus W8 | N/A | 35 | 7.0 | 57.6 (at 1 g/L) | [21] |
| Whole Cell (S. marcescens) | Serratia marcescens W1 | N/A | 35 | 7.0 | 54.6 (at 1 g/L) |[21] |
Experimental Protocols
This section provides detailed methodologies for common experiments in the study of cholesterol conversion.
Protocol: In Vitro Cholesterol Dehydrogenase Activity Assay
This protocol is adapted for a typical spectrophotometric assay to determine the activity of a purified cholesterol dehydrogenase.[14][22]
Objective: To quantify the rate of NAD+ reduction coupled to the oxidation of cholesterol.
Materials:
-
Purified Cholesterol Dehydrogenase (e.g., from Nocardia sp.)
-
Cholesterol
-
Triton X-100 or similar non-ionic detergent
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 8.5)
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes
Procedure:
-
Enzyme Solution Preparation: Dissolve the lyophilized enzyme in chilled phosphate buffer containing a low concentration of Triton X-100 (e.g., 0.1%) to an appropriate concentration. Keep on ice.
-
Substrate Solution Preparation: Prepare a stock solution of cholesterol in ethanol. For the working solution, dissolve the cholesterol stock in the phosphate buffer containing a higher concentration of Triton X-100 (e.g., 2.5%) to solubilize the substrate. Vigorous vortexing or sonication may be required.
-
NAD+ Solution: Prepare a stock solution of NAD+ in phosphate buffer.
-
Assay Setup:
-
In a 1 mL quartz cuvette, add 2.0 mL of the Substrate Solution and 1.0 mL of the NAD+ solution.
-
Mix by inversion and incubate the cuvette in the spectrophotometer's temperature-controlled holder at 25°C for 5 minutes to allow for temperature equilibration.
-
-
Reaction Initiation:
-
Add 0.1 mL of the Enzyme Solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 340 nm.
-
-
Data Analysis:
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (ΔOD/minute) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate into µmoles of product formed per minute. One unit of activity is typically defined as the amount of enzyme that produces 1.0 µmole of cholestenone (and NADH) per minute under the specified conditions.
-
Protocol: Whole-Cell Microbial Degradation of Cholesterol
This protocol outlines the steps to assess the ability of a bacterial strain to degrade cholesterol in a liquid culture.[21]
Objective: To measure the reduction of cholesterol concentration over time by a microbial culture.
Materials:
-
Bacterial strain of interest (e.g., Rhodococcus equi)
-
Growth medium (e.g., Nutrient Broth)
-
Minimal salt medium
-
Cholesterol (finely powdered or dissolved in a carrier like Tween 80)
-
Shaking incubator
-
Organic solvents for extraction (e.g., hexane, isopropanol, chloroform, methanol)
-
Analytical equipment for cholesterol quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC)
Procedure:
-
Inoculum Preparation: Grow the bacterial strain in a suitable rich medium (e.g., Nutrient Broth) overnight in a shaking incubator to obtain a dense pre-culture.
-
Cell Preparation: Harvest the cells from the pre-culture by centrifugation. Wash the cell pellet with sterile minimal salt medium to remove any residual rich medium. Resuspend the cells in the minimal salt medium.
-
Degradation Experiment Setup:
-
Prepare flasks containing minimal salt medium supplemented with cholesterol as the sole carbon source (e.g., 1.0 g/L). Cholesterol should be finely dispersed, often with the help of a surfactant or by adding it as an ethanolic solution (the ethanol evaporates).
-
Inoculate the flasks with the washed cell suspension to a specific starting optical density (e.g., OD₆₀₀ = 0.1).
-
Include a non-inoculated control flask to account for any abiotic degradation or settling of cholesterol.
-
-
Incubation: Incubate the flasks in a shaking incubator at the optimal growth temperature for the bacterium (e.g., 30-37°C) for a set period (e.g., 1 to 6 days).
-
Sampling and Extraction:
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the culture.
-
Extract the lipids from the culture sample. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water system. The cholesterol will partition into the organic phase.
-
-
Quantification:
-
Evaporate the organic solvent from the extract under a stream of nitrogen.
-
Redissolve the lipid residue in a suitable solvent for analysis.
-
Quantify the remaining cholesterol using GC-MS or HPLC. An internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol degraded at each time point relative to the initial concentration (Time 0) and corrected for any loss in the abiotic control.
-
Plot cholesterol concentration or percent degradation versus time.
-
Conclusion
The enzymatic conversion of cholesterol to this compound and other bile acid derivatives is a fundamental metabolic process with distinct and complex pathways in both mammals and microbes. In mammals, the process is central to cholesterol homeostasis and is regulated by a cascade of cytochrome P450 enzymes, presenting multiple targets for therapeutic intervention in metabolic diseases. In parallel, microbial degradation pathways, initiated by robust enzymes like cholesterol oxidase, provide powerful biocatalytic tools for the pharmaceutical industry and offer insights into microbial physiology and pathogenesis. A thorough understanding of these enzymes, their kinetics, and the protocols to study them is essential for researchers and drug development professionals aiming to modulate cholesterol metabolism for therapeutic benefit or biotechnological application.
References
- 1. Cholesterol-metabolizing cytochromes P450: implications for cholesterol lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450s and cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes in the conversion of cholesterol into bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Gene cluster encoding cholate catabolism in Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol oxidase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Catabolism and biotechnological applications of cholesterol degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hpuniv.ac.in [hpuniv.ac.in]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cholesterol catabolism as a therapeutic target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 17. Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Enzymatic degradation of egg yolk cholesterol | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 20. Cholesterol oxidase ChoL is a critical enzyme that catalyzes the conversion of diosgenin to 4-ene-3-keto steroids in Streptomyces virginiae IBL-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cholesterol Degradation and Production of Extracellular Cholesterol Oxidase from Bacillus pumilus W1 and Serratia marcescens W8 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. amano-enzyme.com [amano-enzyme.com]
Methodological & Application
Quantitative Analysis of Cholenic Acid by GC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholenic acid, a C24 monohydroxy bile acid, is a key intermediate in the biosynthesis of chenodeoxycholic acid from cholesterol.[1][2] Its quantification in biological matrices is crucial for studying lipid metabolism and investigating certain hepatobiliary diseases.[1] Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for the quantitative analysis of this compound and other bile acids, providing excellent separation of structurally similar compounds.[3][4] However, due to the low volatility of bile acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[3][5]
This document provides detailed application notes and protocols for the quantitative analysis of this compound in serum samples using GC-MS. It covers sample preparation, derivatization, instrument parameters, and data analysis, and includes a representative metabolic pathway for this compound.
Experimental Protocols
Protocol 1: Two-Step Derivatization (Methylation and Trimethylsilylation) for Serum Samples
This protocol is adapted from established methods for the analysis of bile acids in serum.[3][6]
1. Sample Preparation and Deconjugation:
-
To 0.3 mL of serum in a glass tube, add a known amount of an appropriate internal standard (e.g., Cholic acid-d5).
-
Add 2 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.6) and 60 units of cholylglycine hydrolase.[6]
-
Incubate the mixture at 37°C for 20 hours to ensure complete deconjugation of bile acids.[6]
-
Release the deconjugated bile acids from proteins by adding 1.2 mL of 0.1 M NaOH and heating at 64°C for 20 minutes.[6]
-
After cooling, acidify the mixture to pH 1 with 6 M HCl.
2. Extraction:
-
Extract the bile acids from the acidified mixture using a solid-phase extraction (SPE) C18 cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the bile acids with methanol (B129727).
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
3. Derivatization:
-
Step 1: Methylation of the Carboxyl Group
-
To the dried extract, add 20 µL of methanol, 80 µL of benzene, and 50 µL of TMS diazomethane (B1218177) (approx. 10% in hexane).[3]
-
Mix thoroughly and allow the reaction to proceed at room temperature.
-
Evaporate the solvents completely under a gentle stream of nitrogen.[3]
-
-
Step 2: Trimethylsilylation (TMS) of the Hydroxyl Group
Protocol 2: One-Step Derivatization using BSTFA
This protocol offers a simpler and faster derivatization process.[5]
1. Sample Preparation and Extraction:
-
Follow the sample preparation, deconjugation, and extraction steps as described in Protocol 1 (steps 1 and 2).
2. Derivatization:
-
To the dried bile acid extract, add 50 µL of ethyl acetate and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]
-
Tightly cap the vial and incubate at 70°C for 30 minutes.[5]
-
Cool the sample to room temperature. If necessary, dilute with ethyl acetate before GC-MS analysis.[5]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized bile acids. Optimization may be required depending on the instrument and specific application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| SIM Ions for this compound Derivative | To be determined from the mass spectrum of the derivatized standard. Expected ions would include the molecular ion and characteristic fragments from the loss of TMS and methyl groups. |
Quantitative Data
Quantitative analysis is performed by constructing a calibration curve using a series of this compound standards of known concentrations, prepared and derivatized in the same manner as the samples. An internal standard is used to correct for variations in sample preparation and injection volume.
Table 1: Example Calibration Curve Data for this compound Analysis
| Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.53 |
| 100 | 5.08 |
| 250 | 12.6 |
| 500 | 25.1 |
Table 2: Method Validation Parameters (Representative)
Based on validated methods for similar bile acids.[3][4][7]
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995[3][4] |
| Limit of Detection (LOD) | ~0.4 µmol/L (for general bile acids)[7] |
| Limit of Quantitation (LOQ) | ~1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 90 - 110% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.
Caption: Simplified metabolic pathway of this compound biosynthesis from cholesterol.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Restek - Blog [restek.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The optimized use of gas chromatography-mass spectrometry and high performance liquid chromatography to analyse the serum bile acids of patients with metabolic cholestasis and peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cholenic Acid in Human Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholenic acid is a monohydroxy bile acid that serves as a precursor in the biosynthesis of chenodeoxycholic acid.[1][2][3] Elevated levels of this compound in serum can be indicative of certain hepatobiliary diseases, including neonatal liver disease and cholestasis, making its accurate quantification crucial for both clinical research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to resolve structurally similar isomers.[4][5] This application note provides a detailed protocol for the sensitive and reliable quantification of this compound in human serum using LC-MS/MS. The described method is suitable for high-throughput analysis in clinical and research settings.
Principle
This method utilizes a simple protein precipitation step for serum sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from other endogenous components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound standard (Toronto Research Chemicals or equivalent)
-
Isotopically labeled internal standard (e.g., Taurocholic Acid-d4 or a custom synthesized this compound-d4)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
LC-MS grade formic acid
-
Human serum (store at -80°C)
-
1.5 mL microcentrifuge tubes
-
Calibrators and Quality Control (QC) samples
Equipment
-
Precision pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
-
UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Sample Preparation Protocol
-
Thawing and Aliquoting : Thaw serum samples, calibrators, and QCs on ice. Vortex briefly to ensure homogeneity.
-
Pipette 50 µL of each serum sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.[6]
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution to each tube.[6]
-
Protein Precipitation : Add 140 µL of cold methanol to each tube.[6]
-
Vortex vigorously for 3 minutes to ensure thorough mixing and protein denaturation.[6]
-
Centrifugation : Centrifuge the tubes at 20,238 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer : Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[6]
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Analysis of Bile Acids. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholenic Acid Extraction from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholenic acids, a class of bile acids, are crucial signaling molecules in various physiological processes, including lipid and glucose metabolism.[1][2] Accurate quantification of cholenic acids in biological samples is essential for understanding their role in health and disease, and for the development of novel therapeutics. This document provides detailed protocols for the extraction of cholenic acids from common biological matrices, including plasma/serum, urine, and feces, for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Quantitative Data Summary
The following table summarizes representative concentrations of various bile acids, including cholenic acid species, found in human biological samples. These values can serve as a reference for expected physiological ranges.
| Biological Matrix | Bile Acid Species | Concentration Range | Units | Reference |
| Serum | Total Bile Acids | < 10 | µmol/L | [4] |
| 14 specific species | 30 - 800 | nmol/L | [4] | |
| Urine | Total Bile Acids | 6.4 - 11 | µmol/day | [5] |
| 11 specific species | 20 - 200 | nmol/L | [4] | |
| Feces | 25 specific species | 0.4 - 2000 | nmol/g | [4] |
Experimental Protocols
Two primary methods for this compound extraction from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method depends on the sample matrix, the required level of cleanliness, and the desired throughput.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is a common method for the extraction of bile acids from plasma or serum.[6]
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., isotopically labeled this compound)
-
Acetonitrile (B52724), ice-cold[1]
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 50 µL of plasma or serum into a microcentrifuge tube.[1]
-
Add 10 µL of the internal standard working solution.
-
Add 140 µL of ice-cold methanol for protein precipitation.[7]
-
Alternatively, add 800 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the samples at 4200 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 60 °C.[1]
-
Reconstitute the dried extract in 200 µL of 35% methanol in water.[1]
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
SPE is a highly effective method for purifying and concentrating bile acids from complex matrices like urine.[6]
Materials:
-
Urine samples
-
Internal standard solution
-
SPE cartridges (e.g., C18)[6]
-
Methanol
-
Water, LC-MS grade
-
0.1% Formic acid in water
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Thaw urine samples at room temperature and centrifuge to remove any particulate matter.
-
Take a 1 mL aliquot of the urine sample and add the internal standard.
-
Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water.
-
Load the sample: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.
-
Elute the analytes: Elute the cholenic acids with 3 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Extraction from Fecal Samples
Fecal samples present a complex matrix requiring a robust extraction procedure.[8]
Materials:
-
Lyophilized (freeze-dried) fecal samples
-
5% ammonium-ethanol aqueous solution[8]
-
Internal standard solution
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Lyophilize fecal samples to remove water.
-
Weigh approximately 50 mg of the lyophilized fecal powder into a homogenization tube.
-
Add the internal standard to the tube.
-
Add 1 mL of 5% ammonium-ethanol aqueous solution.[8]
-
Homogenize the sample thoroughly.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 1 mL of the extraction solvent and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of bile acids and a typical experimental workflow for this compound analysis.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. What is the mechanism of Cholic Acid? [synapse.patsnap.com]
- 3. Bile acid analysis [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of metabolic profiles of bile acids in urine using a lipophilic anion exchanger and computerized gas-liquid chromatorgaphy-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cholenic Acid as a Reference Standard in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in health and disease. Bile acids, a critical class of lipids synthesized from cholesterol in the liver, have garnered significant attention due to their diverse functions as signaling molecules in various metabolic pathways. Cholenic acid, a monohydroxy bile acid, serves as a valuable reference standard in lipidomic studies for the precise quantification of a panel of bile acids. Its structural similarity to other bile acids makes it an ideal candidate for use as an internal standard to correct for variations during sample preparation and analysis, ensuring high accuracy and precision. This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in lipidomics, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Physicochemical Properties and Commercial Availability
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₈O₃ | [1][2] |
| Molecular Weight | 374.57 g/mol | [2] |
| CAS Number | 5255-17-4 | [2] |
| Physical Description | Solid | [1] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents. | Inferred from common laboratory practice |
This compound is commercially available from several suppliers of research biochemicals, ensuring its accessibility for lipidomics laboratories. It is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the standard.
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow for the use of this compound as a reference standard in the quantification of bile acids from biological matrices, particularly human plasma or serum.
Preparation of Standard Solutions
Accurate preparation of standard solutions is the foundation of quantitative analysis.
Materials:
-
This compound (high purity, >95%)
-
Methanol (LC-MS grade)
-
Deuterated bile acid internal standards (optional, for method validation)
-
Class A volumetric flasks and calibrated pipettes
Protocol 1.1: Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Dissolve the weighed this compound in a 10 mL volumetric flask with methanol.
-
Ensure complete dissolution by vortexing and/or brief sonication.
-
Bring the solution to the final volume with methanol.
-
Store the stock solution at -20°C in an amber glass vial.
Protocol 1.2: Preparation of this compound Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
These working solutions will be used to spike into the sample matrix to create the calibration curve.
Sample Preparation: Protein Precipitation and Extraction
This protocol describes a simple and effective protein precipitation method for the extraction of bile acids from plasma or serum.
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution (e.g., 10 µg/mL in methanol)
-
Ice-cold acetonitrile (B52724) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Protocol 2.1: Sample Spiking and Protein Precipitation
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each sample, blank, and quality control sample.
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of bile acids. Method optimization is recommended for specific instrumentation.
Table 3.1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3.2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 50 psi |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3.3: Example MRM Transitions for Selected Bile Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 373.3 | 373.3 | -20 |
| Cholic Acid (CA) | 407.3 | 343.3 | -28 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | -20 |
| Deoxycholic Acid (DCA) | 391.3 | 345.3 | -26 |
| Glycocholic Acid (GCA) | 464.3 | 74.1 | -35 |
| Taurocholic Acid (TCA) | 514.3 | 80.0 | -45 |
| Glycodeoxycholic Acid (GDCA) | 448.3 | 74.1 | -32 |
| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 | -42 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used. For unconjugated bile acids that do not fragment readily, monitoring the precursor ion as the product ion can be a viable strategy.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following table provides an example of how to report the quantitative results for a panel of bile acids in human plasma using this compound as an internal standard.
Table 4.1: Quantitative Analysis of Bile Acids in Human Plasma
| Bile Acid | Retention Time (min) | Concentration (ng/mL) ± SD (n=3) | % CV |
| Cholic Acid (CA) | 5.8 | 55.2 ± 4.1 | 7.4 |
| Chenodeoxycholic Acid (CDCA) | 7.2 | 78.9 ± 6.5 | 8.2 |
| Deoxycholic Acid (DCA) | 7.5 | 45.1 ± 3.8 | 8.4 |
| Glycocholic Acid (GCA) | 4.9 | 120.5 ± 9.7 | 8.1 |
| Taurocholic Acid (TCA) | 4.5 | 95.3 ± 8.1 | 8.5 |
| Glycodeoxycholic Acid (GDCA) | 6.2 | 65.7 ± 5.9 | 9.0 |
| Taurodeoxycholic Acid (TDCA) | 5.9 | 50.2 ± 4.6 | 9.2 |
Note: The presented data is for illustrative purposes and will vary depending on the specific experimental conditions and sample population.
Method Validation
A comprehensive validation of the analytical method is crucial to ensure the reliability of the quantitative data. Key validation parameters include:
-
Linearity: Assessed by constructing a calibration curve using a series of standards of known concentrations spiked into a surrogate matrix (e.g., charcoal-stripped plasma). A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115%, and the coefficient of variation (CV) for precision should be <15%.[3]
-
Recovery: Evaluated by comparing the analyte signal in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: Assessed by comparing the signal of an analyte in a post-extraction spiked sample to the signal of the analyte in a neat solution at the same concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined as the lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Visualizations
Bile Acid Biosynthesis Pathway
The following diagram illustrates the classical pathway of primary bile acid synthesis from cholesterol in the liver.
References
Application Notes and Protocols: Cholenic Acid in Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cholenic Acid
This compound, specifically 3β-hydroxy-5-cholenoic acid, is a monohydroxy bile acid that serves as a precursor in the alternative biosynthetic pathway of chenodeoxycholic acid.[1][2][3] Its levels in serum have been observed to be elevated in patients with both intrahepatic and extrahepatic cholestasis, as well as in neonatal liver disease associated with mutations in the CYP7A1 gene, which encodes a key enzyme in bile acid synthesis.[3][4][5] While its direct therapeutic applications in liver disease are not as extensively studied as other bile acids like chenodeoxycholic acid or the synthetic Farnesoid X Receptor (FXR) agonist obeticholic acid, its role as an endogenous metabolite and its potential interaction with nuclear receptors like FXR make it a molecule of interest in liver disease research.
These application notes provide a framework for investigating the potential therapeutic utility of this compound in preclinical models of cholestatic and fatty liver diseases. The protocols outlined are based on established methodologies for evaluating bile acid derivatives and other FXR agonists.
Hypothesized Therapeutic Rationale
The primary hypothesis for the therapeutic potential of this compound in liver disease lies in its possible activity as a ligand for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have protective effects in various liver diseases.
Potential Mechanisms of Action:
-
FXR Agonism: this compound may act as an agonist for FXR, leading to the downstream regulation of genes involved in bile acid homeostasis. This could potentially reduce the intracellular concentration of toxic bile acids, a key driver of injury in cholestatic liver diseases.
-
Anti-inflammatory Effects: Activation of FXR is known to have anti-inflammatory properties, which could be beneficial in inflammatory liver conditions such as non-alcoholic steatohepatitis (NASH).
-
Anti-fibrotic Effects: By modulating inflammatory responses and potentially other pathways, this compound, through FXR activation, might inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.
Experimental Protocols
In Vitro Assays
1. FXR Activation Assay
This assay determines the ability of this compound to activate the Farnesoid X Receptor.
-
Cell Line: HEK293T cells or other suitable cell lines that do not endogenously express FXR.
-
Reagents:
-
Expression plasmids for human FXR and its heterodimeric partner Retinoid X Receptor alpha (RXRα).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with FXR response elements (e.g., pGL4.35[luc2P/9X-GAL4UAS/Hygro]).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound (dissolved in a suitable solvent like DMSO).
-
Positive control: GW4064 or obeticholic acid.
-
Luciferase assay reagent.
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the FXR, RXRα, and luciferase reporter plasmids.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or the positive control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the dose-response curve to determine the EC50 of this compound for FXR activation.
-
In Vivo Models of Liver Disease
1. Cholestatic Liver Injury Model: Bile Duct Ligation (BDL)
The BDL model in mice is a well-established method to induce obstructive cholestasis, leading to liver inflammation and fibrosis.[6][7][8][9]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a midline abdominal incision to expose the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Double-ligate the common bile duct with a non-absorbable suture. In sham-operated control animals, the bile duct is exposed but not ligated.
-
Close the abdominal incision in layers.
-
-
Treatment Protocol:
-
Administer this compound (e.g., via oral gavage) daily, starting one day after the BDL surgery. The dose will need to be determined empirically, but a starting point could be in the range of 10-50 mg/kg.
-
Include a vehicle control group (receiving only the vehicle used to dissolve this compound) and a sham-operated group.
-
-
Duration: 14-21 days.
-
Endpoint Analysis:
-
Serum Biochemistry: Measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) as markers of liver injury and cholestasis.[10][11]
-
Histopathology: Harvest the liver, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to fibrosis (e.g., Col1a1, Acta2), inflammation (e.g., Tnf, Il6), and FXR target genes (e.g., Shp, Bsep).
-
2. Toxicant-Induced Liver Fibrosis Model: Carbon Tetrachloride (CCl4) Administration
Repeated administration of CCl4 induces chronic liver injury and fibrosis.[12][13][14][15][16]
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Induction Protocol:
-
Administer CCl4 (diluted in olive oil or corn oil) via intraperitoneal injection twice a week. A common dose is 1 ml/kg body weight.
-
-
Treatment Protocol:
-
Administer this compound daily via oral gavage. Treatment can be prophylactic (starting at the same time as CCl4) or therapeutic (starting after a few weeks of CCl4 administration to model treatment of existing fibrosis).
-
Include a vehicle control group and a group receiving only CCl4.
-
-
Duration: 4-8 weeks.
-
Endpoint Analysis:
-
Serum Biochemistry: ALT, AST.
-
Histopathology: H&E and Sirius Red staining of liver sections.
-
Quantitative Fibrosis Assessment: Image analysis of Sirius Red-stained sections to determine the collagen proportional area (CPA).[17][18]
-
Gene Expression Analysis: qRT-PCR for fibrosis, inflammation, and FXR target genes.
-
3. Non-Alcoholic Steatohepatitis (NASH) Model
Diet-induced models are commonly used to mimic the metabolic and histological features of human NASH.[19][20][21][22][23]
-
Animals: Male C57BL/6J mice (6-8 weeks old).
-
Induction Protocol:
-
Feed mice a diet high in fat, sucrose/fructose, and cholesterol (e.g., a "Western diet").
-
To accelerate fibrosis, low-dose CCl4 injections can be administered weekly.
-
-
Treatment Protocol:
-
Administer this compound daily via oral gavage.
-
Include a control group on a standard chow diet and a NASH model group receiving the vehicle.
-
-
Duration: 8-16 weeks.
-
Endpoint Analysis:
-
Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin (B600854) tolerance tests.
-
Serum Biochemistry: ALT, AST, triglycerides, and cholesterol.
-
Histopathology: H&E staining for steatosis, inflammation, and ballooning (to calculate the NAFLD Activity Score - NAS), and Sirius Red staining for fibrosis.
-
Gene Expression Analysis: qRT-PCR for genes involved in lipogenesis, inflammation, and fibrosis.
-
Data Presentation
Table 1: Illustrative Quantitative Data from a Bile Duct Ligation (BDL) Study
| Group | Serum ALT (U/L) | Serum AST (U/L) | Serum Total Bilirubin (mg/dL) | Collagen Proportional Area (%) |
| Sham | 45 ± 8 | 110 ± 15 | 0.3 ± 0.1 | 1.2 ± 0.3 |
| BDL + Vehicle | 350 ± 50 | 800 ± 90 | 8.5 ± 1.2 | 8.5 ± 1.5 |
| BDL + this compound (10 mg/kg) | 280 ± 40 | 650 ± 70 | 6.2 ± 0.9 | 6.1 ± 1.1 |
| BDL + this compound (30 mg/kg) | 210 ± 35 | 500 ± 60 | 4.8 ± 0.7 | 4.5 ± 0.8 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. BDL + Vehicle; *p < 0.01 vs. BDL + Vehicle. Data are hypothetical and for illustrative purposes only. |
Table 2: Illustrative Quantitative Data from a Non-Alcoholic Steatohepatitis (NASH) Study
| Group | Body Weight Gain (g) | Serum ALT (U/L) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
| Chow | 5 ± 1 | 40 ± 6 | 0.5 ± 0.2 | 0.2 ± 0.1 |
| NASH + Vehicle | 18 ± 3 | 180 ± 25 | 5.8 ± 0.6 | 2.5 ± 0.4 |
| NASH + this compound (30 mg/kg) | 15 ± 2 | 120 ± 20 | 4.2 ± 0.5 | 1.8 ± 0.3 |
| *Data are presented as mean ± SEM. p < 0.05 vs. NASH + Vehicle. Data are hypothetical and for illustrative purposes only. |
Visualizations
Caption: Hypothesized signaling pathway of this compound via FXR activation.
Caption: General experimental workflow for in vivo studies.
References
- 1. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.2.1. Establishment of CCl4‐induced liver fibrogenesis rat models [bio-protocol.org]
- 14. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Representative Mouse Model with Nonalcoholic Steatohepatitis [lirias.kuleuven.be]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Metabolic Application of Deuterium-Labeled Cholenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholenic acid (3β-hydroxy-5-cholenoic acid) is a key intermediate in the alternative "acidic" pathway of bile acid synthesis, originating from the metabolism of cholesterol.[1][2] Its metabolic fate is of significant interest in understanding liver function, lipid homeostasis, and the pathophysiology of various hepatobiliary diseases.[3] Stable isotope labeling, particularly with deuterium (B1214612), offers a powerful tool for tracing the metabolic pathways of this compound in vivo and in vitro without the need for radioactive tracers. Deuterium-labeled this compound can be used as a tracer to quantify its conversion to downstream metabolites and as an internal standard for accurate quantification in complex biological matrices.[4]
These application notes provide a detailed protocol for the synthesis of deuterium-labeled this compound and its application in metabolic studies using mass spectrometry.
Synthesis of Deuterium-Labeled this compound ([²H]-Cholenic Acid)
The synthesis of deuterium-labeled this compound can be achieved through a multi-step process adapted from established methods for labeling steroids and bile acids. The following protocol is based on the synthesis of radiolabeled this compound and is modified for deuterium incorporation.[5]
Experimental Protocol: Synthesis of [²H]-Cholenic Acid
Materials:
-
3β-hydroxy-5-cholenoic acid
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous solvent (e.g., Ethyl Acetate or Tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Catalytic Hydrogen-Deuterium Exchange: In a high-pressure reaction vessel, dissolve 3β-hydroxy-5-cholenoic acid in an appropriate anhydrous solvent.
-
Add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with deuterium gas (D₂) to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified duration to allow for the exchange of hydrogen atoms with deuterium. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.
-
Upon completion, carefully vent the deuterium gas and filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude deuterium-labeled this compound.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the [²H]-Cholenic Acid.
-
Characterization: Confirm the structure and determine the isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Synthesis of [²H]-Cholenic Acid
| Parameter | Expected Result |
| Chemical Yield | >80% (dependent on reaction scale and optimization) |
| Isotopic Purity | >95% deuterium incorporation at specific positions |
| Chemical Purity | >98% as determined by HPLC and NMR |
Metabolic Studies Using [²H]-Cholenic Acid
Deuterium-labeled this compound is an invaluable tool for tracing its metabolic conversion to other bile acids, primarily chenodeoxycholic acid and lithocholic acid.[5] The following protocol outlines a general workflow for an in vivo metabolic study in an animal model.
Experimental Workflow for In Vivo Metabolic Study
Caption: Workflow for a metabolic study using deuterium-labeled this compound.
Experimental Protocol: In Vivo Metabolic Study and Sample Analysis
Materials:
-
[²H]-Cholenic Acid
-
Animal model (e.g., bile-fistula hamster)[5]
-
Solvents for extraction (e.g., methanol, acetonitrile)
-
Internal standards (e.g., other deuterated bile acids)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a known amount of [²H]-Cholenic Acid to the animal model, for example, via intravenous infusion.[5]
-
Sample Collection: Collect bile, blood (for plasma), and fecal samples at timed intervals.
-
Sample Preparation (Bile/Plasma):
-
To a known volume of the biological sample, add a mixture of internal standards.
-
Precipitate proteins by adding an excess of cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the bile acids using a suitable C18 reversed-phase column with a gradient elution.
-
Detect the deuterated this compound and its metabolites using mass spectrometry in negative ion mode, monitoring for the specific mass-to-charge ratios (m/z) of the parent compound and expected metabolites.[4]
-
-
Data Analysis:
-
Identify the deuterated metabolites by comparing their retention times and mass spectra with authentic standards.
-
Quantify the concentration of [²H]-cholenic acid and its metabolites using the internal standards.
-
Calculate the percentage of administered [²H]-cholenic acid that is converted to each metabolite.
-
Data Presentation: Metabolic Fate of [²H]-Cholenic Acid
Based on previous studies with radiolabeled this compound, the expected distribution of metabolites in bile is as follows[5]:
| Metabolite | Percentage of Recovered Radioactivity in Bile |
| Lithocholic Acid | 0.8 - 4.4% |
| Chenodeoxycholic Acid | 7.8 - 11.3% |
| Unmetabolized this compound | Variable |
This compound Metabolic Pathway
This compound is metabolized in the liver through a series of enzymatic reactions. The primary pathway involves hydroxylation and subsequent reduction to form chenodeoxycholic acid and lithocholic acid.
Signaling Pathway of this compound Metabolism
Caption: Simplified metabolic pathway of this compound.
The metabolism of this compound is a crucial part of the overall bile acid synthesis network. In the liver, cholesterol is converted to this compound via the action of enzymes including sterol 27-hydroxylase (CYP27A1).[1][6] this compound then undergoes further enzymatic modifications, including hydroxylation and isomerization, to yield the primary bile acid chenodeoxycholic acid and the secondary bile acid lithocholic acid.[5][7] These bile acids play critical roles in digestion and signaling.
References
- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]
- 7. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Using 3β-hydroxy-5-cholenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-hydroxy-5-cholenic acid is a monohydroxy bile acid that serves as a precursor in the biosynthesis of chenodeoxycholic acid.[1][2][3] Altered levels of bile acids have been observed in patients with colorectal cancer, suggesting a potential role for these molecules in the development and progression of the disease.[4][5][6] This document provides detailed application notes and protocols for conducting cell culture experiments to investigate the effects of 3β-hydroxy-5-cholenic acid on cancer cells. The protocols outlined below are foundational methods for assessing cytotoxicity, and apoptosis, and for dissecting the underlying molecular mechanisms, with a focus on the farnesoid X receptor (FXR) signaling pathway. While specific quantitative data on the effects of 3β-hydroxy-5-cholenic acid are limited in publicly available literature, the provided protocols offer a robust framework for initiating such investigations.
Data Presentation
Table 1: Cytotoxicity of 3β-hydroxy-5-cholenic Acid on Colon Cancer Cell Lines (Template)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HCT116 | 24 | |
| 48 | ||
| 72 | ||
| Caco-2 | 24 | |
| 48 | ||
| 72 | ||
| SW480 | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of 3β-hydroxy-5-cholenic Acid on Apoptosis-Related Protein Expression (Template)
| Cell Line | Treatment | Concentration (µM) | Caspase-3 (Fold Change) | Bax/Bcl-2 Ratio |
| HCT116 | Control | 0 | 1.0 | |
| 3β-hydroxy-5-cholenic acid | [Specify] | |||
| 3β-hydroxy-5-cholenic acid | [Specify] | |||
| Caco-2 | Control | 0 | 1.0 | |
| 3β-hydroxy-5-cholenic acid | [Specify] | |||
| 3β-hydroxy-5-cholenic acid | [Specify] |
Table 3: Effect of 3β-hydroxy-5-cholenic Acid on FXR Target Gene Expression (Template)
| Cell Line | Treatment | Concentration (µM) | SHP (Fold Change) | FGF19 (Fold Change) |
| HCT116 | Control | 0 | 1.0 | 1.0 |
| 3β-hydroxy-5-cholenic acid | [Specify] | |||
| 3β-hydroxy-5-cholenic acid | [Specify] | |||
| Caco-2 | Control | 0 | 1.0 | 1.0 |
| 3β-hydroxy-5-cholenic acid | [Specify] | |||
| 3β-hydroxy-5-cholenic acid | [Specify] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the effect of 3β-hydroxy-5-cholenic acid on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3β-hydroxy-5-cholenic acid in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of 3β-hydroxy-5-cholenic acid to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 2: Assessment of Apoptosis by Western Blotting
This protocol details the detection of key apoptosis-related proteins to determine if 3β-hydroxy-5-cholenic acid induces programmed cell death.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
3β-hydroxy-5-cholenic acid
-
DMSO
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 3β-hydroxy-5-cholenic acid for 24 or 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Caspase-3, Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition: Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin). Calculate the fold change in protein expression and the Bax/Bcl-2 ratio.
Protocol 3: Analysis of FXR Target Gene Expression by Quantitative RT-PCR
This protocol is used to investigate whether 3β-hydroxy-5-cholenic acid activates the FXR signaling pathway by measuring the expression of its target genes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
3β-hydroxy-5-cholenic acid
-
DMSO
-
PBS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for FXR, SHP, FGF19, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 3β-hydroxy-5-cholenic acid for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for FXR, SHP, FGF19, and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Caption: Workflow for cell-based assays with 3β-hydroxy-5-cholenic acid.
Caption: Proposed FXR signaling cascade initiated by 3β-hydroxy-5-cholenic acid.
References
- 1. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3BETA-HYDROXY-DELTA5-CHOLENIC ACID | 5255-17-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Effects of bile acids on proliferation and ultrastructural alteration of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholenic acid | C24H38O3 | CID 92997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. scbt.com [scbt.com]
Cholenic Acid Binding Assays with Nuclear Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cholenic acid's interaction with the nuclear receptors Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR). Detailed protocols for performing binding assays using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen technologies are provided to facilitate research and drug discovery efforts targeting these important nuclear receptors.
Introduction to this compound and Nuclear Receptors
This compound is a monohydroxy bile acid that acts as a signaling molecule by interacting with various nuclear receptors. These receptors, including FXR, PXR, and VDR, are ligand-activated transcription factors that play crucial roles in regulating a wide array of physiological processes, from metabolism and detoxification to immune responses and calcium homeostasis. The interaction of this compound with these receptors can modulate their activity, leading to changes in the expression of target genes. Understanding the binding affinity and mechanism of action of this compound is therefore of significant interest for the development of novel therapeutics targeting metabolic and inflammatory diseases.
Bile acids are endogenous ligands for several nuclear receptors, including FXR, PXR, and VDR, and play a critical role in regulating lipid, glucose, energy, and drug metabolism. While specific quantitative binding data for this compound with FXR, PXR, and VDR is not extensively available in the public domain, data for structurally similar and well-characterized bile acids such as chenodeoxycholic acid (CDCA) and lithocholic acid (LCA) provide valuable reference points.
Quantitative Binding Data
The following table summarizes the available binding and activation data for relevant bile acids with FXR, PXR, and VDR. It is important to note the absence of direct this compound data and to consider the provided values as references for structurally related compounds.
| Nuclear Receptor | Ligand | Assay Type | Parameter | Value (µM) |
| FXR | Chenodeoxycholic acid (CDCA) | Reporter Assay | EC₅₀ | 17[1] |
| Cholic acid (CA) | Reporter Assay | EC₅₀ | ~600[1] | |
| Lithocholic acid (LCA) | Reporter Assay | EC₅₀ | - | |
| Deoxycholic acid (DCA) | Reporter Assay | EC₅₀ | - | |
| PXR | Lithocholic acid (LCA) | Reporter Assay | EC₅₀ | ~0.1 |
| 3-keto LCA | Reporter Assay | EC₅₀ | - | |
| Deoxycholic acid (DCA) | Reporter Assay | EC₅₀ | - | |
| Cholic acid (CA) | Reporter Assay | EC₅₀ | - | |
| VDR | Lithocholic acid (LCA) | Competitive Binding | IC₅₀ | 300[2] |
| 1α,25-dihydroxyvitamin D₃ | Competitive Binding | IC₅₀ | 0.00008[2] |
Note: A hyphen (-) indicates that while the compound is a known ligand, specific quantitative data was not available in the reviewed sources. The provided data for CDCA, CA, and LCA serve as a reference for the potential activity of this compound.
Signaling Pathways
The interaction of this compound with FXR, PXR, and VDR initiates distinct signaling cascades that regulate target gene expression.
Farnesoid X Receptor (FXR) Signaling Pathway
Upon binding of an agonist like a bile acid, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.
FXR Signaling Pathway
Pregnane X Receptor (PXR) Signaling Pathway
In its inactive state, PXR resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus and forms a heterodimer with RXR.[3] This PXR-RXR complex binds to PXR Response Elements (PXREs) on the DNA, leading to the transcription of genes primarily involved in xenobiotic and endobiotic metabolism, such as the cytochrome P450 enzyme CYP3A4.[4]
PXR Signaling Pathway
Vitamin D Receptor (VDR) Signaling Pathway
The Vitamin D Receptor (VDR) is activated by its ligand, leading to heterodimerization with RXR. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] A key target gene is CYP24A1, an enzyme involved in vitamin D catabolism, which represents a negative feedback mechanism.
VDR Signaling Pathway
Experimental Protocols
The following are detailed protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays, which can be adapted for studying the binding of this compound to FXR, PXR, and VDR.
TR-FRET Competitive Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for a nuclear receptor. The assay measures the displacement of a fluorescently labeled tracer from the receptor's ligand-binding domain (LBD).
TR-FRET Workflow
-
Nuclear Receptor Ligand Binding Domain (NR-LBD): GST-tagged FXR, PXR, or VDR LBD.
-
Test Compound: this compound, serially diluted in assay buffer.
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind the target nuclear receptor.
-
Terbium-labeled Anti-GST Antibody: Serves as the FRET donor.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA.
-
384-well, low-volume, black plates.
-
TR-FRET compatible plate reader.
-
Prepare Reagents:
-
Prepare a 2X working solution of the NR-LBD and Terbium-labeled anti-GST antibody in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
Prepare serial dilutions of this compound (and positive/negative controls) at 2X the final desired concentration in assay buffer.
-
-
Assay Assembly:
-
Add 10 µL of the 2X this compound dilutions or controls to the wells of the 384-well plate.
-
Add 10 µL of the 2X NR-LBD/antibody mixture to each well.
-
Add 10 µL of the 2X fluorescent tracer solution to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 495 nm (terbium emission) and 520 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the 520/495 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
AlphaScreen Coactivator Recruitment Assay Protocol
This protocol measures the ability of a ligand to promote the interaction between a nuclear receptor and a coactivator peptide. This assay is useful for identifying agonists.
AlphaScreen Workflow
-
Nuclear Receptor Ligand Binding Domain (NR-LBD): GST-tagged FXR, PXR, or VDR LBD.
-
Test Compound: this compound, serially diluted in assay buffer.
-
Biotinylated Coactivator Peptide: A peptide containing an LXXLL motif that interacts with the nuclear receptor.
-
Streptavidin-coated Donor Beads.
-
Anti-GST Acceptor Beads.
-
Assay Buffer: e.g., 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
384-well, white, opaque plates.
-
AlphaScreen-compatible plate reader.
-
Prepare Reagents:
-
Prepare a 3X working solution of the GST-NR-LBD and biotinylated coactivator peptide in assay buffer.
-
Prepare serial dilutions of this compound (and positive/negative controls) at 3X the final desired concentration in assay buffer.
-
Prepare a 1.5X working solution of the Streptavidin-Donor and Anti-GST Acceptor beads in assay buffer in the dark.
-
-
Assay Assembly:
-
Add 5 µL of the 3X this compound dilutions or controls to the wells of the 384-well plate.
-
Add 5 µL of the 3X GST-NR-LBD/coactivator peptide mixture to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of the 1.5X bead mixture to each well under subdued lighting.
-
-
Incubation:
-
Seal the plate and incubate at room temperature in the dark for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the interactions between this compound and the nuclear receptors FXR, PXR, and VDR. While direct quantitative binding data for this compound remains to be fully elucidated, the methodologies described herein provide robust platforms for determining these parameters. The signaling pathway diagrams offer a visual guide to the downstream consequences of receptor activation. By utilizing these resources, researchers can further unravel the role of this compound in nuclear receptor signaling and explore its potential as a modulator of these important therapeutic targets.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of complexes of vitamin D receptor ligand-binding domain with lithocholic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Purity Cholenic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and experimental protocols for high-purity cholenic acid in a research setting. This compound, a monohydroxy bile acid, is a cholesterol oxidation product and a precursor in the biosynthesis of chenodeoxycholic acid.[1][2] Its emerging role as a signaling molecule makes it a compound of interest for studying metabolic and inflammatory pathways.
Physicochemical Properties and Supplier Information
High-purity this compound is critical for obtaining reliable and reproducible experimental results. It is typically available with a purity of ≥98%.
| Property | Value |
| CAS Number | 5255-17-4[1][3][4][5][6] |
| Molecular Formula | C₂₄H₃₈O₃[1][3][5][6] |
| Molecular Weight | 374.57 g/mol [3][7] |
| Appearance | Crystalline solid[1][8] |
| Melting Point | 235-236 °C[6] |
| Solubility | Soluble in DMF (5 mg/ml) and a 1:4 mixture of DMF:PBS (pH 7.2) (0.25 mg/ml).[1][4] Insoluble in water.[9] |
| Storage | Store at -20°C for long-term stability.[4][8] |
| Purity | ≥98%[1][4][10] |
| Suppliers | Biosynth[3], Cayman Chemical[1][4][10], Santa Cruz Biotechnology[5], Avanti Polar Lipids[11][12], BOC Sciences[8], Selleck Chemicals[9] |
Key Research Applications
This compound is a valuable tool for investigating several key biological processes, primarily through its interaction with nuclear receptors and G-protein coupled receptors that regulate metabolism and inflammation.
Liver X Receptor (LXR) Signaling
While direct, high-affinity binding of this compound to Liver X Receptors (LXRα and LXRβ) requires further validation in peer-reviewed studies, some evidence suggests it may act as an LXR ligand.[3][13][14] LXRs are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation.[15] Activation of LXR leads to the transcription of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1), and genes involved in lipogenesis, like sterol regulatory element-binding protein 1c (SREBP-1c).[15]
Farnesoid X Receptor (FXR) Signaling
As a bile acid, this compound is a potential ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis and metabolism.[6] FXR activation inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, as part of a negative feedback loop.[5] Investigating the interaction of this compound with FXR can provide insights into the regulation of bile acid homeostasis.
TGR5 Signaling
TGR5 (GPBAR1) is a G-protein coupled receptor activated by bile acids that plays a role in energy expenditure, glucose homeostasis, and inflammatory responses.[1][4] Upon activation, TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] Studying the effect of this compound on TGR5 can elucidate its potential role in metabolic and inflammatory signaling.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on the aforementioned signaling pathways. These protocols are based on established methods for studying bile acid and fatty acid signaling and should be optimized for specific cell lines and experimental conditions.
Protocol 1: LXR Activation in HepG2 Cells
This protocol describes how to assess the activation of LXR by this compound in human hepatoma (HepG2) cells by measuring the expression of the LXR target gene, ABCA1.
Materials:
-
High-purity this compound
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
T0901317 (positive control for LXR activation)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Preparation of this compound-BSA Complex:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
To prepare a 100 µM working solution, dilute the this compound stock solution in the BSA solution. The final DMSO concentration should be below 0.1%.
-
-
Cell Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours.
-
Treat the cells with various concentrations of the this compound-BSA complex (e.g., 1, 10, 25, 50 µM) for 24 hours.
-
Include a vehicle control (BSA solution with DMSO) and a positive control (e.g., 1 µM T0901317).
-
-
Gene Expression Analysis:
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR to measure the relative mRNA levels of ABCA1 and a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in ABCA1 expression relative to the vehicle control.
-
Expected Results (Hypothetical): A dose-dependent increase in ABCA1 mRNA expression would suggest LXR activation by this compound.
| Treatment | Concentration (µM) | Fold Change in ABCA1 mRNA (relative to Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | 1.2 ± 0.1 |
| This compound | 10 | 2.5 ± 0.3 |
| This compound | 25 | 4.1 ± 0.5 |
| This compound | 50 | 5.8 ± 0.6 |
| T0901317 (Positive Control) | 1 | 8.2 ± 0.9 |
Protocol 2: FXR Antagonist Activity using a Luciferase Reporter Assay
This protocol outlines a method to determine if this compound can antagonize the activation of FXR by its natural ligand, chenodeoxycholic acid (CDCA), using a dual-luciferase reporter assay in HEK293T cells.
Materials:
-
High-purity this compound
-
Chenodeoxycholic acid (CDCA)
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
FXR-responsive luciferase reporter plasmid (e.g., pGL4.27[luc2P/FXRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with a fixed concentration of CDCA (e.g., 50 µM, a concentration that gives a robust activation of FXR) in the presence of increasing concentrations of this compound (e.g., 1, 10, 50, 100 µM).
-
Include controls for vehicle, CDCA alone, and this compound alone.
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of FXR activation relative to the CDCA-only control.
-
Expected Results (Hypothetical): A dose-dependent decrease in luciferase activity in the presence of CDCA would indicate that this compound has FXR antagonistic properties.
| Treatment | This compound (µM) | % FXR Activation (relative to CDCA alone) |
| Vehicle Control | - | 0 |
| CDCA (50 µM) | - | 100 |
| CDCA (50 µM) + this compound | 1 | 95 ± 5 |
| CDCA (50 µM) + this compound | 10 | 75 ± 8 |
| CDCA (50 µM) + this compound | 50 | 40 ± 6 |
| CDCA (50 µM) + this compound | 100 | 20 ± 4 |
Protocol 3: TGR5 Activation via cAMP Measurement
This protocol describes how to measure the activation of TGR5 by this compound by quantifying intracellular cAMP levels in a cell line overexpressing TGR5 (e.g., HEK293-TGR5).
Materials:
-
High-purity this compound
-
HEK293 cells stably expressing human TGR5 (HEK293-TGR5)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Culture: Culture HEK293-TGR5 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 30 minutes.
-
Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Express the results as fold change in cAMP levels relative to the vehicle control.
-
Expected Results (Hypothetical): A dose-dependent increase in intracellular cAMP levels would indicate that this compound is an agonist of TGR5.
| Treatment | Concentration (µM) | Fold Change in cAMP (relative to Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | 1.1 ± 0.1 |
| This compound | 10 | 1.8 ± 0.2 |
| This compound | 50 | 3.2 ± 0.4 |
| This compound | 100 | 4.5 ± 0.5 |
| Forskolin (Positive Control) | 10 | 15.0 ± 1.2 |
Visualization of Signaling Pathways and Workflows
References
- 1. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bile Acids Elevated in Chronic Periaortitis Could Activate Farnesoid-X-Receptor to Suppress IL-6 Production by Macrophages [frontiersin.org]
- 6. In vivo imaging of farnesoid X receptor activity reveals the ileum as the primary bile acid signaling tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
developing a standard operating procedure for Cholenic acid quantification
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Cholenic acid, a monohydroxy bile acid, is a cholesterol oxidation product and a precursor in the biosynthesis of chenodeoxycholic acid.[1] Its quantification in biological matrices is crucial for understanding various physiological and pathological processes, including liver diseases and metabolic disorders.[1][2] This document provides a detailed standard operating procedure (SOP) for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and selectivity.[3][4][5]
Core Principles
The accurate quantification of this compound relies on several key principles:
-
Efficient Extraction: Isolating this compound from complex biological matrices like serum, plasma, or liver tissue while removing interfering substances.[6][7]
-
Chromatographic Separation: Separating this compound from other bile acids and endogenous compounds.[8][9]
-
Sensitive Detection: Utilizing tandem mass spectrometry for highly selective and sensitive detection.[3][4]
-
Accurate Quantification: Employing isotopically labeled internal standards to correct for matrix effects and variations in sample processing.[4]
Experimental Workflow
The overall workflow for this compound quantification involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique depends on the biological matrix. Protein precipitation is a common and robust method for serum and plasma samples.[6] Solid-phase extraction (SPE) is highly versatile and can be used for various sample types, offering cleaner extracts.[6]
Protocol 1: Protein Precipitation for Serum/Plasma [8][10]
-
To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma [6][11]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Dilute 100 µL of serum or plasma with 900 µL of water and add the internal standard.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Extraction from Liver Tissue [10][12]
-
Homogenize approximately 30-50 mg of liver tissue in 1 mL of a methanol/water (80:20, v/v) solution containing the internal standard.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are general conditions for LC-MS/MS analysis of this compound. These parameters should be optimized for the specific instrument and column used.[3][13][14]
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for this compound and its internal standard (e.g., precursor ion -> product ion) |
3. Quantification
Quantification is performed by creating a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound analysis. Note that these values can vary depending on the specific instrumentation and methodology.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) | Linearity (ng/mL) |
| This compound | [To be determined] | [To be determined] | [To be determined] | 0.5 - 5 | 1 - 1000 |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | - | - |
LLOQ: Lower Limit of Quantification
This compound and Bile Acid Signaling
Bile acids, including this compound, are not only important for digestion but also act as signaling molecules that regulate various metabolic processes.[15][16] They primarily exert their signaling effects through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5.[17][18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. metabolon.com [metabolon.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Size exclusion chromatography for extraction of serum bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic levels of bile acids in end-stage chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Bile acid metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.psu.edu [pure.psu.edu]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]
Application Notes & Protocols: The Role of Atypical Cholenoic Acids in the Diagnosis and Study of Inborn Errors of Bile Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inborn Errors of Bile Acid Synthesis (IEBAS) are a group of rare, autosomal recessive genetic disorders caused by deficiencies in the enzymes required to produce primary bile acids—cholic acid (CA) and chenodeoxycholic acid (CDCA)—from cholesterol.[1][2] These enzymatic blocks lead to two primary pathological consequences: a failure to produce sufficient primary bile acids, resulting in malabsorption of fats and fat-soluble vitamins, and the accumulation of atypical, potentially hepatotoxic, intermediate bile acid metabolites.[2][3] Clinically, IEBAS often present in neonates or infants with cholestasis, but the severity and presentation can vary significantly.[1][2] A key diagnostic feature is often cholestasis with normal or only slightly elevated gamma-glutamyltransferase (GGT) levels, which helps differentiate these disorders from other causes of neonatal liver disease.[2][3][4]
The analysis of specific atypical bile acids is paramount for accurate diagnosis. Among these, isomers of cholenoic acid, particularly 3β-hydroxy-Δ5-cholenoic acid, serve as critical biomarkers for specific enzyme deficiencies. This document provides detailed notes on the application of cholenoic acid analysis in diagnosing and studying IEBAS and outlines protocols for their measurement.
Diagnostic Utility of Atypical Cholenoic Acids
The primary diagnostic application of cholenoic acid analysis is in identifying 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase/isomerase (HSD3B7) deficiency, the most common IEBAS.[2][3] In patients with this deficiency, the bile acid synthesis pathway is blocked at an early stage, leading to the accumulation of 3β-hydroxy-Δ5-bile acids.[5] Consequently, 3β-hydroxy-Δ5-cholenoic acid and its metabolites become the predominant bile acids found in urine and plasma, serving as a definitive diagnostic marker.[6]
Key Points:
-
Biomarker Specificity: Elevated levels of 3β,7α-dihydroxy-5-cholenoic acid and 3β,7α,12α-trihydroxy-5-cholenoic acids (often found as sulfate (B86663) conjugates) are characteristic of HSD3B7 deficiency.[6]
-
Differential Diagnosis: Analysis of the complete bile acid profile is crucial. For example, in Δ⁴-3-oxosteroid 5β-reductase (AKR1D1) deficiency, the characteristic finding is an accumulation of 3-oxo-Δ⁴ bile acids, not Δ⁵-cholenoic acids.[5][7]
-
Therapeutic Monitoring: While cholic acid therapy is the standard treatment, monitoring the levels of these atypical cholenoic acids in urine can confirm the therapeutic effect, which includes the suppression of endogenous, toxic bile acid production.[3][8]
The general diagnostic workflow involves identifying a patient with cholestasis (particularly with normal GGT), followed by detailed bile acid analysis in urine or serum using mass spectrometry.
Pathophysiology: Accumulation of Atypical Intermediates
Bile acid synthesis is a multi-step enzymatic process in the liver that converts cholesterol into cholic acid and chenodeoxycholic acid. A defect in a specific enzyme halts this cascade, causing upstream intermediates to accumulate. The diagram below illustrates a simplified pathway, highlighting key enzyme deficiencies and the resulting accumulation of atypical bile acids.
Therapeutic Principle: Cholic Acid Replacement
It is critical to distinguish the biomarker (atypical cholenoic acids) from the therapeutic agent. The standard of care for several IEBAS, including HSD3B7 and AKR1D1 deficiencies, is oral replacement therapy with a primary bile acid, typically cholic acid .[2][9][10] Cholenic acid is not used therapeutically.
The mechanism of cholic acid therapy is twofold:
-
Restoration of Function: It replaces the missing primary bile acids, which restores bile flow, promotes absorption of fats and fat-soluble vitamins, and supports normal growth.[9]
-
Feedback Inhibition: Exogenous cholic acid activates the farnesoid X receptor (FXR) in the liver, which down-regulates cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6] This feedback mechanism effectively shuts down the endogenous production of toxic intermediate bile acids.[9]
Quantitative Data Summary
Table 1: Atypical Bile Acid Profiles in Key IEBAS
This table summarizes the characteristic urinary bile acid findings that are central to diagnosis. Concentrations can vary widely based on the patient's age and disease severity.
| Deficient Enzyme | Disorder Name | Key Atypical Bile Acids in Urine |
| HSD3B7 | 3β-Hydroxy-Δ⁵-C27-steroid oxidoreductase deficiency | 3β-hydroxy-Δ⁵-cholenoic acid and its 7α-hydroxy and 7α,12α-dihydroxy derivatives (often sulfated).[3][6] These can comprise >90% of total urinary bile acids.[1] |
| AKR1D1 | Δ⁴-3-Oxosteroid 5β-reductase deficiency | 7α-hydroxy-3-oxo-4-cholenoic acid and 7α,12α-dihydroxy-3-oxo-4-cholenoic acid.[7] |
| CYP27A1 | Cerebrotendinous Xanthomatosis (CTX) | Accumulation of bile alcohols (e.g., 5β-cholestane-3α,7α,12α,25-tetrol).[6] |
| AMACR | α-Methylacyl-CoA racemase deficiency | Accumulation of C27-bile acids, specifically the 25R-isomers of THCA and DHCA.[1] |
Table 2: Efficacy of Cholic Acid Therapy
Clinical studies have demonstrated the long-term safety and efficacy of cholic acid treatment.
| Parameter | Baseline (Pre-Treatment) | Post-Treatment with Cholic Acid | Reference |
| Urinary Atypical BAs | Markedly elevated | Reduced to low or trace amounts | [3][8] |
| Liver Function (ALT/AST) | Significantly elevated | Statistically significant improvement; normalization | [11] |
| Growth (Height/Weight) | Often impaired due to malabsorption | Increase in height and weight reported | [11] |
| Liver Histology | Can show fibrosis or cirrhosis | Marked improvement, including reversal of cirrhosis | [3][8] |
| Long-Term Outcome | Progressive liver failure, often requiring transplant | Excellent long-term survival with good quality of life | [3][8] |
| Typical Daily Dose | N/A | 6.9 - 13 mg/kg of body weight | [7][8] |
Experimental Protocols
The following are generalized protocols for the analysis of atypical cholenoic acids and other bile acids from biological samples, based on established liquid chromatography-mass spectrometry (LC-MS/MS) methodologies.
Protocol 1: Sample Preparation from Serum/Plasma
This protocol is adapted from standard methanol-based protein precipitation methods used for bile acid extraction.[12]
-
Aliquoting: Transfer 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) (containing internal standards, if used).
-
Homogenization: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol/water for LC-MS/MS analysis.[12]
Protocol 2: Analysis by LC-MS/MS
This protocol provides a starting point for developing a targeted LC-MS/MS method for bile acid analysis. Optimization will be required for specific instruments.
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or similar UPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile/Methanol (95:5) with 0.1% formic acid |
| Gradient | Start at 20-30% B, ramp to 95-100% B over 15-20 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495D) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Analysis Mode | Dynamic Multiple Reaction Monitoring (dMRM) |
| Precursor Ions | [M-H]⁻ for unconjugated and conjugated bile acids |
| Source Conditions | Gas Temp: 250-300°C; Gas Flow: 12-15 L/min; Nebulizer: 35-45 psi; Sheath Gas Temp: 350-400°C; Sheath Gas Flow: 11-12 L/min; Capillary Voltage: 3500-4000 V |
Note: Specific MRM transitions (precursor ion → product ion) must be optimized for each target bile acid, including 3β-hydroxy-Δ5-cholenoic acid, using authentic chemical standards.[13]
Conclusion
The study of atypical cholenoic acids, particularly 3β-hydroxy-Δ5-cholenoic acid, is indispensable for the accurate and timely diagnosis of specific inborn errors of bile acid synthesis, most notably HSD3B7 deficiency. Quantitative analysis of these biomarkers via mass spectrometry allows for a definitive, non-invasive diagnosis, distinguishing these rare disorders from other causes of cholestasis. This early diagnosis is critical as it enables the prompt initiation of life-saving cholic acid replacement therapy, which can prevent the progression to cirrhosis and liver failure, allowing patients to lead a normal life.[3][8] The protocols and data presented here provide a foundation for researchers and clinicians working to diagnose, study, and develop therapies for these rare metabolic diseases.
References
- 1. Cholestasis associated to inborn errors in bile acid synthesis [explorationpub.com]
- 2. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 3. Cholic acid for primary bile acid synthesis defects: a life-saving therapy allowing a favorable outcome in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Navigating cholestasis: identifying inborn errors of bile acid metabolism for precision diagnosis [frontiersin.org]
- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 7. Treatment of Inborn Errors by Product Replacement: The Example of Inborn Errors of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholic acid for primary bile acid synthesis defects: a life-saving therapy allowing a favorable outcome in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Cholic Acid used for? [synapse.patsnap.com]
- 10. medicapharma.com [medicapharma.com]
- 11. england.nhs.uk [england.nhs.uk]
- 12. agilent.com [agilent.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
Application Note: A Comprehensive Experimental Design for Investigating the Metabolic Fate of Cholenic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholenic acid, specifically 3β-hydroxy-5-cholenoic acid, is a monohydroxy bile acid that serves as an important intermediate in the biosynthesis of primary bile acids like chenodeoxycholic acid.[1][2] Understanding the metabolic fate of this compound is crucial for elucidating pathways of bile acid synthesis and metabolism, identifying potential drug-drug interactions, and assessing the toxicological implications of its metabolites.[3] Bile acids are not only digestive aids but also key signaling molecules that regulate lipid, glucose, and energy homeostasis.[4][5] This document provides a detailed experimental framework, including in vitro and in vivo protocols, for a thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Overall Experimental Strategy
The investigation into the metabolic fate of this compound follows a multi-phase approach. It begins with in vitro screening to identify potential metabolic pathways and the enzymes involved. This is followed by a definitive in vivo study in an appropriate animal model to understand the complete ADME profile in a physiological context. High-sensitivity analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed throughout the process for the identification and quantification of this compound and its metabolites.[6]
References
- 1. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. "In-Vitro and In-Vivo Models of Bile Acid Metabolism and Transport" by Rhishikesh Thakare [digitalcommons.unmc.edu]
- 4. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. Detection technologies and metabolic profiling of bile acids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholenic Acid as a Substrate for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cholenic Acid
This compound, specifically 3β-hydroxy-5-cholenoic acid, is a monohydroxy bile acid that serves as a key intermediate in the "alternative" or "acidic" pathway of bile acid biosynthesis.[1][2] Unlike the "classic" pathway which begins with the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1), the alternative pathway is initiated by the hydroxylation of cholesterol's side chain.[3][4] this compound is a precursor in the formation of chenodeoxycholic acid (CDCA), one of the two primary bile acids in humans.[1][2]
Beyond their role in fat digestion, bile acids are now recognized as critical signaling molecules that activate nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors such as TGR5.[5] These signaling cascades regulate the expression of numerous genes involved in lipid, glucose, and energy homeostasis.[5] Consequently, the enzymes that metabolize this compound and other bile acids are significant targets for drug development in the context of metabolic and cholestatic liver diseases.[6]
The study of enzymes that metabolize this compound is crucial for understanding both normal physiology and the pathophysiology of various liver diseases. Elevated levels of this compound have been observed in patients with certain hepatobiliary diseases and inborn errors of bile acid synthesis. Therefore, robust enzymatic assays using this compound as a substrate are valuable tools for screening potential drug candidates, characterizing enzyme function, and investigating disease mechanisms.
Signaling and Metabolic Pathways
This compound is an intermediate in the multi-step enzymatic conversion of cholesterol into primary bile acids. These bile acids then act as ligands for nuclear receptors, primarily FXR, to regulate gene expression in a negative feedback loop.
Caption: Bile acid synthesis (alternative pathway) and FXR-mediated feedback regulation.
Applications in Enzymatic Assays
This compound is a physiologically relevant substrate for assaying the activity of several key enzyme classes:
-
Cytochrome P450 (CYP) Enzymes: Specifically, oxysterol 7α-hydroxylase (CYP7B1) catalyzes the 7α-hydroxylation of this compound, a critical step in the alternative pathway.[3][4] Assays using this compound can be employed to screen for inhibitors or activators of CYP7B1.
-
Hydroxysteroid Dehydrogenases (HSDs): These enzymes are involved in the interconversion of hydroxyl and keto groups on the steroid nucleus.
-
Acyl-CoA Synthetases and Thioesterases: These enzymes are responsible for the activation of bile acids with Coenzyme A and their subsequent conjugation or deconjugation.
Enzyme Activity Data
Quantitative kinetic data for enzymes utilizing this compound as a substrate are not widely available in public literature. Therefore, the Michaelis-Menten constants (Km) and maximum velocity (Vmax) must be determined empirically for the specific enzyme and assay conditions being used. For reference and as a starting point for experimental design, the table below summarizes kinetic parameters for the rate-limiting enzyme in the classic bile acid synthesis pathway, CYP7A1, with its primary substrate, cholesterol, and representative data for other bile acids.
| Enzyme | Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| CYP7A1 | Human Liver Microsomes | Cholesterol | 20 - 50 | 30 - 60 | General Literature |
| CYP7A1 | Rat Liver Microsomes | Cholesterol | ~35 | ~100 | General Literature |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | 3-hydroxyhexadecanoyl-CoA | 3.5 | Not Reported | |
| Bile Acid-CoA Synthetase | Rat Liver Microsomes | Cholic Acid | ~15 | ~1500 | General Literature |
Disclaimer: The data presented are for representative substrates and are intended to provide a frame of reference. Researchers must empirically determine the specific kinetic parameters for this compound with their enzyme of interest.
Detailed Experimental Protocol: In Vitro Assay of this compound 7α-Hydroxylation
This protocol describes a method to measure the activity of 7α-hydroxylase enzymes (e.g., CYP7B1) in a microsomal preparation by quantifying the formation of 7α-hydroxy-cholenic acid from the substrate, this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Substrate: 3β-hydroxy-5-cholenoic acid (this compound)
-
Enzyme Source: Liver microsomes (e.g., from human, rat, or recombinant systems expressing CYP7B1)
-
Cofactor: NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4) containing 1 mM EDTA
-
Stop Solution: Ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated cholic acid, D4-CA)
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a UHPLC system.
Experimental Workflow Diagram
References
- 1. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of oxysterol 7α-hydroxylase (CYP7B1) in the rat | Semantic Scholar [semanticscholar.org]
- 5. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cholenic Acid Solubility in Aqueous Buffers
Welcome to the technical support center for cholenic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with 3β-hydroxy-5-cholenic acid, particularly its limited solubility in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 3β-hydroxy-5-cholenic acid poorly soluble in neutral aqueous buffers?
A1: 3β-hydroxy-5-cholenic acid is an amphiphilic molecule, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. Its core structure is a rigid, hydrophobic steroid ring system, while the carboxylic acid group is hydrophilic. It is a weak acid with a predicted pKa around 4.76.[1] In neutral or acidic buffers (pH below its pKa), the carboxylic acid group remains largely protonated (uncharged), making the entire molecule predominantly hydrophobic and thus poorly soluble in water.[2][3] Additionally, these molecules can self-assemble into aggregates in aqueous solutions, further complicating dissolution.[4][5]
Q2: What is the most common method for preparing a working solution of this compound in an aqueous buffer?
A2: The most reliable method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into the aqueous buffer of choice.[6][7][8] This ensures the compound is fully dissolved before being introduced to the aqueous environment, minimizing precipitation. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.
Q3: How does pH dramatically affect the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent.[3][9][10] As a carboxylic acid, it exists in two forms: a protonated, less soluble form (R-COOH) at a pH below its pKa, and a deprotonated, more soluble salt form (R-COO⁻) at a pH above its pKa.[11] By increasing the pH of the buffer to a value significantly above the pKa (e.g., pH 7.5 or higher), the equilibrium shifts towards the charged, deprotonated form, which is much more soluble in water. A common technique for similar bile acids is to use a dilute base like sodium hydroxide (B78521) (NaOH) to dissolve the solid before adding it to the media and adjusting the final pH.[12]
Q4: Can I dissolve this compound directly in my buffer without organic solvents?
A4: While challenging, it is possible, particularly at very low concentrations and by manipulating the pH. Direct dissolution in neutral buffers is often unsuccessful. An alternative is to dissolve the this compound in a small volume of dilute alkaline solution (e.g., 1N NaOH) and then add this to your final buffer, carefully adjusting the pH back to the desired level.[12] However, you must monitor the solution for any signs of precipitation during the pH adjustment.
Q5: How should I store this compound solutions?
A5: this compound is typically supplied as a crystalline solid, which is stable at room temperature.[13] Stock solutions made in organic solvents like DMSO or DMF are generally stable for longer periods if stored properly (e.g., at -20°C). However, aqueous solutions of this compound and other bile acids are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[7][13]
Troubleshooting Guide
Problem: The this compound powder is not dissolving in my buffer.
| Potential Cause | Explanation | Recommended Solution |
| Low pH of Buffer | The buffer pH is below or near the pKa of this compound (~4.76), keeping it in its insoluble, protonated form.[2][3][9] | Increase the buffer pH to at least 2 units above the pKa (e.g., pH > 7.0). For stubborn cases, temporarily increasing the pH to >8.0 can aid dissolution. |
| Direct Dissolution Attempt | Direct addition of the solid powder to a neutral aqueous buffer often fails due to the compound's hydrophobicity. | Use the recommended protocol of first dissolving the this compound in an organic solvent (like DMSO or DMF) to create a stock solution, then diluting it into your buffer.[6][7][8] |
| High Target Concentration | The desired concentration exceeds the solubility limit of this compound under the current buffer conditions. | Try preparing a more dilute solution. Refer to solubility data to determine a feasible concentration range for your specific buffer system. |
Problem: The solution became cloudy or formed a precipitate after diluting the stock solution.
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Solubility Limit | The final concentration in the aqueous buffer is too high, even when diluted from a stock. This compound's solubility in a DMF:PBS (1:4) mixture is only around 0.25 mg/mL.[6][8] | Reduce the final concentration by diluting the solution further. Perform a pilot test to determine the maximum achievable concentration in your specific buffer. |
| Final pH is Too Low | The addition of the (potentially unbuffered) stock solution lowered the pH of the final solution, causing the this compound to precipitate. | Check the pH of the final solution after adding the stock and adjust it upwards with a dilute base (e.g., 0.1N NaOH) if necessary. |
| Compound Aggregation | Bile acids are known to form aggregates and micelles.[4][5] This can sometimes appear as cloudiness or lead to precipitation over time. | Gentle warming or brief sonication of the final solution may help break up aggregates. Consider incorporating a low concentration of a non-ionic detergent to improve stability.[14][15] |
Data Presentation
Table 1: Solubility of 3β-Hydroxy-5-cholenic Acid in Various Solvents
This table summarizes the reported solubility data for 3β-hydroxy-5-cholenic acid to guide solvent selection and stock solution preparation.
| Solvent | Approximate Solubility | Source(s) |
| Water | Insoluble | [16] |
| Dimethylformamide (DMF) | 5 mg/mL | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | 6 mg/mL | |
| Ethanol | 5 mg/mL | [16][17] |
| DMF:PBS (pH 7.2) (1:4 ratio) | 0.25 mg/mL | [6][8] |
Experimental Protocols
Protocol 1: Standard Method using an Organic Solvent Stock
This protocol is the most common and reliable method for solubilizing this compound for use in aqueous buffers.
-
Weigh this compound: Accurately weigh the required amount of solid 3β-hydroxy-5-cholenic acid in a suitable tube.
-
Prepare Stock Solution: Add a small volume of an appropriate organic solvent (e.g., DMSO or DMF) to the solid. Vortex or mix thoroughly until the solid is completely dissolved. A stock concentration of 5 mg/mL is typically achievable.[6][8]
-
Dilute into Buffer: While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution drop-by-drop to achieve the final desired concentration.
-
Final Check: Inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, check the pH to ensure it has not shifted significantly. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid off-target effects.
Protocol 2: Organic Solvent-Free Method using pH Adjustment
This method is suitable for applications where residual organic solvents are not permissible, such as in certain cell culture experiments.
-
Weigh this compound: Accurately weigh the solid 3β-hydroxy-5-cholenic acid in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of dilute (e.g., 0.1N - 1N) sterile NaOH dropwise to the solid while mixing. Continue adding NaOH until the solid is fully dissolved, forming the sodium salt of the acid.[12] Use the minimum volume necessary.
-
Transfer to Buffer: Transfer the dissolved this compound solution into the final volume of your experimental buffer.
-
Adjust Final pH: Carefully adjust the pH of the final solution back down to the desired experimental pH using a sterile, dilute acid (e.g., 0.1N HCl). Monitor the solution closely for any signs of precipitation as you approach the pKa.
-
Sterilization: If required for cell culture, sterile-filter the final solution through a 0.22 µm filter.
Visual Guides
References
- 1. chembk.com [chembk.com]
- 2. Bile acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structure and Dynamics of Cholic Acid and Dodecylphosphocholine-Cholic Acid Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. This compound | CAS 5255-17-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cusabio.com [cusabio.com]
- 15. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Cholenic Acid
Welcome to the technical support center for the chromatographic separation of cholenic acid and other bile acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving optimal separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the chromatographic analysis of this compound, offering potential causes and actionable solutions.
Q1: We are observing poor resolution between this compound and other bile acid isomers. What are the likely causes and how can we improve the separation?
A1: Poor resolution among bile acid isomers is a frequent challenge due to their structural similarities.[1] Several factors in your chromatographic method could be contributing to this issue.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Stationary Phase Selectivity | Standard C18 columns may not always provide the necessary selectivity for closely related isomers. Consider switching to a phenyl-hexyl column for alternative selectivity or a chiral stationary phase if you are dealing with enantiomeric or diastereomeric separations.[1] Experimenting with C18 columns from different manufacturers can also be beneficial as variations in bonding densities and end-capping can influence selectivity.[1] |
| Suboptimal Mobile Phase Composition | The composition of your mobile phase, including the organic modifier and pH, is critical for achieving good resolution.[1] Try altering the pH of the aqueous portion of your mobile phase to change the ionization state of the bile acids, which can significantly impact their retention and separation.[1][2] You can also experiment with different organic modifiers, such as switching between acetonitrile (B52724) and methanol (B129727), or using a combination of the two, to alter selectivity.[1] |
| Inappropriate Gradient Program | A gradient that is too steep may not provide sufficient time for the separation of closely eluting compounds. A shallower gradient elution is often necessary to resolve the various bile acid species.[1] |
| Elevated Column Temperature | While higher temperatures can improve peak shape and reduce viscosity, excessively high temperatures can sometimes decrease resolution for certain compounds. Optimizing the column temperature, typically between 40-60 °C, can be beneficial.[1] |
Q2: We are experiencing significant peak tailing for our this compound peak. What steps can we take to improve peak symmetry?
A2: Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the mobile phase or sample preparation.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic bile acids, leading to peak tailing. Using a well-endcapped column or an "inert" column can help mitigate these interactions.[3] Adjusting the mobile phase pH to suppress the ionization of the silanol groups can also be effective.[2] |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample. |
| Incompatible Sample Solvent | If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[2] If the column is old or has been used extensively, it may need to be replaced. |
Q3: How can we minimize matrix effects when analyzing this compound in complex biological samples like plasma or feces?
A3: Matrix effects, where components of the sample matrix interfere with the ionization of the target analyte, are a common problem in LC-MS analysis of bile acids.[4]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Complex matrices require thorough cleanup to remove interfering substances like phospholipids (B1166683) and triglycerides.[4][5] Employing a rigorous sample preparation technique like solid-phase extraction (SPE) is highly recommended.[2] Protein precipitation followed by supernatant evaporation and reconstitution is also a common practice.[6] |
| Co-elution with Matrix Components | If matrix components co-elute with this compound, they can suppress or enhance its ionization. Adjusting the chromatographic method to better separate this compound from these interfering compounds is crucial.[2] This can involve changing the column chemistry or optimizing the mobile phase gradient.[3] |
| Inappropriate Internal Standard | The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for correcting for matrix effects and other sources of variability.[2] |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound and other bile acids using UPLC-MS/MS, a commonly employed and highly sensitive technique.[7]
Sample Preparation (Human Plasma)
-
To 250 µL of human EDTA plasma, add 900 µL of ice-cold acetonitrile containing deuterated internal standards.[6]
-
Vortex the mixture thoroughly to precipitate the proteins.[6]
-
Centrifuge the sample to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitute the dried extract in a 50:50 solution of methanol and water.[6]
-
The sample is now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Method
This method provides a good starting point for the separation of a wide range of bile acids, including this compound.
| Parameter | Setting |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water[7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[7] |
| Gradient | 0–2 min, 35–45% B; 2–10 min, 45–48% B; 10-11 min, 48–100% B; 11-12 min, 100% B; 12–12.01 min 100-35% B; 12.01–15 min, 35% B[7] |
| Flow Rate | 0.40 mL/min[7] |
| Column Temperature | 35°C[7] |
| Injection Volume | 5 µL[7] |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[8] |
| MS Parameters | Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.[1] |
Quantitative Data Summary
The following table summarizes typical mass spectrometry transitions for this compound and other common bile acids, which is essential for setting up a selective and sensitive MS/MS method.
| Bile Acid | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 373.27 | 373.2[9] |
| Deoxycholic acid (DCA) | 391.2 | 391.2[6] |
| Chenodeoxycholic acid (CDCA) | 391.2 | 391.2[6] |
| Cholic acid (CA) | 407.1 | 407.1[6] |
| Lithocholic acid (LCA) | 375.2 | 375.2[6] |
| Glycodeoxycholic acid (GDCA) | 448.2 | 74.1[6] |
| Glycocholic acid (GCA) | 464.2 | 74.1[6] |
| Taurodeoxycholic acid (TDCA) | 498.2 | 80.0[6] |
| Taurocholic acid (TCA) | 514.0 | 80.0[6] |
Note: For unconjugated bile acids in negative ion mode, the parent ion is often used as the product ion in a pseudo-MRM transition due to limited fragmentation.[8]
Visualized Workflows and Relationships
General Experimental Workflow for Bile Acid Analysis
The following diagram outlines the key steps involved in the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis by UPLC-MS/MS.
Troubleshooting Logic for Poor Resolution
This decision tree illustrates a logical approach to troubleshooting poor chromatographic resolution.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 7. Simultaneous Analysis of Twelve Bile Acids by UPLC-MS and Exploration of the Processing Mechanism of Bile Arisaema by Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C24H38O3 | CID 92997 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low recovery of Cholenic acid during sample preparation
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of cholenic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound, a bile acid, can stem from several factors during sample preparation. The most common issues include improper sample pH, suboptimal extraction methodology (Solid-Phase Extraction or Liquid-Liquid Extraction), analyte degradation due to improper storage, matrix effects from complex biological samples, and protein binding.[1] Each of these factors can lead to significant loss of the analyte before it reaches the analytical instrument.
Q2: How does pH affect the recovery of this compound?
As an acidic molecule, the ionization state of this compound is highly dependent on the pH of the sample solution.[1][2] For efficient extraction using Liquid-Liquid Extraction (LLE) with an organic solvent or retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent, the this compound must be in its neutral, protonated form.[2] This is achieved by acidifying the sample to a pH at least 2 units below its pKa. If the sample pH is too high (basic), the this compound will be ionized (deprotonated), making it more water-soluble and difficult to extract from the aqueous phase.[1]
Q3: My this compound recovery is inconsistent. Could sample stability be the issue?
Yes, inconsistent results can be a sign of analyte degradation. This compound, like other lipids, can be susceptible to degradation through oxidation and hydrolysis.[3] Stability is influenced by temperature, light exposure, and the presence of oxygen.[3][4] For long-term storage, samples should ideally be kept at -80°C. Repeated freeze-thaw cycles should also be avoided as they can affect analyte stability.[5] It is recommended to aliquot samples before freezing if multiple analyses are planned.
Q4: What are matrix effects and how can they cause low recovery?
Matrix effects occur when co-eluting endogenous compounds from the sample (e.g., proteins, salts, other lipids) interfere with the analysis.[1] These effects can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification that may be misinterpreted as low recovery. Additionally, matrix components can interfere with the extraction process itself, for instance, by competing for binding sites on an SPE sorbent.[6] Improving sample cleanup, often by using a more rigorous SPE method, can help minimize matrix effects.
Q5: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?
Both SPE and LLE can be effective for extracting bile acids. The choice depends on the sample matrix, the required cleanliness of the final extract, and sample throughput needs.[1]
-
Liquid-Liquid Extraction (LLE) is a cost-effective and classic technique. However, it can be labor-intensive, may require larger volumes of organic solvents, and sometimes results in less clean extracts compared to SPE.[1]
-
Solid-Phase Extraction (SPE) often provides cleaner extracts, leading to reduced matrix effects, and can be more easily automated for higher throughput. However, it requires more initial method development to optimize the various steps (conditioning, loading, washing, and eluting).[1][2]
Troubleshooting Guides
Low Recovery Using Solid-Phase Extraction (SPE)
If you are experiencing low recovery with an SPE method, systematically evaluate each step of the process. The issue often lies in one of four areas: analyte breakthrough during loading, premature elution during washing, incomplete elution from the sorbent, or improper sorbent activation.[2][7]
dot
Caption: Troubleshooting workflow for low SPE recovery.
Data Summary: Optimizing SPE Parameters
| Step | Common Problem | Recommended Solution | Rationale |
| Sample Pre-Treatment | Incorrect sample pH (too high) | Acidify sample to pH < 4.0.[1] | Promotes the neutral form of this compound, which binds strongly to non-polar sorbents like C18.[1][2] |
| Sample solvent too strong | Dilute the sample with a weaker solvent (e.g., acidified water).[2] | A strong organic solvent in the sample can prevent the analyte from binding to the sorbent.[2] | |
| Column Conditioning | Incomplete wetting of sorbent | Ensure the sorbent is wetted evenly with the appropriate solvent (e.g., methanol (B129727) followed by acidified water).[6] | Proper wetting activates the sorbent functional groups for consistent analyte retention.[6] |
| Sample Loading | Flow rate too high | Decrease the flow rate during sample loading.[2] | Slower flow rates allow more time for the analyte to interact with and bind to the sorbent.[6] |
| Sorbent bed overload | Reduce sample concentration or use a larger capacity SPE cartridge.[6][8] | Exceeding the sorbent's binding capacity will cause the analyte to pass through into the waste.[8] | |
| Washing | Wash solvent is too strong | Decrease the percentage of organic solvent in the wash solution (e.g., start with 5-15% methanol in acidified water).[2] | An aggressive wash can prematurely strip the analyte from the sorbent along with interferences.[2][9] |
| Elution | Elution solvent is too weak | Increase the strength of the elution solvent (e.g., increase % of methanol or acetonitrile).[2][6] | The solvent must be strong enough to disrupt the interactions between the analyte and the sorbent for complete recovery.[2] |
| Insufficient elution volume | Increase the volume of the elution solvent; eluting with two smaller volumes can be more effective than one large one.[2] | Ensures the entire sorbent bed is thoroughly flushed to desorb all of the bound analyte.[7] |
Low Recovery Using Liquid-Liquid Extraction (LLE)
Low recovery in LLE is typically caused by incorrect pH, poor choice of extraction solvent, or an insufficient number of extractions.[1]
dot
Caption: Troubleshooting workflow for low LLE recovery.
Data Summary: Optimizing LLE Parameters
| Step | Common Problem | Recommended Solution | Rationale |
| pH Adjustment | Sample pH is too high | Acidify the aqueous sample to pH < 4.0 using an acid like HCl or acetic acid.[1] | Acidification ensures this compound is in its non-ionized form, which has higher solubility in organic extraction solvents.[1] |
| Solvent Selection | Extraction solvent is too polar or non-polar | Use a solvent of intermediate polarity, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol.[1] | The solvent must effectively partition the amphipathic this compound from the aqueous phase.[1][10] |
| Extraction | Single extraction performed | Perform the extraction 2-3 times using smaller volumes of fresh organic solvent and pool the organic layers.[1][7] | Multiple extractions are significantly more efficient at recovering the total amount of analyte than a single extraction with a large volume.[1] |
| Phase Separation | Emulsion formation or incomplete separation | Centrifuge the sample to create a clean, sharp interface between the aqueous and organic layers.[1] | Incomplete separation leads to loss of the organic phase (containing the analyte) or carryover of aqueous contaminants.[1] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (Reversed-Phase C18)
This protocol provides a general methodology for extracting this compound from a biological fluid like plasma or serum. Optimization will be required for specific sample types and matrices.
-
Sample Pre-treatment:
-
Thaw the sample completely at room temperature.
-
To disrupt protein binding, perform a protein precipitation step. Add 3 volumes of cold acetonitrile (B52724) or methanol to 1 volume of sample.[1]
-
Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH < 4.0 with a small volume of acid (e.g., formic acid or acetic acid).[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated, acidified sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[2]
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of acidified water to remove salts and polar interferences.
-
Follow with a wash of 1-2 column volumes of a weak organic solvent mixture (e.g., 15% methanol in acidified water) to remove more polar lipids without eluting the this compound.[2]
-
-
Drying (Optional but Recommended):
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 5-10 minutes to remove residual aqueous wash solvent.[2]
-
-
Elution:
-
Elute the this compound with 1-2 column volumes of a strong organic solvent like methanol or acetonitrile into a clean collection tube.[2] For better recovery, perform the elution twice with smaller volumes and combine the eluates.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) compatible with your analytical method (e.g., LC-MS).
-
Protocol 2: Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl and hydroxyl groups of this compound must be derivatized to increase volatility.[11] A common method is a two-step methoximation and silylation process.[12][13]
-
Drying: Ensure the extracted sample is completely dry, as moisture interferes with silylation reagents.[14] This can be achieved by evaporation under nitrogen and subsequent lyophilization.[13]
-
Methoximation:
-
Add methoxyamine hydrochloride (MeOx) in pyridine (B92270) to the dried extract.
-
Incubate at a controlled temperature (e.g., 37°C) for 90 minutes to protect aldehyde and keto groups and prevent the formation of multiple derivatives.[13]
-
-
Silylation:
-
Add a silylating reagent such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TCMS).[11][12]
-
Incubate at an elevated temperature (e.g., 75°C) for 30-45 minutes.[14] This reaction replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, creating a more volatile derivative suitable for GC analysis.[13][14]
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Note that derivatized samples should be analyzed promptly or stored under anhydrous conditions, as the TMS derivatives can be sensitive to moisture.[14]
dot
Caption: General workflow for this compound sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specartridge.com [specartridge.com]
- 7. welchlab.com [welchlab.com]
- 8. specartridge.com [specartridge.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Cholenic Acid Technical Support Center: Stability and Storage Guidelines
Welcome to the Technical Support Center for cholenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and proper storage of this compound, ensuring the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound, also known as 3β-hydroxy-5-cholenoic acid, is a monohydroxy bile acid. In research, it serves as a precursor in the biosynthesis of other bile acids like chenodeoxycholic acid.[1][2] It is also studied in the context of liver diseases and metabolic disorders.
Q2: What are the optimal long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1] Some suppliers also recommend storage at 2°C to 8°C.[3] It is crucial to keep the container in a dry and well-ventilated area to prevent degradation.
Q3: How should I store this compound solutions?
A3: this compound is soluble in solvents like dimethylformamide (DMF) and mixtures of DMF and phosphate-buffered saline (PBS).[1] Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller, single-use vials.
Q4: What is the expected shelf-life of this compound?
A4: When stored correctly at -20°C as a solid, this compound has a shelf-life of at least four years.[1] The stability of solutions will depend on the solvent and storage temperature, but aliquoting and storing at -80°C is best practice for long-term use.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause 1: this compound degradation due to improper storage.
-
Solution: Verify that the this compound has been stored according to the recommended conditions (-20°C or 2-8°C for solids, -20°C or -80°C for solutions, in a tightly sealed container). If there is any doubt about the storage history, it is advisable to use a fresh, unopened vial of the compound.
-
-
Possible Cause 2: Degradation of this compound in experimental buffers.
-
Solution: The stability of this compound can be pH-dependent. Bile acids, in general, are more stable in neutral to slightly alkaline conditions. If your experiment involves acidic or strongly basic conditions, consider performing a pilot stability study of this compound in your specific buffer. This can be done by incubating a known concentration of this compound in the buffer for the duration of your experiment and then analyzing its concentration using a suitable analytical method like HPLC or LC-MS/MS.
-
-
Possible Cause 3: Contamination of the this compound stock.
-
Solution: Ensure that proper laboratory techniques are used to prevent contamination of stock solutions. Use sterile pipette tips and work in a clean environment. If contamination is suspected, prepare a fresh stock solution from a new vial of solid this compound.
-
Problem: Difficulty dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound has limited solubility in aqueous solutions.[1] For preparing stock solutions, use organic solvents such as dimethylformamide (DMF). For use in aqueous buffers, a common practice is to first dissolve the this compound in a small amount of DMF and then dilute it with the aqueous buffer (e.g., PBS) to the final desired concentration.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Stability Data
While specific quantitative data on the degradation kinetics of this compound under various stress conditions is limited in publicly available literature, the following table summarizes the recommended storage conditions to ensure its stability. Stability is generally assessed by the absence of significant degradation when stored as recommended.
| Parameter | Condition | Recommended Storage | Expected Stability |
| Solid Form | Temperature | -20°C or 2°C to 8°C | ≥ 4 years at -20°C |
| Atmosphere | Dry, well-ventilated | Stable | |
| Container | Tightly sealed | Stable | |
| In Solution (e.g., in DMF) | Temperature | -20°C or -80°C | Stable for months (aliquoted) |
| Freeze-Thaw Cycles | Avoid repeated cycles | Prone to degradation |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Materials:
-
This compound powder
-
Dimethylformamide (DMF), analytical grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMF to achieve the desired stock concentration (e.g., 5 mg/mL).[1]
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Testing of this compound in an Experimental Buffer (Example)
This protocol outlines a general approach to assess the stability of this compound in a specific aqueous buffer.
-
Materials:
-
This compound stock solution (e.g., in DMF)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Control buffer (a buffer in which this compound is known to be stable, if available)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phase for chromatography (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
-
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the final experimental concentration. Ensure the final concentration of the organic solvent from the stock solution is minimal and does not affect the buffer's properties.
-
Prepare a similar solution in the control buffer.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it using a validated HPLC or LC-MS/MS method to determine the initial concentration of this compound.
-
Incubate the remaining solutions under the experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them for this compound concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining this compound versus time to assess its stability in the experimental buffer. A significant decrease in concentration indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Quantification of Low-Level Cholenic Acid in Plasma
Welcome to the technical support center for the quantification of low-level cholenic acid in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-level this compound in plasma?
A1: The quantification of low-level this compound in plasma presents several analytical challenges. These include its low endogenous concentrations, the presence of structurally similar isomers that can interfere with accurate measurement, and significant matrix effects from plasma components like phospholipids (B1166683) and triglycerides.[1] Additionally, developing a method with a sufficiently low limit of quantification (LLOQ) is critical for reliable measurement.[2][3]
Q2: Which analytical technique is considered the gold standard for this compound quantification in plasma?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of bile acids, including this compound, in biological matrices.[4] This is due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.[4]
Q3: Why is the selection of an internal standard (IS) so critical in this compound analysis?
A3: An appropriate internal standard is crucial for accurate quantification as it compensates for variability during sample preparation and analytical detection.[5] The ideal IS should mimic the physicochemical properties of this compound, co-eluting and experiencing similar matrix effects.[5] Stable isotope-labeled (e.g., deuterated) this compound is the preferred choice as it behaves nearly identically to the analyte.[5][6] If a stable isotope-labeled standard is unavailable, a structural analog may be used, but it requires more rigorous validation to ensure it does not compromise data quality.[5]
Q4: What are "matrix effects" and how do they impact this compound quantification?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma.[7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[7] In plasma, phospholipids are a major cause of matrix effects in LC-MS analysis of bile acids.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low-level this compound in plasma.
Issue 1: Low or No Analyte Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize LC-MS/MS source parameters. Ensure the correct ionization mode is used (negative ion mode is common for acidic compounds like this compound). Adjust capillary voltage, gas flow rates, and temperature to maximize signal.[9][10] |
| Poor Extraction Recovery | Review the sample preparation protocol. For Solid Phase Extraction (SPE), ensure proper conditioning of the sorbent, appropriate sample pH, and suitable wash and elution solvents. For Protein Precipitation (PP), ensure the correct solvent-to-plasma ratio and thorough vortexing.[1][11] |
| Analyte Degradation | Ensure proper sample handling and storage. Bile acids are generally stable, but repeated freeze-thaw cycles should be avoided. Store plasma samples at -80°C until analysis.[12] |
| Incorrect MRM Transitions | Verify the precursor and product ion masses for this compound in your LC-MS/MS method. Optimize collision energy for each transition to achieve the best signal intensity. |
Issue 2: High Signal Variability and Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation workflow. Ensure accurate and consistent pipetting, especially for the internal standard. Use automated liquid handlers if available to minimize human error.[12] |
| Matrix Effects | Implement strategies to mitigate matrix effects. This can include more rigorous sample cleanup (e.g., using a specific phospholipid removal plate or a more selective SPE sorbent), optimizing chromatography to separate this compound from interfering compounds, or using a stable isotope-labeled internal standard.[7][8][13] |
| LC System Carryover | Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the LC wash method by using a stronger solvent or increasing the wash volume and duration. |
| Variable Internal Standard Response | Investigate potential matrix effects on the internal standard. Ensure the IS is added early in the sample preparation process to account for variability in extraction efficiency. If using a structural analog, confirm that it does not suffer from different matrix effects than this compound.[12] |
Issue 3: Inability to Achieve the Desired Low Limit of Quantification (LLOQ)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Background Noise | Use high-purity solvents and reagents to minimize background contamination. Ensure the LC-MS/MS system is clean and well-maintained. |
| Insufficient Signal Intensity | Optimize all MS parameters for this compound, including ionization source settings and collision energies.[14][15] Consider using a more sensitive instrument if available. |
| Suboptimal Sample Preparation | Concentrate the sample by evaporating the final extract to dryness and reconstituting in a smaller volume of a solvent compatible with the LC mobile phase.[16] Ensure the chosen sample preparation method provides a clean extract with minimal interfering substances. |
| Poor Chromatographic Peak Shape | Optimize the analytical column and mobile phase to achieve sharp, symmetrical peaks. Poor peak shape can reduce the signal-to-noise ratio and negatively impact the LLOQ. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma
This protocol provides a general method for protein precipitation, a quick and common technique for sample cleanup.
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution to each plasma sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube. The 4:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.[16]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for low-level quantification. A reversed-phase (e.g., C18) or a mixed-mode anion exchange sorbent is typically suitable for acidic compounds like this compound.[1]
-
Sample Pre-treatment: Acidify the plasma sample by adding a small amount of a weak acid (e.g., formic acid) to ensure this compound is in its neutral form for better retention on a reversed-phase sorbent.[17]
-
Sorbent Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of acidified water. Do not let the sorbent go dry.[18]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[1]
-
Washing: Wash the cartridge with a weak organic solvent in acidified water (e.g., 5-10% methanol in acidified water) to remove polar interferences. This step is critical to remove salts and other matrix components without eluting the analyte.[1]
-
Elution: Elute the this compound from the sorbent with a small volume of a strong organic solvent, such as methanol or acetonitrile. Adding a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) to the elution solvent can improve the recovery of acidic compounds.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase as described in the PPT protocol.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | Generally lower and more variable. | Typically higher and more consistent. |
| Matrix Effect | Higher, as it is less effective at removing phospholipids.[8] | Lower, provides a cleaner extract.[19] |
| Throughput | High, simple and fast procedure.[16] | Lower, more steps involved. |
| Cost per Sample | Low. | Higher. |
| Suitability for Low-Level Quantification | May not be suitable if significant matrix effects are present. | Preferred for achieving low LLOQs due to cleaner extracts. |
Table 2: Key LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting/Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | This compound is an acidic molecule that readily forms a negative ion [M-H]⁻. |
| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ of this compound | This is the mass of the deprotonated molecule. |
| Product Ion (Q3) | Specific fragment ions of this compound | These are generated by collision-induced dissociation and provide specificity. |
| Collision Energy (CE) | Optimized for each transition | Maximizes the signal of the product ions.[14] |
| Dwell Time | 50-100 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
| Internal Standard | Stable Isotope-Labeled this compound | Provides the most accurate correction for matrix effects and extraction variability.[5][6] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholenic Acid NMR Signal-to-Noise Ratio
Welcome to the technical support center for the NMR analysis of Cholenic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental setup to achieve a high signal-to-noise ratio (S/N).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in the NMR spectrum of this compound?
A low signal-to-noise ratio in the NMR spectrum of this compound can stem from several factors, with the most common being insufficient sample concentration. Other contributing factors include suboptimal sample preparation, incorrect acquisition parameters, and poor magnetic field homogeneity (shimming).
Q2: How much this compound is typically required for a good quality ¹H NMR spectrum?
For a standard 5 mm NMR tube, a concentration of 5-25 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent is generally recommended for ¹H NMR spectroscopy. For ¹³C NMR, a higher concentration of 50-100 mg is advisable due to the lower natural abundance of the ¹³C isotope.[1]
Q3: My this compound sample is not dissolving well in CDCl₃. What other solvents can I try?
If this compound exhibits poor solubility in chloroform-d (B32938) (CDCl₃), consider using more polar deuterated solvents such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or a mixture of solvents. The choice of solvent can significantly impact the chemical shifts and resolution of the spectrum.[2][3]
Q4: Can increasing the number of scans always improve my signal-to-noise ratio?
Yes, increasing the number of scans (NS) is a fundamental way to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.[4][5] Therefore, to double the S/N, you need to quadruple the number of scans. However, this comes at the cost of longer experiment times.[4][5]
Q5: What is a suitable relaxation delay (d1) for the quantitative NMR of this compound?
For quantitative analysis, it is crucial to allow for full relaxation of the nuclei between pulses. A relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the nuclei of interest is recommended. For this compound, a d1 of 2-5 seconds is a good starting point for ¹H NMR, and this may need to be longer for quaternary carbons in ¹³C NMR.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the NMR analysis of this compound that can lead to a poor signal-to-noise ratio.
| Problem | Possible Cause | Recommended Solution |
| Weak and Noisy Spectrum | Insufficient sample concentration. | Increase the amount of this compound in your sample. For ¹H NMR, aim for 5-25 mg in 0.6-0.7 mL of solvent. For ¹³C NMR, use 50-100 mg.[1] |
| Poor sample solubility. | Try a different deuterated solvent like CD₃OD or DMSO-d₆. Gentle warming or sonication can also aid dissolution. | |
| Incorrect number of scans. | Increase the number of scans. Remember that quadrupling the scans will double the S/N ratio.[4][5] | |
| Broad Peaks | Poor shimming. | Re-shim the spectrometer. For challenging samples, manual shimming may be necessary. |
| Presence of particulate matter. | Filter the sample solution through a glass wool plug in a Pasteur pipette directly into the NMR tube. | |
| High sample viscosity. | Dilute the sample. Highly concentrated samples can lead to broader lines. | |
| Distorted Baseline | Incorrect receiver gain. | Adjust the receiver gain. If it's too high, it can lead to clipping of the FID and a distorted baseline. |
| Incomplete solvent suppression. | If you are using solvent suppression techniques, ensure they are properly optimized for your sample. | |
| Inaccurate Integrals | Incomplete relaxation. | Increase the relaxation delay (d1) to at least 5 times the longest T₁ of your signals of interest. |
| Non-uniform excitation. | Ensure the pulse width is calibrated correctly for a 90° pulse to achieve uniform excitation across the spectrum. |
Data Presentation: Enhancing Signal-to-Noise
The following tables provide illustrative data on how different experimental parameters can influence the signal-to-noise ratio for a representative proton signal in a bile acid similar to this compound.
Table 1: Effect of Concentration on Signal-to-Noise Ratio
| Concentration (mg/0.6 mL) | Relative S/N Ratio |
| 1 | 1 |
| 5 | 5 |
| 10 | 10 |
| 20 | 20 |
Note: This table illustrates the direct proportionality between concentration and the S/N ratio, assuming all other parameters are constant.
Table 2: Effect of Number of Scans on Signal-to-Noise Ratio
| Number of Scans (NS) | Relative S/N Ratio |
| 16 | 1 |
| 64 | 2 |
| 256 | 4 |
| 1024 | 8 |
Note: This table demonstrates that the S/N ratio increases with the square root of the number of scans.[4][5]
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Solution-State NMR
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the this compound. Visually inspect the solution for any suspended particles.
-
Filtering: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool plug directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Standard ¹H NMR Data Acquisition for this compound
-
Instrument Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument to achieve good magnetic field homogeneity.
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: zg30 (or a standard 30-degree pulse sequence)
-
Number of Scans (ns): 16 to 64 (increase for dilute samples)
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time (aq): 2.0 - 4.0 seconds
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K
-
Protocol 3: Standard ¹³C NMR Data Acquisition for this compound
-
Instrument Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument.
-
Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: zgpg30 (or a standard proton-decoupled 30-degree pulse sequence)
-
Number of Scans (ns): 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2.0 - 5.0 seconds
-
Acquisition Time (aq): 1.0 - 2.0 seconds
-
Spectral Width (sw): 200 - 220 ppm
-
Temperature: 298 K
-
Visualizations
References
addressing peak tailing issues in HPLC analysis of Cholenic acid
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of cholenic acid, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical with a Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy of peak integration, leading to unreliable quantification of this compound. It can also reduce the resolution between the this compound peak and other nearby eluting compounds.[2]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1] The most common reasons include:
-
Secondary Silanol (B1196071) Interactions: The carboxylic acid group of this compound can interact with residual, unreacted silanol groups on the surface of silica-based columns. These interactions lead to multiple retention mechanisms and result in a tailing peak.[3][4]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. This compound has a predicted pKa of approximately 4.76.[5] If the mobile phase pH is close to this value, a mixture of the ionized (more polar) and non-ionized (less polar) forms of the acid will exist, causing peak broadening and tailing.[1]
-
Column Issues: Several column-related problems can contribute to peak tailing, such as contamination from previous samples, degradation of the stationary phase, or the formation of a void at the column inlet.[6][7]
-
System and Method Issues: Problems with the HPLC system, such as excessive extra-column volume (e.g., long or wide tubing), or issues with the analytical method, like column overload, can also lead to peak tailing.[6][8]
Troubleshooting Guide
Q3: How can I troubleshoot and resolve peak tailing for my this compound analysis?
A3: A systematic approach to troubleshooting is recommended. Start by identifying whether the issue is related to a single peak (this compound) or all peaks in the chromatogram.
-
If only the this compound peak is tailing , the issue is likely due to chemical interactions.
-
If all peaks are tailing , the problem is more likely related to the HPLC system or the column itself.[5]
Chemical Interaction Troubleshooting
Q4: How do I optimize the mobile phase pH to improve the peak shape of this compound?
A4: To ensure a sharp, symmetrical peak for this compound, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from its pKa of ~4.76. For acidic compounds, this generally means lowering the pH. By maintaining a mobile phase pH of approximately 2.5 to 3.0, the this compound will be in its non-ionized form, minimizing secondary interactions with the stationary phase and improving peak shape.[1][4]
Q5: What mobile phase additives can I use to reduce peak tailing?
A5: Adding a small amount of a competing acid to the mobile phase can help to reduce peak tailing. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is commonly used to mask the residual silanol groups on the column, thereby improving the peak shape of acidic analytes.
Column and System Troubleshooting
Q6: Could my HPLC column be the cause of the peak tailing?
A6: Yes, the column is a common source of peak tailing.[1] Consider the following:
-
Column Choice: For acidic compounds like this compound, using a modern, high-purity silica (B1680970) column with end-capping is recommended. End-capping effectively blocks the residual silanol groups, reducing the potential for secondary interactions.[4][8]
-
Column Contamination: If the column has been used for other analyses, it may be contaminated with strongly retained compounds. Flushing the column with a strong solvent can help to remove these contaminants.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases. If the column is old or has been used extensively, it may need to be replaced.
Q7: How can I check if my HPLC system is causing the peak tailing?
A7: System-related issues often cause all peaks in a chromatogram to tail.[7] Check for the following:
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[8]
-
Leaking Fittings: Check all fittings for leaks, as this can disrupt the flow path and cause peak distortion.
-
Column Void: A void at the head of the column can cause peak tailing or splitting. This can sometimes be resolved by reversing and flushing the column, but replacement is often necessary.[6]
Data Presentation
The following table summarizes key HPLC parameters and their potential impact on this compound peak shape, along with recommended starting points for method development.
| Parameter | Issue Leading to Tailing | Recommended Starting Point |
| Mobile Phase pH | pH is close to the pKa of this compound (~4.76), causing a mixed ionic state.[1] | pH 2.5 - 3.0 (using a suitable buffer like phosphate (B84403) or an acid additive like formic acid). |
| Column Type | Use of older, Type A silica columns with a high concentration of active silanol groups.[3] | Modern, end-capped C18 or C8 column with high purity silica. |
| Mobile Phase Additive | Absence of an additive to mask residual silanol groups. | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase. |
| Sample Concentration | Column overload due to injecting too high a concentration of this compound.[6] | Perform a dilution series to check for concentration effects. |
| Injection Volume | Injecting too large a sample volume. | Start with a low injection volume (e.g., 5-10 µL). |
| Flow Rate | A flow rate that is too high can sometimes exacerbate peak asymmetry. | 1.0 mL/min for a standard 4.6 mm ID column. |
| Temperature | Inconsistent temperature can affect analyte retention and peak shape. | 30 °C. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate) or deionized water.
-
Prepare Mobile Phase B: Acetonitrile or methanol.
-
pH Adjustment: Adjust the pH of Mobile Phase A to 3.0 using phosphoric acid or formic acid.
-
Initial Gradient: Start with a gradient of 5% B to 95% B over 20 minutes to elute the this compound.
-
Analysis: Inject a standard solution of this compound and observe the peak shape.
-
Further Optimization: If tailing persists, incrementally decrease the pH of Mobile Phase A to 2.5 and re-analyze.
Protocol 2: Column Flushing to Address Contamination
-
Disconnect the Column from the Detector: This prevents contaminants from entering the detector.
-
Flush with Isopropanol (B130326): Flush the column with 100% isopropanol for at least 30 column volumes at a low flow rate.
-
Flush with Mobile Phase: Equilibrate the column with the initial mobile phase conditions before re-connecting it to the detector and running a sample.
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Logical relationships in this compound peak tailing.
References
- 1. Cholic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3BETA-HYDROXY-DELTA5-CHOLENIC ACID | 5255-17-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C24H38O3 | CID 92997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Optimization of Collision Energy for Cholenic Acid in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing collision energy for the analysis of Cholenic acid using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the importance of optimizing collision energy for this compound analysis?
A1: Optimizing collision energy is critical for achieving the best sensitivity and specificity in the MS/MS analysis of this compound. Each molecule has a unique optimal collision energy that yields the most intense and informative fragment ions. Using a suboptimal collision energy can result in poor fragmentation, leading to low signal intensity and potentially inaccurate quantification.
Q2: What are the expected precursor and product ions for this compound in negative ion mode?
A2: In negative ion mode electrospray ionization (ESI), this compound (C₂₄H₃₈O₂) will typically form a deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 357.5. Upon collision-induced dissociation (CID), the primary fragmentation pathway for unconjugated bile acids like this compound often involves the neutral loss of water (H₂O) and carbon dioxide (CO₂). Therefore, you can expect to see product ions corresponding to [M-H-H₂O]⁻ and [M-H-CO₂]⁻.
Q3: My signal for this compound is weak. What are some potential causes related to collision energy?
A3: A weak signal can be due to several factors. If your collision energy is too low, the precursor ion will not fragment efficiently, resulting in a weak product ion signal. Conversely, if the collision energy is too high, the precursor ion can be excessively fragmented into very small, unspecific ions, also leading to a weak signal for your target product ion. It is crucial to perform a collision energy optimization experiment to find the "sweet spot" for your specific instrument and conditions.
Q4: I am observing significant peak tailing or fronting in my chromatogram. Is this related to collision energy?
A4: While chromatographic issues like peak tailing or fronting are primarily related to the liquid chromatography (LC) conditions (e.g., column chemistry, mobile phase composition, pH), it is important to ensure that your MS/MS parameters are optimized to provide a stable signal. Poor signal-to-noise resulting from suboptimal collision energy can sometimes exacerbate the appearance of poor peak shape. Always optimize your chromatography first, and then fine-tune your MS/MS parameters.
Q5: How often should I re-optimize the collision energy for this compound?
A5: It is good practice to re-optimize the collision energy whenever you make significant changes to your experimental setup. This includes changes in the make or model of the mass spectrometer, the type of collision gas used, or significant modifications to the ion source parameters. For routine analysis on a well-maintained instrument, a periodic check of the optimal collision energy is recommended to ensure consistent performance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Ion Intensity | Collision energy is too low, resulting in insufficient fragmentation of the precursor ion. | Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the product ion intensity to find the optimal setting. |
| Collision energy is too high, leading to excessive fragmentation and loss of the desired product ion. | Decrease the collision energy in increments to see if the intensity of the target product ion increases. | |
| Incorrect precursor ion is selected. | Verify the m/z of the deprotonated this compound molecule ([M-H]⁻) in full scan mode before proceeding to MS/MS. | |
| High Background Noise | Non-optimal collision energy may lead to non-specific fragmentation of co-eluting matrix components. | Perform a collision energy ramp to identify the energy that maximizes the signal-to-noise ratio for your specific transition. |
| Matrix effects are suppressing the this compound signal.[1][2] | Improve sample preparation to remove interfering matrix components. Consider using a more efficient extraction method or a different LC column. | |
| Inconsistent Fragmentation Pattern | Fluctuation in collision cell gas pressure. | Ensure a stable and sufficient supply of collision gas (e.g., argon, nitrogen) to the mass spectrometer. Check for leaks in the gas lines. |
| The ion optics are not tuned correctly. | Perform a full instrument calibration and tuning according to the manufacturer's recommendations. | |
| Multiple Product Ions with Similar Intensities | This compound may have multiple fragmentation pathways that are active at a given collision energy. | This is not necessarily a problem. You can choose the most intense and specific product ion for quantification. Alternatively, you can monitor multiple transitions to increase confidence in your identification. |
Experimental Protocol: Collision Energy Optimization for this compound
This protocol outlines a typical workflow for optimizing the collision energy for this compound using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a strong signal in full scan mode (e.g., 1 µg/mL).
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Alternatively, perform a continuous injection via an LC system with an isocratic mobile phase.
2. Instrument Setup (Negative Ion Mode):
-
Set the mass spectrometer to monitor the deprotonated precursor ion of this compound (m/z 357.5).
-
Select a predicted product ion to monitor. Based on typical bile acid fragmentation, a good starting point is the neutral loss of water, resulting in a product ion at m/z 339.5.[3]
-
Set the other MS parameters (e.g., capillary voltage, source temperature, gas flows) to values recommended by the instrument manufacturer or previously optimized for similar compounds.
3. Collision Energy Ramping:
-
Create a method that ramps the collision energy over a range of values while continuously monitoring the intensity of the selected product ion. A typical range to start with is 5 to 50 eV.
-
Set the step size for the ramp. A step size of 2-5 eV is usually sufficient to identify the optimal energy.
-
Acquire data for a sufficient amount of time at each collision energy step to obtain a stable signal.
4. Data Analysis:
-
Plot the intensity of the product ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the highest product ion intensity.
5. Verification:
-
Once the optimal collision energy is determined, it is advisable to repeat the measurement at this fixed energy to confirm the stability and intensity of the signal.
-
If multiple product ions are of interest, this optimization process should be repeated for each precursor-to-product ion transition.
Quantitative Data for Structurally Similar Bile Acids
Since specific optimal collision energy values are highly instrument-dependent, the following table provides a starting range for this compound based on values reported for other unconjugated bile acids. These values should be used as a guideline for initiating your own optimization experiments.
| Bile Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Range |
| Chenodeoxycholic acid | 391.3 | 391.3 (monitoring precursor) | ~15-30 |
| Deoxycholic acid | 391.3 | 345.3 ([M-H-H₂O-CH₄]⁻) | ~20-40 |
| Cholic acid | 407.3 | 343.3 ([M-H-H₂O-CO]⁻) | ~20-40 |
| Lithocholic acid | 375.3 | 375.3 (monitoring precursor) | ~15-30 |
| This compound (Predicted) | 357.5 | 339.5 ([M-H-H₂O]⁻) | ~15-35 |
Note: The optimal collision energy will vary depending on the mass spectrometer, collision gas, and other experimental conditions.
Workflow for Collision Energy Optimization
Caption: Workflow for the systematic optimization of collision energy for this compound in MS/MS.
References
Technical Support Center: Enhancing Cholenic Acid Ionization in Electrospray Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of cholenic acid and other bile acids in electrospray ionization-mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing a low signal or poor sensitivity for this compound in negative ion ESI-MS?
A1: Low sensitivity for this compound in negative ion mode can stem from several factors. This compound, like other bile acids, requires specific conditions for efficient deprotonation. Common issues include suboptimal mobile phase composition, incorrect ESI source parameters, and matrix effects.[1][2] To troubleshoot, systematically evaluate your mobile phase additives and ESI source settings.[3][4]
Q2: How can I optimize the mobile phase to improve this compound ionization?
A2: Mobile phase composition is critical for efficient ionization.[5] For negative ion mode analysis of acidic compounds like this compound, raising the pH of the mobile phase can enhance deprotonation and improve signal intensity.[6]
-
Recommended Additives: Using volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is common.[6][7] For negative mode, ammonium hydroxide (B78521) can be added to increase the pH, which enhances the formation of [M-H]⁻ ions.[3][6] A mobile phase with 10 mM ammonium acetate and 0.1% acetic acid can be a good compromise for signal intensity and retention time stability for lipids.[8]
-
Avoid Non-Volatile Salts: Never use non-volatile salts like phosphate (B84403) buffers, as they can crystallize in the ESI source and contaminate the mass spectrometer.[6]
-
Solvent Choice: Standard reverse-phase solvents like water, acetonitrile, and methanol (B129727) are ideal for LC-MS.[6] Using solvents with low surface tension, such as methanol and isopropanol, can promote a more stable electrospray.[9]
Q3: What are the key ESI source parameters to adjust for this compound analysis?
A3: Optimizing ESI source parameters is crucial for maximizing the signal response.[3][10] These parameters control the desolvation and ionization processes. Key parameters to adjust include:
-
Capillary Voltage: In negative mode, a typical range is -2.5 to -4.0 kV.[3] A lower voltage may lead to poor ionization, while an excessively high voltage can cause signal instability or discharge.[1][3]
-
Desolvation Temperature: Higher temperatures aid in solvent evaporation, but temperatures that are too high can cause thermal degradation of the analyte.[3] A recommended range is generally 250–450°C.[3]
-
Nebulizer Gas Pressure: This controls the formation of droplets. Higher pressure leads to smaller droplets and more efficient desolvation.[3] A typical range is 20–60 psi.[3]
-
Drying Gas Flow and Temperature: These parameters are critical for efficient solvent removal. Increased gas flow and temperature often improve signal intensity, but require careful optimization to prevent analyte degradation.[4]
Q4: I am seeing multiple adducts for this compound ([M+Na-2H]⁻, [M+K-2H]⁻). How can I minimize these and promote the [M-H]⁻ ion?
A4: Adduct formation is a common issue in ESI-MS and can complicate quantification by splitting the analyte signal across multiple ions.[11][12]
-
Source of Contamination: Sodium ([Na]⁺) and potassium ([K]⁺) ions often originate from glassware or impurities in solvents and reagents.[9]
-
Mitigation Strategies:
-
Use plastic vials and containers instead of glass to reduce leaching of metal salts.[9]
-
Ensure the use of high-purity, LC-MS grade solvents and additives.[2]
-
In some cases, adding a small amount of a volatile acid like formic acid can help suppress certain adducts, although it may also suppress the desired negative ion signal.[6] Careful balance is required.
-
Q5: Would derivatization help improve the detection of this compound?
A5: Yes, derivatization is a powerful strategy to enhance ionization efficiency, especially if you are struggling with sensitivity.[13][14] The goal is to modify the this compound molecule by adding a functional group that is more easily ionized.
-
Charge-Tagging: Derivatization can introduce a permanent positive or negative charge to the molecule. For instance, Girard hydrazine (B178648) reagents can be used to introduce a positively charged tag after enzymatic oxidation of the hydroxyl group, significantly improving sensitivity.[15]
-
Improved Fragmentation: Derivatized compounds can also exhibit more predictable and informative fragmentation patterns in MS/MS experiments.[15]
-
Considerations: Derivatization adds extra steps to sample preparation and requires careful optimization of the reaction conditions (time, temperature, reagent concentration).[16][17]
Quantitative Data Summary
The following tables summarize typical starting parameters for the analysis of bile acids, including this compound, using LC-ESI-MS. These should be used as a starting point for method development.
Table 1: Recommended ESI Source Parameters
| Parameter | Typical Range/Value (Negative Ion Mode) | Purpose | Reference |
|---|---|---|---|
| Capillary Voltage | -2.0 to -4.0 kV | Promotes ion formation | [3][10] |
| Cone Voltage | 60 V | Aids in ion sampling and desolvation | [10] |
| Source Temperature | 150°C | Heats the ion source block | [10] |
| Desolvation Temp. | 250 - 600°C | Facilitates solvent evaporation from droplets | [3][10] |
| Cone Gas Flow | 50 L/h | Prevents solvent clusters from entering the MS | [10] |
| Desolvation Gas Flow | 1000 L/h | Assists in droplet desolvation | [10] |
| Nebulizer Pressure | 20 - 60 psi | Controls aerosol droplet size |[3] |
Table 2: Mobile Phase Compositions for Bile Acid Analysis
| Mobile Phase Component | Concentration/Composition | Purpose | Reference |
|---|---|---|---|
| Mobile Phase A | Water with 0.01% Formic Acid and 0.1% of 200 mM Ammonium Formate | Aqueous phase for reversed-phase chromatography | [10] |
| Mobile Phase B | 50:50 Acetonitrile/Isopropanol with 0.01% Formic Acid and 0.1% of 200 mM Ammonium Formate | Organic phase for reversed-phase chromatography | [10] |
| Alternative Additive | 10 mM Ammonium Acetate with 0.1% Acetic Acid | Compromise for good signal intensity and stability | [8] |
| pH Modifier (Negative) | Ammonium Hydroxide | Increases pH to enhance deprotonation |[3][6] |
Experimental Protocols
Protocol 1: Sample Preparation for Bile Acids from Serum
This protocol is adapted from a validated method for bile acid quantification.[10]
-
Aliquoting: Take a 200 µL aliquot of a serum sample.
-
Protein Precipitation & IS Spiking: Add 780 µL of methanol and 20 µL of an appropriate internal standard solution to the serum in a plastic centrifuge tube.
-
Mixing: Vortex the sample for 20 seconds.
-
Centrifugation: Centrifuge the sample for 5 minutes at 18,000 rcf.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a 96-well plate.
-
Dilution: Add 200 µL of water to the supernatant in the well plate for analysis.
Protocol 2: General LC-MS/MS Settings
This protocol provides a starting point for chromatographic separation of bile acids.[10]
-
LC System: Acquity UHPLC I-Class System or equivalent.
-
Column: Cortecs T3 2.7 µm (2.1 x 30 mm).
-
Column Temperature: 60°C.
-
Autosampler Temperature: 10°C.
-
Injection Volume: 10 µL.
-
Mobile Phases:
-
A: Water with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.
-
B: 50:50 Acetonitrile/Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% of formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
5.5 min: 50% B (linear increase)
-
5.5 to 6.2 min: 98% B
-
6.2 to 7.0 min: 5% B (re-equilibration)
-
-
MS Detector: Xevo TQ-S micro MS/MS or equivalent.
-
Ionization Mode: Electrospray Negative Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualized Workflows and Logic
Caption: Troubleshooting workflow for low this compound signal.
Caption: Conceptual flow of enhancing signal via derivatization.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. zefsci.com [zefsci.com]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Developing an Enzyme-Assisted Derivatization Method for Analysis of C27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for Cholenic acid synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cholenic acid.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Why is the yield of this compound lower than expected? | Incomplete reaction: The initial oxidation of the cholesterol precursor may be insufficient. Reaction times or temperatures may not be optimal. Side reactions: Formation of over-oxidized products or other bile acid derivatives can reduce the yield of the desired product.[1][2] Inefficient purification: Product may be lost during extraction, crystallization, or chromatographic purification steps.[3][4][5] | Optimize reaction conditions: Increase reaction time or temperature gradually and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Control stoichiometry: Ensure the correct molar ratios of reactants and oxidizing agents are used.[7] Purification optimization: Use a suitable solvent system for extraction and crystallization to maximize recovery.[3][4] For chromatographic purification, select the appropriate stationary and mobile phases.[5] |
| Product Impurity | What are the common impurities, and how can they be removed? | Unreacted starting material: The initial cholesterol derivative may not have fully reacted. Formation of related bile acids: Isomers or other bile acid derivatives can form as byproducts.[1][2] Solvent residue: Residual solvents from the reaction or purification steps may be present. | Monitor reaction completion: Use TLC or HPLC to ensure the complete consumption of the starting material.[6] Recrystallization: Perform multiple recrystallizations from a suitable solvent system to remove impurities.[3][4] Column chromatography: Utilize silica (B1680970) gel or other appropriate resin-based column chromatography for efficient separation of the desired product from closely related impurities.[5] Drying: Dry the final product under a high vacuum to remove any remaining solvent. |
| Reaction Stalls | Why has the reaction stopped progressing before completion? | Reagent degradation: The oxidizing or reducing agents may have degraded due to improper storage or handling. Catalyst deactivation: If a catalyst is used, it may have lost its activity. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Use fresh reagents: Ensure that all reagents are of high quality and have been stored correctly. Check catalyst: If applicable, use a fresh batch of catalyst. Increase temperature: Gradually increase the reaction temperature while monitoring for any potential side product formation. |
| Difficulty in Purification | Why is it difficult to purify the final this compound product? | Similar polarity of impurities: Side products may have similar polarities to this compound, making separation by chromatography challenging. Oily product: The product may not crystallize easily and instead form an oil. | Optimize chromatography: Experiment with different solvent systems (mobile phases) and stationary phases to improve separation.[5][6] Induce crystallization: Try different crystallization solvents, use seed crystals, or cool the solution slowly to induce crystallization.[3][4] Derivative formation: Consider converting the carboxylic acid to an ester to alter its polarity for easier purification, followed by hydrolysis back to the acid. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: this compound, also known as 3β-hydroxy-5-cholenoic acid, can be synthesized from cholesterol. The synthesis involves a series of oxidation and side-chain cleavage reactions.[8][9]
Q2: What analytical techniques are suitable for monitoring the progress of this compound synthesis?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[6][10]
Q3: What are the key steps in a typical this compound synthesis protocol?
A3: A plausible synthesis route starting from a protected cholesterol derivative would involve:
-
Oxidation: Selective oxidation of the cholesterol side chain.
-
Deprotection: Removal of any protecting groups.
-
Purification: Isolation and purification of the final this compound product through techniques like crystallization and column chromatography.[3][4][5]
Q4: What are some potential side products in this compound synthesis?
A4: Side products can include over-oxidized species, isomers with different stereochemistry, and other bile acid derivatives formed through incomplete or non-selective reactions.[1][2]
Experimental Protocols
General Workflow for this compound Synthesis (Inferred)
This inferred workflow is based on general knowledge of steroid chemistry and information from related bile acid syntheses.
-
Protection of the 3-hydroxyl group of cholesterol: To prevent unwanted side reactions, the hydroxyl group at the C3 position of cholesterol is typically protected, for example, as an acetate (B1210297) ester.
-
Side-chain oxidation: The protected cholesterol is then subjected to oxidative cleavage of the side chain to form the carboxylic acid moiety of this compound. This can be achieved using strong oxidizing agents.
-
Deprotection: The protecting group on the 3-hydroxyl group is removed (e.g., by hydrolysis of the acetate ester) to yield this compound.
-
Purification: The crude this compound is purified using a combination of techniques such as extraction, crystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate), and silica gel column chromatography.[3][4][5]
Data Presentation
Table 1: Comparison of Purification Methods for Bile Acids
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 90-98% | 70-90% | Simple, cost-effective for large scale. | May not remove closely related impurities effectively. |
| Silica Gel Chromatography | >98% | 50-80% | High resolution for separating similar compounds. | Can be time-consuming and requires significant solvent volumes. |
| Resin Chromatography | >95% | 80-95% | Good for initial cleanup and removal of major impurities.[5] | May have lower resolution than silica gel for fine separation. |
Visualizations
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
- 1. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 2. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2697105A - Purification of cholic acid - Google Patents [patents.google.com]
- 4. CN101550176A - Fine purification method for cholic acid crude product - Google Patents [patents.google.com]
- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 6. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 7. CN109134577B - Synthetic method of 3 alpha-hydroxy-5 alpha-cholanic acid - Google Patents [patents.google.com]
- 8. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Cholenic Acid Clinical Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on quality control measures for the quantification of cholenic acid in clinical assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The gold standard for the quantification of this compound and other bile acids in clinical samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high specificity and sensitivity. Immunoassays like ELISA are also available and provide higher throughput, but they may be susceptible to cross-reactivity with other structurally similar bile acids.[1]
Q2: What are the primary sources of interference in this compound assays?
A2: Interference in this compound assays can stem from matrix effects in LC-MS/MS and cross-reactivity in immunoassays.[1] Common sources of interference in biological samples include:
-
Endogenous compounds: Other bile acids, phospholipids, and cholesterol.[1]
-
Sample matrix components: Hemolysis (ruptured red blood cells), lipemia (high lipid levels), and icterus (high bilirubin (B190676) levels) can significantly impact results.[1][2]
Q3: How can I minimize interference during sample collection and handling?
A3: Proper sample handling is critical for accurate results. To minimize pre-analytical errors, consider the following:
-
Patient Preparation: For many bile acid tests, a 12-hour fast is required as concentrations can increase after meals. However, fasting may not be necessary for pregnant patients.
-
Sample Collection: Use proper phlebotomy techniques to avoid hemolysis. Avoid vigorous shaking of blood samples.
-
Sample Processing: Serum gel tubes should be centrifuged within 2 hours of collection. Red-top tubes should also be centrifuged and the serum aliquoted within 2 hours.
-
Addressing Lipemia: Collecting samples from fasting patients can minimize lipid content. For lipemic samples, ultracentrifugation can help separate the lipid layer.[1]
-
Sample Storage: Store serum or plasma samples at -20°C or -80°C to prevent the degradation of this compound.
Q4: What is the clinical significance of measuring this compound?
A4: this compound is a monohydroxy bile acid and a precursor in the biosynthesis of chenodeoxycholic acid.[3] Its levels can be elevated in patients with certain liver diseases, including neonatal liver disease and both intrahepatic and extrahepatic cholestasis.[3][4] Therefore, the accurate measurement of this compound can be valuable in clarifying the pathogenesis of hepatobiliary diseases.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape, Retention Time Shifts, or Signal Suppression/Enhancement in LC-MS/MS
Question: My this compound peak is tailing, and I'm observing a shift in retention time along with signal suppression. What are the likely causes and how can I fix this?
Answer: These are common indicators of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While a simple method, it may not remove all interfering phospholipids. Acetonitrile (B52724) is a commonly used solvent for PPT.
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup and can effectively remove interfering lipids and other matrix components.
-
-
Chromatographic Optimization:
-
Adjust Gradient Elution: Modify the mobile phase gradient to better separate this compound from interfering compounds.
-
Change Mobile Phase Composition: Experiment with different solvent compositions.
-
Use a Different Stationary Phase: A column with a different chemistry may improve separation.
-
-
Employ a Stable Isotope-Labeled Internal Standard: A deuterated this compound internal standard is the best way to compensate for matrix effects and variability in sample preparation as it behaves nearly identically to the analyte.
Issue 2: High Background, Low Signal, or Poor Precision in Immunoassays (ELISA)
Question: My ELISA results for this compound have high background noise and low signal intensity. What could be causing this?
Answer: These issues in immunoassays can arise from non-specific binding, cross-reactivity, or improper execution of the assay protocol.
Troubleshooting Steps:
-
Check for Cross-Reactivity: Be aware of the potential for the antibody to cross-react with other structurally similar bile acids. The specificity of the antibody in the ELISA kit is crucial.
-
Optimize Washing Steps: Insufficient washing can lead to a high background signal. Increase the number of wash steps or the volume of wash buffer.
-
Review Reagent Preparation and Storage:
-
Use fresh, properly stored reagents.
-
Ensure standards and reagents are prepared according to the protocol.
-
-
Verify Incubation Times and Temperatures: Adhere strictly to the recommended incubation parameters to ensure consistent and optimal binding.
-
Pipetting Technique: Ensure pipettes are calibrated and that proper pipetting techniques are used to minimize variability.
Data Presentation
Table 1: Sample Stability for Bile Acid Analysis
| Storage Condition | Time | Stability |
| Room Temperature | Up to 24 hours | Most bile acids are stable. |
| Refrigerated (4°C) | Up to 7 days | Preferred for short-term storage. |
| Frozen (-20°C or -80°C) | Up to 30 days or longer | Recommended for long-term storage. |
Note: Data is generalized for bile acids. Specific stability for this compound may vary and should be validated in your laboratory.
Table 2: Common Interferences and their Effects
| Interfering Substance | Effect on Assay | Mitigation Strategy |
| Hemolysis | Can interfere with both enzymatic and LC-MS/MS assays.[1][2] | Proper sample collection and handling. |
| Lipemia | Can cause negative interference in some enzymatic assays and matrix effects in LC-MS/MS.[1][5] | Patient fasting, ultracentrifugation of samples.[1] |
| Bilirubin (Icterus) | Can cause negative interference in some enzymatic assays.[5] | Method-specific validation is required. |
| Other Bile Acids | Potential for cross-reactivity in immunoassays. | Use of highly specific antibodies or confirmation with LC-MS/MS. |
Experimental Protocols
Protocol: Quantification of this compound in Human Serum by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of a deuterated this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other bile acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and its deuterated internal standard.
3. Quality Control
-
Calibration Curve: Prepare a calibration curve using a certified reference material for this compound.
-
Quality Control Samples: Analyze QC samples at low, medium, and high concentrations with each batch of clinical samples to ensure accuracy and precision.
-
Matrix Effect Assessment: Periodically assess matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix sample.
Visualizations
Caption: Simplified metabolic pathway of primary bile acid synthesis showing the position of this compound.
Caption: Troubleshooting workflow for this compound clinical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. eclinpath.com [eclinpath.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with the enzymic measurement of cholesterol in serum by use of five reagent kits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cholenic Acid and Chenodeoxycholic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bile acids is critical for advancing therapeutic strategies in metabolic and inflammatory diseases. This guide provides a detailed comparative analysis of cholenic acid and chenodeoxycholic acid, focusing on their physicochemical properties, biological functions, and mechanisms of action, supported by available data and detailed experimental protocols.
While both this compound and chenodeoxycholic acid (CDCA) are integral to bile acid metabolism, they exhibit distinct profiles in their receptor interactions and downstream signaling pathways. This compound is recognized as a precursor in the biosynthesis of CDCA and has been identified as a ligand for the Liver X Receptor (LXR). In contrast, CDCA is a well-established potent agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).
It is important to note that direct comparative studies evaluating the biological activities of this compound and chenodeoxycholic acid under identical experimental conditions are limited in the current scientific literature. Therefore, this guide presents a comprehensive overview based on their individual characteristics and established signaling pathways.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound and chenodeoxycholic acid is presented below.
| Property | This compound | Chenodeoxycholic Acid |
| Chemical Formula | C₂₄H₃₈O₃ | C₂₄H₄₀O₄ |
| Molecular Weight | 374.57 g/mol | 392.58 g/mol |
| Structure | Monohydroxy bile acid | Dihydroxy bile acid |
| Primary Receptor Target(s) | Liver X Receptor (LXR) | Farnesoid X Receptor (FXR), Takeda G-protein-coupled receptor 5 (TGR5) |
| Known Biological Functions | Precursor in CDCA biosynthesis; potential role in lipid metabolism via LXR activation. | Regulation of bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[1][2] |
| Receptor Activation (EC₅₀) | Not widely reported | FXR: ~10-50 µM[1][3]; TGR5: Potency varies by assay, with LCA being a more potent agonist. |
Signaling Pathways
The distinct receptor targets of this compound and chenodeoxycholic acid initiate different downstream signaling cascades, leading to varied physiological outcomes.
This compound: The LXR Signaling Pathway
This compound has been reported to activate the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis and lipid metabolism.[4] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c), and inflammation.[4][5]
Caption: LXR signaling pathway activated by this compound.
Chenodeoxycholic Acid: The FXR and TGR5 Signaling Pathways
Chenodeoxycholic acid is a primary endogenous ligand for both the nuclear receptor FXR and the membrane-bound receptor TGR5.
FXR Pathway: Activation of FXR by CDCA leads to the formation of an FXR-RXR heterodimer, which binds to FXR Response Elements (FXREs) and regulates genes involved in bile acid synthesis and transport.[2] A key target is the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] This negative feedback loop is crucial for maintaining bile acid homeostasis.
Caption: FXR signaling pathway activated by chenodeoxycholic acid.
TGR5 Pathway: As a ligand for TGR5, CDCA can initiate a G-protein-coupled signaling cascade.[6] This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This pathway is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.
Caption: TGR5 signaling pathway activated by chenodeoxycholic acid.
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound and chenodeoxycholic acid on their respective receptors are provided below.
Liver X Receptor (LXR) Activation Assay (Cell-Based Reporter Assay)
This assay measures the ability of a compound to activate LXR and drive the expression of a reporter gene (e.g., luciferase) under the control of an LXR Response Element (LXRE).
Materials:
-
HEK293T or other suitable mammalian cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LXR expression plasmid
-
LXRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (test compound)
-
Synthetic LXR agonist (e.g., T0901317) as a positive control
-
DMSO (vehicle control)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Transfection: Co-transfect cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.
-
Cell Plating: 24 hours post-transfection, seed the cells into 96-well plates at an appropriate density (e.g., 1-2 x 10⁴ cells/well) and allow them to attach for at least 4 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in DMEM. The final DMSO concentration should be kept below 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Farnesoid X Receptor (FXR) Activation Assay (Cell-Based Reporter Assay)
This assay is designed to quantify the ability of a compound to activate FXR and induce the expression of a luciferase reporter gene.
Materials:
-
HepG2 or other suitable mammalian cells
-
Appropriate cell culture medium and supplements
-
FXR expression vector
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
Chenodeoxycholic acid (test compound and natural agonist)
-
Synthetic FXR agonist (e.g., GW4064) as a positive control[1]
-
DMSO (vehicle control)
-
96-well assay plates
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture and transfect cells with the FXR expression and FXRE-luciferase reporter plasmids as described for the LXR assay.
-
Cell Plating: Plate transfected cells into 96-well plates.
-
Compound Treatment: Treat cells with serial dilutions of chenodeoxycholic acid, positive control, and vehicle control.
-
Incubation: Incubate for 24 hours.
-
Luciferase Measurement: Perform the luciferase assay and measure luminescence.
-
Data Analysis: Normalize and analyze the data to determine the EC₅₀ value for FXR activation.[1]
TGR5 Activation Assay (cAMP Measurement)
This assay measures the activation of TGR5 by quantifying the downstream increase in intracellular cyclic AMP (cAMP).
Materials:
-
CHO-K1 or other cells stably expressing human TGR5
-
Appropriate cell culture medium and supplements
-
Chenodeoxycholic acid (test compound)
-
Known TGR5 agonist (e.g., lithocholic acid or a synthetic agonist) as a positive control
-
Forskolin (to stimulate adenylyl cyclase for control experiments)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well assay plates
-
Plate reader compatible with the chosen cAMP assay format
Protocol:
-
Cell Plating: Seed the TGR5-expressing cells into the assay plates and culture overnight.
-
Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compounds (serial dilutions of CDCA) or controls.
-
Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Perform the cAMP assay to measure the intracellular cAMP concentration.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the compound concentration to determine the EC₅₀ value.
Conclusion
This compound and chenodeoxycholic acid, while structurally related, exhibit distinct biological activities primarily through their differential activation of nuclear and membrane-bound receptors. This compound's role as a potential LXR agonist suggests its involvement in cholesterol efflux and lipid synthesis pathways. In contrast, chenodeoxycholic acid is a key regulator of bile acid homeostasis and metabolic processes through its potent activation of FXR and TGR5.
The lack of direct comparative studies highlights a significant knowledge gap. Future research directly comparing the potency and efficacy of these two bile acids in various in vitro and in vivo models is warranted. Such studies would provide a clearer understanding of their relative contributions to bile acid signaling and their potential as therapeutic agents. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be invaluable for the drug discovery and development community.
References
- 1. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating Cholenic Acid as a Biomarker for Cholestasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cholenic acid's performance as a biomarker for cholestasis against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding biomarker selection for cholestasis research and clinical applications.
Executive Summary
Cholestasis, a condition characterized by the impairment of bile flow, necessitates accurate and timely diagnosis to prevent severe liver damage. While traditional liver function tests have been the mainstay, there is a growing need for more specific and sensitive biomarkers. This compound, an atypical bile acid, has emerged as a promising candidate. This guide evaluates the diagnostic utility of this compound and its isomers, comparing it with conventional and novel biomarkers across various cholestatic conditions.
Comparison of Cholestasis Biomarkers
The diagnostic accuracy of a biomarker is paramount for its clinical utility. The following table summarizes the performance of this compound (specifically its isomer, 3β-hydroxy-5-cholenoic acid) and other key biomarkers for cholestasis, based on available experimental data.
| Biomarker Category | Biomarker | Cholestatic Condition | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Key Findings & Limitations |
| Atypical Bile Acids | 3β-hydroxy-5-cholenoic acid | General Cholestasis | High | High | Not widely reported | Serum levels are remarkably high in cholestatic cases and hardly detectable in normal subjects.[1] Limited head-to-head comparative studies with ROC analysis are available. |
| Obstructive Jaundice | - | - | - | Mean serum concentration significantly elevated (6.783 µmol/L) compared to controls (0.184 µmol/L).[2] | ||
| Liver Cirrhosis (decompensated) | - | - | - | Mean serum concentration elevated (1.636 µmol/L).[2] | ||
| Acute Hepatitis | - | - | - | Mean serum concentration elevated (2.364 µmol/L).[2] | ||
| Conventional Biomarkers | Alkaline Phosphatase (ALP) | General Cholestasis | Moderate | Low | - | Widely used but lacks specificity as it is also present in other tissues like bone. |
| Alanine Aminotransferase (ALT) | Intrahepatic Cholestasis of Pregnancy (ICP) | 90.1 - 92.2 | 100 | - | A sensitive marker for ICP, especially when pruritus is present. | |
| Aspartate Aminotransferase (AST) | Intrahepatic Cholestasis of Pregnancy (ICP) | 90.6 - 92.2 | 100 | - | Often used in conjunction with ALT. | |
| Gamma-Glutamyl Transferase (GGT) | General Cholestasis | High | Moderate | - | Sensitive for biliary obstruction but can be elevated due to alcohol consumption and certain medications. | |
| Total Serum Bile Acids (TSBA) | Intrahepatic Cholestasis of Pregnancy (ICP) | 94 | 63 | - | A sensitive but not highly specific marker for ICP. | |
| Novel Biomarkers | Autotaxin (ATX) | Intrahepatic Cholestasis of Pregnancy (ICP) | 97.7 | 97.5 | Excellent | A robust and accurate biomarker for diagnosing ICP, correlating well with pruritus severity.[3] |
| Other Pruritic Disorders of Pregnancy | - | High | Excellent | Can distinguish ICP from other causes of itching during pregnancy.[4] | ||
| Fibroblast Growth Factor 19 (FGF19) | Primary Biliary Cholangitis (PBC) - Cirrhotic | - | - | - | Serum levels are significantly higher in cirrhotic PBC patients and correlate with the severity of cholestasis. | |
| Alcoholic Hepatitis | - | - | - | Markedly increased serum levels compared to controls.[5] | ||
| Intestinal Failure-Associated Liver Disease (IFALD)-Cholestasis | - | - | 0.810 | A superior predictor of IFALD-cholestasis compared to liver stiffness.[6] | ||
| Cytokeratin-18 (CK-18) Fragments | Nonalcoholic Steatohepatitis (NASH) | - | - | 0.83 | An independent predictor of NASH, reflecting hepatocyte apoptosis.[7] | |
| Drug-Induced Liver Injury (DILI) | High | Moderate | - | Elevated levels show potential for diagnosis and prognosis in DILI. |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their validation and clinical implementation. Below are detailed methodologies for the analysis of this compound and other key biomarkers.
Protocol 1: Quantification of 3β-hydroxy-5-cholenoic acid in Serum by HPLC
This protocol is based on the method described by Sugiyama et al. (1986).[1]
1. Sample Preparation:
-
To 1 ml of serum, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform enzymatic hydrolysis using sulfatase and β-glucuronidase to measure esterified forms.
-
Extract the bile acids using a C18 solid-phase extraction (SPE) column.
-
Elute the bile acids with methanol (B129727).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Analysis:
-
Column: A reversed-phase C18 column.
-
Enzyme Column: An immobilized 3β-hydroxysteroid dehydrogenase (3β-HSD) column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Detection: UV detector monitoring the production of NADH at 340 nm after the enzyme column.
-
Quantification: Calculate the concentration based on the peak area relative to the internal standard.
Protocol 2: Quantification of Multiple Bile Acids in Serum/Plasma by LC-MS/MS
This is a general protocol adaptable for various bile acids, including this compound isomers.
1. Sample Preparation (Protein Precipitation):
-
Thaw serum or plasma samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold acetonitrile containing a mixture of deuterated internal standards for each bile acid being quantified.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 or equivalent column suitable for bile acid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate the different bile acid species.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each bile acid and its internal standard.
-
Quantification: Construct a calibration curve using known concentrations of bile acid standards and their corresponding internal standards to determine the concentration in the samples.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways is essential for interpreting biomarker data. The following diagrams, generated using Graphviz, illustrate key signaling pathways in cholestasis and a typical experimental workflow for biomarker validation.
References
- 1. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum autotaxin levels correlate with the severity of pruritus in intrahepatic cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin activity has a high accuracy to diagnose intrahepatic cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulation of serum bile acids and FGF19 in alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive value of serum fibroblast growth factor 19 and liver stiffness for intestinal failure associated liver disease-cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokeratin-18 fragment levels as noninvasive biomarkers for nonalcoholic steatohepatitis: a multicenter validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: LC-MS versus GC-MS for the Quantitative Analysis of Cholenic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of cholenic acid, a key monohydroxy bile acid, is crucial for advancing research in liver diseases, metabolic disorders, and drug-induced liver injury. The two primary analytical techniques for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each present distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This compound (3β-hydroxy-5-cholen-24-oic acid) is a precursor in the biosynthesis of chenodeoxycholic acid and its levels can be indicative of certain metabolic states and diseases.[1] The choice between LC-MS and GC-MS for its quantification hinges on a trade-off between sample preparation complexity, sensitivity, throughput, and the specific requirements of the study.
Performance Comparison at a Glance
The following tables summarize the key quantitative performance parameters for both LC-MS and GC-MS based on published methods for bile acid analysis. While direct head-to-head comparative data for this compound is limited, these values represent typical performance characteristics for similar bile acids.
Table 1: General Performance Characteristics
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Sample Preparation | Simple (Protein Precipitation/SPE) | Complex (Hydrolysis, Derivatization) | GC-MS requires derivatization to increase the volatility of bile acids, a time-consuming step.[2] |
| Analysis Time/Sample | 5 - 15 minutes | 20 - 40 minutes | LC-MS generally offers higher throughput. |
| Sensitivity (LOD/LOQ) | High (Low ng/mL to pg/mL) | Moderate to High | Modern LC-MS/MS instruments typically offer superior sensitivity. |
| Specificity | High (MRM mode) | High (Selected Ion Monitoring) | Both techniques offer high specificity, crucial for complex biological matrices. |
| Throughput | High | Lower | The simpler sample preparation and shorter run times of LC-MS allow for higher throughput. |
| Robustness | Generally robust, potential for matrix effects | Very robust and well-established | GC-MS is a mature technique known for its reliability. |
Table 2: Quantitative Validation Parameters for Bile Acid Analysis
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 5 - 100 ng/mL |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both LC-MS/MS and GC-MS are outlined below. These protocols are based on established methods for bile acid analysis and should be optimized for specific instrumentation and matrices.
LC-MS/MS Method for this compound
This method is adapted from established protocols for the analysis of bile acids in biological fluids.[3]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d4-Cholic Acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other bile acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor and product ions for this compound should be optimized. A common approach for unconjugated bile acids is to monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion.
GC-MS Method for this compound
This protocol is based on a validated method for the determination of 3β-hydroxy-5-cholen-24-oic acid in human serum.[1]
1. Sample Preparation and Derivatization:
-
Hydrolysis (for conjugated forms): If analyzing total this compound, an enzymatic or chemical hydrolysis step is required to cleave glycine (B1666218) and taurine (B1682933) conjugates.
-
Extraction: Extract the bile acids from the sample using a solid-phase extraction (SPE) cartridge.
-
Methylation: Convert the carboxylic acid group to its methyl ester using a reagent such as diazomethane (B1218177) or methanolic HCl.
-
Silylation: Derivatize the hydroxyl group to its trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
2. Gas Chromatography Conditions:
-
Column: A capillary column suitable for steroid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure the separation of the derivatized this compound from other components.
-
Injector Temperature: 280°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions for the methyl ester, TMS ether derivative of this compound must be selected for quantification and confirmation.
Workflow Diagrams
Conclusion
Both LC-MS and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific research question, available instrumentation, and desired throughput.
-
LC-MS/MS is the preferred method for high-throughput analysis due to its simpler sample preparation, shorter analysis times, and generally higher sensitivity. It is particularly well-suited for large-scale clinical and metabolomics studies.
-
GC-MS remains a robust and reliable technique , especially when high chromatographic resolution is required to separate isomeric bile acids. While the derivatization step is a significant drawback in terms of time and complexity, GC-MS can provide excellent specificity and is a valuable tool for targeted quantitative analysis.
For researchers and drug development professionals, a thorough evaluation of the analytical requirements of their specific application is paramount to selecting the optimal method for the quantification of this compound.
References
A Comparative Analysis of the Biological Activities of Cholenic Acid and Cholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids, once considered solely as digestive surfactants, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. Their diverse biological activities are primarily mediated through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, like the Takeda G protein-coupled receptor 5 (TGR5). This guide provides a detailed comparison of the biological activities of two bile acids: cholenic acid (3β-hydroxy-5-cholenoic acid) and cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid), offering insights into their distinct and overlapping functions.
Overview of this compound and Cholic Acid
Cholic acid is a primary trihydroxy bile acid synthesized from cholesterol in the liver and is one of the most abundant bile acids in humans.[1] It plays a fundamental role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[2] In contrast, this compound is a monohydroxy bile acid that serves as a precursor in the biosynthesis of chenodeoxycholic acid.[3] While less abundant, emerging research suggests that this compound and its derivatives possess unique biological activities, particularly in regulating lipid metabolism and inflammation.
Comparative Biological Activity
The differential biological effects of this compound and cholic acid can be largely attributed to their distinct chemical structures, which dictate their ability to activate specific cellular receptors.
Receptor Activation
The potency of bile acids as signaling molecules is determined by their affinity for specific receptors, most notably FXR and TGR5.
| Bile Acid | Receptor | EC50 (µM) |
| Cholic Acid | FXR | ~600[4] |
| TGR5 | ~7.7[5] | |
| This compound | FXR | Data not available |
| TGR5 | Data not available | |
| LXR | Binds to LXR[5] |
Cholic acid is a weak agonist of FXR, with a relatively high EC50 value of approximately 600 μM.[4] It is a more potent agonist of TGR5, with an EC50 of about 7.7 μM.[5] The activation of these receptors by cholic acid contributes to the regulation of bile acid synthesis, glucose homeostasis, and inflammatory responses.[4][5]
This compound , on the other hand, has been reported to bind to the liver X receptor (LXR), another nuclear receptor that plays a critical role in cholesterol and fatty acid metabolism.[5][6] Quantitative data on its binding affinity (EC50) for LXR and its activity on FXR and TGR5 are not yet well-established in publicly available literature, highlighting an area for future research.
Signaling Pathways
The activation of FXR and TGR5 by these bile acids initiates distinct downstream signaling cascades.
As depicted in Figure 1, cholic acid's activation of FXR primarily regulates bile acid synthesis, while its activation of TGR5 influences glucose metabolism and inflammation.
Figure 2 illustrates the proposed signaling for this compound, which involves LXR activation and potential anti-inflammatory effects of its sulfated derivative.[5][7]
Effects on Lipid Metabolism
Cholic acid plays a well-established role in lipid digestion and cholesterol homeostasis. By activating FXR, it contributes to the feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4] Studies in rats have shown that feeding cholic acid leads to a greater suppression of cholesterol synthesis compared to chenodeoxycholic acid.[8]
This compound and its sulfated derivative, 3β-sulfate-5-cholestenoic acid (3SCA), have been shown to downregulate the expression of genes involved in lipid metabolism in hepatocytes.[7] This suggests a potential role for this compound in mitigating lipid accumulation in the liver. Its interaction with LXR may contribute to these effects, as LXR is a key regulator of reverse cholesterol transport and fatty acid synthesis.[6]
Anti-inflammatory and Cytotoxic Effects
Cholic acid exhibits anti-inflammatory properties, which are partly mediated through the activation of TGR5.[5] However, at high concentrations, like other bile acids, it can be cytotoxic. Comparative studies have shown that cholic acid is less hepatotoxic than deoxycholic acid.[2]
The sulfated form of This compound has been found to suppress the expression of pro-inflammatory cytokines induced by lipopolysaccharides (LPS) in human macrophages, indicating a potent anti-inflammatory activity.[7] The cytotoxicity of this compound itself has not been as extensively studied as that of primary bile acids like cholic acid.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental methodologies are crucial.
Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of a test compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase).
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently transfected with expression vectors for human FXR and its heterodimeric partner retinoid X receptor (RXR), along with a luciferase reporter plasmid containing FXR response elements.
-
Treatment: Transfected cells are treated with various concentrations of the test bile acid (e.g., cholic acid) or a vehicle control for 24 hours.
-
Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: Luminescence values are normalized to a control, and dose-response curves are generated to calculate the EC50 value.
Takeda G-protein-coupled receptor 5 (TGR5) Activation Assay (cAMP Assay)
This assay measures the increase in intracellular cyclic AMP (cAMP) following the activation of TGR5 by a test compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TGR5 are used.
-
Treatment: Cells are treated with various concentrations of the test bile acid or a known TGR5 agonist (positive control) for a specified time.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay kit or a reporter assay based on cAMP response elements.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value of the test compound.
In Vitro Cytotoxicity Assay (LDH Release Assay)
This assay assesses cell membrane integrity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[9]
Methodology:
-
Cell Culture: Primary hepatocytes or a suitable liver cell line (e.g., HepG2) are seeded in 96-well plates.
-
Treatment: Cells are exposed to different concentrations of the bile acids for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer).
Conclusion
Cholic acid and this compound exhibit distinct biological profiles. Cholic acid is a well-characterized primary bile acid with a primary role in digestion and a modest but important signaling function through FXR and TGR5. This compound, while less studied, shows promise as a modulator of lipid metabolism and inflammation, potentially through the LXR pathway. A significant gap in the current knowledge is the lack of quantitative data on this compound's interaction with FXR and TGR5. Further research, employing the standardized experimental protocols outlined in this guide, is necessary to fully elucidate the comparative biological activities of these two bile acids and to explore their therapeutic potential. This will be critical for drug development professionals seeking to target bile acid signaling pathways for the treatment of metabolic and inflammatory diseases.
References
- 1. Activation of Liver X Receptor Attenuates Oleic Acid–Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of bile acid synthesis. Measurement of cholesterol 7 alpha-hydroxylase activity in rat liver microsomal preparations in the absence of endogenous cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assay System to Detect Drug-Induced Bile Acid-Dependent Cytotoxicity Using Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difference between cholic acid and chenodeoxycholic acid in dependence upon cholesterol of hepatic and plasmatic sources as the precursor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of cholic acid and chenic acid feeding on rates of cholesterol synthesis in the liver of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cholenic Acid in Health and Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3β-hydroxy-5-cholenoic acid levels in healthy individuals versus those with various disease states, primarily focusing on hepatobiliary disorders. The information is compiled from recent scientific literature and is intended to support research and drug development efforts in related fields.
Quantitative Comparison of Serum 3β-hydroxy-5-cholenoic Acid Levels
The concentration of 3β-hydroxy-5-cholenoic acid, a monohydroxy bile acid, exhibits significant alterations in various disease states, particularly those affecting the liver and biliary system. In healthy individuals, this bile acid is typically found at very low or undetectable levels.[1] However, in patients with hepatobiliary diseases, its serum concentration can be markedly elevated.
The following table summarizes the reported serum levels of 3β-hydroxy-5-cholenoic acid in healthy control subjects and patient cohorts with different diseases.
| Cohort | Mean Concentration (μmol/L) | Mean ± SD (ng/mL) | Notes |
| Healthy Controls | 0.184[2] | 67.2 ± 27.9[3] | Found to be hardly detectable in some studies.[1] |
| Obstructive Jaundice | 6.783[2] | Significantly elevated levels. | |
| Liver Cirrhosis (Compensated) | 0.433[2] | ||
| Liver Cirrhosis (Decompensated) | 1.636[2] | ||
| Chronic Hepatitis | 0.241[2] | ||
| Acute Hepatitis | 2.364[2] | Elevated levels observed. | |
| Primary Biliary Cirrhosis | Median: 298 ng/mL | This value represents the median concentration for a group of three cholestenoic acids, including 3β-hydroxy-5-cholenoic acid.[4] | |
| Alcoholic Liver Cirrhosis | Median: 262 ng/mL | This value represents the median concentration for a group of three cholestenoic acids, including 3β-hydroxy-5-cholenoic acid.[4] |
Experimental Protocols for Quantification
The quantification of 3β-hydroxy-5-cholenoic acid in biological matrices is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the detection of low concentrations and differentiation from structurally similar bile acids.
1. Sample Preparation (Serum/Plasma)
-
Protein Precipitation: A common and effective method for sample cleanup involves protein precipitation.
-
To a 50 µL aliquot of serum or plasma, an internal standard working solution (containing a deuterated analog of the analyte for accurate quantification) is added.
-
Subsequently, a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to the sample (e.g., 140 µL of methanol).[5]
-
The mixture is vortexed vigorously for several minutes to ensure thorough mixing and precipitation of proteins.
-
The sample is then centrifuged at high speed (e.g., 20,238 x g for 10 minutes) to pellet the precipitated proteins.[5]
-
The resulting supernatant, containing the bile acids, is carefully transferred to an autosampler vial for LC-MS/MS analysis.[5]
-
2. Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column is typically used for the separation of bile acids.
-
Mobile Phase: A gradient elution is employed using a binary solvent system.
-
Gradient: The proportion of Solvent B is gradually increased over the course of the chromatographic run to elute the bile acids based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the standard technique for ionizing bile acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Signaling Pathway and Experimental Workflow
Signaling Pathway
3β-hydroxy-5-cholenoic acid has been identified as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[6][7] The activation of LXR by its ligands initiates a cascade of events that ultimately leads to the transcriptional regulation of target genes involved in lipid metabolism and transport.
Caption: Liver X Receptor (LXR) signaling pathway activated by 3β-hydroxy-5-cholenoic acid.
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of 3β-hydroxy-5-cholenoic acid from serum samples using LC-MS/MS.
Caption: LC-MS/MS workflow for cholenic acid quantification.
References
- 1. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentrations of cholestenoic acids in plasma from patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Cholestenoic Acid Is a Naturally Occurring Ligand for Liver X Receptor α* * This work was supported by NIH grants. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Cholenic Acid and Other Monohydroxy Bile Acids for Researchers
For Immediate Release
This guide provides a comprehensive structural and functional comparison of cholenic acid with other key monohydroxy bile acids. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, pharmacology, and gastroenterology. This document summarizes key physicochemical properties, biological activities, and associated signaling pathways, supported by experimental data and detailed protocols.
Structural Comparison
Monohydroxy bile acids are a class of steroid acids characterized by a single hydroxyl group on the steroid nucleus. Their fundamental structure consists of a C24 cholane (B1240273) skeleton. The position and stereochemistry of the hydroxyl group, as well as the saturation of the steroid rings, give rise to a variety of isomers with distinct biological properties.
This compound , also known as 3β-hydroxy-5-cholen-24-oic acid, possesses a hydroxyl group at the C-3 position in the β-configuration and a double bond between C-5 and C-6.[1][][3] In contrast, Lithocholic Acid , a prominent secondary bile acid, has a saturated steroid nucleus and a hydroxyl group at C-3 in the α-configuration.[4] Other notable monohydroxy bile acids include 3-oxocholanic acid , where the C-3 hydroxyl is oxidized to a ketone, and allo-bile acids like Allolithocholic Acid , which differ in the stereochemistry of the A/B ring junction (trans-fused).[5][6][7]
Physicochemical Properties
The structural differences among monohydroxy bile acids significantly influence their physicochemical properties, which in turn dictate their physiological behavior, including their solubility, micelle formation, and ability to cross biological membranes.
| Property | This compound (3β-hydroxy-5-cholen-24-oic acid) | Lithocholic Acid (3α-hydroxy-5β-cholan-24-oic acid) | 3-oxocholanic acid | Allolithocholic Acid (3α-hydroxy-5α-cholan-24-oic acid) |
| Molecular Formula | C₂₄H₃₈O₃[] | C₂₄H₄₀O₃[4] | C₂₄H₃₈O₃[5] | C₂₄H₄₀O₃[7] |
| Molecular Weight ( g/mol ) | 374.56[] | 376.57 | 374.56[5] | 376.57[7] |
| pKa | ~4.76 (Predicted)[1] | ~5 | ~5.0 (carboxyl group)[5] | Not available |
| Water Solubility | Insoluble[8] | Practically insoluble | Practically insoluble[5] | Not available |
| Critical Micellar Concentration (CMC) | Not available | 2-3 mM | Not available | Not available |
Biological Activity and Receptor Activation
Monohydroxy bile acids are not merely digestive surfactants but also act as signaling molecules that modulate various cellular processes through interaction with specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).
| Biological Target | This compound | Lithocholic Acid | 3-oxocholanic acid | Allolithocholic Acid |
| FXR Activation (EC₅₀) | Not available | Weak agonist | Potent agonist[9] | Not available |
| TGR5 Activation (EC₅₀) | Not available | Potent agonist (~0.53 µM) | Not available | Agonist[6] |
| Cytotoxicity (IC₅₀) | Not available | Varies by cell line | Not available | Not available |
Signaling Pathways
The activation of FXR and TGR5 by monohydroxy bile acids initiates complex downstream signaling cascades that regulate gene expression involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that, upon activation by bile acids, forms a heterodimer with the Retinoid X Receptor (RXR).[10] This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[11] Key downstream effects include the suppression of bile acid synthesis via the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[10]
TGR5 Signaling
TGR5 is a G-protein coupled receptor located on the cell membrane.[12] Ligand binding, such as by lithocholic acid, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, influencing processes like energy expenditure and inflammation.[12][13]
Experimental Protocols
FXR Transactivation Assay (Luciferase Reporter)
This assay quantitatively measures the ability of a compound to activate FXR-mediated gene transcription.
Protocol:
-
Cell Culture: Plate HepG2 cells in 96-well white, clear-bottom plates at a density of 4 x 10⁴ cells per well and incubate overnight.
-
Transfection: Co-transfect cells with an FXR expression plasmid and a luciferase reporter plasmid containing an FXRE using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test bile acids. Include a vehicle control and a known FXR agonist as a positive control.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Cell Viability Assay (Crystal Violet)
This assay is used to determine the cytotoxicity of the bile acids on cultured cells.
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well plate at an appropriate density and allow them to attach overnight.[14]
-
Compound Treatment: Replace the medium with fresh medium containing a serial dilution of the test bile acids. Include a vehicle control.[15]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde or 100% methanol for 15-20 minutes.[14][16]
-
Staining: Remove the fixative and stain the cells with a 0.1% - 0.5% crystal violet solution for 10-30 minutes at room temperature.[14]
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.[15]
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well and incubate on a shaker to dissolve the dye.[14]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of 570-590 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. 3BETA-HYDROXY-DELTA5-CHOLENIC ACID | 5255-17-4 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lithocholic Acid | C24H40O3 | CID 9903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3-Oxocholic acid | 2304-89-4 [smolecule.com]
- 6. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management | MDPI [mdpi.com]
- 14. clyte.tech [clyte.tech]
- 15. benchchem.com [benchchem.com]
- 16. Crystal violet assay [bio-protocol.org]
Validating Cholenic Acid's Place in 7α-Hydroxylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of cholenic acid (3β-hydroxy-5-cholenoic acid) in the 7α-hydroxylation pathway of bile acid synthesis, juxtaposed with the canonical 7α-hydroxylation of cholesterol. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the biochemical pathways and experimental workflows to facilitate a comprehensive understanding.
Executive Summary
Bile acid synthesis is a critical pathway for cholesterol homeostasis, primarily regulated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) in the classic (or neutral) pathway. This pathway converts cholesterol into 7α-hydroxycholesterol, a precursor for both cholic acid and chenodeoxycholic acid.[1][2] An alternative (or acidic) pathway also contributes to bile acid synthesis, initiated by the hydroxylation of cholesterol at other positions, followed by 7α-hydroxylation of the resulting oxysterols by oxysterol 7α-hydroxylase (CYP7B1).[3][4][5]
Experimental evidence has validated the role of this compound as a substrate in this alternative pathway. It undergoes 7α-hydroxylation, a reaction catalyzed by CYP7B1, to form 3β,7α-dihydroxy-5-cholenoic acid, which is subsequently converted to chenodeoxycholic acid. This positions this compound as a key intermediate in a pathway that complements the classic route of bile acid production.
Comparative Analysis of 7α-Hydroxylation Pathways
The classic and alternative pathways of bile acid synthesis, while both involving a critical 7α-hydroxylation step, differ in their primary substrates, key enzymes, and regulatory mechanisms.
| Feature | Classic Pathway | Alternative Pathway |
| Primary Substrate | Cholesterol | Oxysterols (e.g., 25-hydroxycholesterol, 27-hydroxycholesterol), this compound |
| Key 7α-Hydroxylase | Cholesterol 7α-hydroxylase (CYP7A1) | Oxysterol 7α-hydroxylase (CYP7B1) |
| Primary Product of 7α-Hydroxylation | 7α-hydroxycholesterol | 7α-hydroxylated oxysterols, 3β,7α-dihydroxy-5-cholenoic acid |
| Primary Bile Acid End-products | Cholic acid, Chenodeoxycholic acid | Predominantly Chenodeoxycholic acid |
| Primary Site of Synthesis | Liver | Liver and extrahepatic tissues |
| Regulation | Tightly regulated by bile acid feedback via FXR | Less understood, but also regulated by bile acids and oxysterols |
Quantitative Data Comparison
Table 1: Substrate Specificity of Human CYP7B1
| Substrate | Relative Activity (%) |
| 25-hydroxycholesterol | 100 |
| 27-hydroxycholesterol | High |
| Dehydroepiandrosterone (DHEA) | High |
| Pregnenolone | Moderate |
| 3β-hydroxy-5-cholenoic acid | Metabolized |
Note: This table is a qualitative summary based on available literature. Specific activities can vary based on experimental conditions.
Table 2: General Kinetic Parameters of Key 7α-Hydroxylases
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/pmol P450) |
| Human CYP7A1 | Cholesterol | ~25-50 | High |
| Human CYP7B1 | 25-hydroxycholesterol | ~5-15 | Moderate |
| Human CYP7B1 | 27-hydroxycholesterol | ~10-20 | Moderate |
| Human CYP7B1 | 3β-hydroxy-5-cholenoic acid | Data not available | Data not available |
Signaling Pathways
The classic and alternative pathways of bile acid synthesis are depicted below, highlighting the role of this compound.
Caption: Classic vs. Alternative Bile Acid Synthesis.
Experimental Protocols
1. Recombinant Human CYP7B1 Expression and Purification
This protocol describes the expression and purification of recombinant human CYP7B1, a crucial first step for in vitro enzymatic assays.
-
Vector Construction: The full-length cDNA of human CYP7B1 is cloned into an appropriate expression vector (e.g., pCW-ori+) containing an N-terminal modification for purification (e.g., His-tag).
-
Host Expression: The expression vector is transformed into a suitable host, typically E. coli strain DH5α. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture volume.
-
Induction of Expression: Protein expression is induced by the addition of an inducing agent (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) when the culture reaches a specific optical density. The culture is then incubated at a lower temperature for an extended period to enhance proper protein folding.
-
Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is then subjected to ultracentrifugation to pellet the membrane fraction containing the recombinant CYP7B1.
-
Purification: The membrane fraction is solubilized with a detergent (e.g., sodium cholate), and the His-tagged CYP7B1 is purified using immobilized metal affinity chromatography (IMAC) with a nickel-nitrilotriacetic acid (Ni-NTA) resin. The purified protein is eluted with a high concentration of imidazole.
-
Characterization: The purity of the recombinant CYP7B1 is assessed by SDS-PAGE, and the concentration is determined using a CO-difference spectrum.
2. In Vitro CYP7B1 Activity Assay with this compound
This assay measures the 7α-hydroxylation of this compound by recombinant CYP7B1.
-
Reaction Mixture: A reaction mixture is prepared containing potassium phosphate (B84403) buffer (pH 7.4), purified recombinant CYP7B1, cytochrome P450 reductase, and cytochrome b5.
-
Substrate Addition: this compound, dissolved in a suitable solvent (e.g., ethanol), is added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Termination of Reaction: The reaction is stopped by the addition of a strong acid or an organic solvent (e.g., acetonitrile).
-
Product Extraction and Analysis: The product, 3β,7α-dihydroxy-5-cholenoic acid, is extracted from the reaction mixture using a solid-phase extraction (SPE) column. The extracted product is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC system separates the analyte from other components, and the MS/MS system provides sensitive and specific detection based on the mass-to-charge ratio of the parent and fragment ions.
3. In Vitro CYP7A1 Activity Assay with Cholesterol
This assay measures the 7α-hydroxylation of cholesterol by liver microsomes or recombinant CYP7A1.[6][7][8]
-
Reaction Mixture: A reaction mixture is prepared containing potassium phosphate buffer (pH 7.4), liver microsomes (or recombinant CYP7A1 and cytochrome P450 reductase), and cholesterol (solubilized with a detergent like β-cyclodextrin).
-
Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Termination of Reaction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).
-
Product Extraction and Analysis: The product, 7α-hydroxycholesterol, is extracted and quantified. A common method involves derivatization followed by gas chromatography-mass spectrometry (GC-MS). Alternatively, the product can be quantified without derivatization using a sensitive LC-MS/MS method.[9][10]
Experimental Workflow
The following diagram illustrates a typical workflow for validating the role of a substrate in a 7α-hydroxylation pathway.
Caption: Workflow for validating a substrate's role.
Conclusion
The validation of this compound's role in the 7α-hydroxylation pathway underscores the complexity and multiplicity of bile acid synthesis. While the classic pathway initiated by CYP7A1's action on cholesterol remains the dominant route, the alternative pathway, involving CYP7B1 and substrates like this compound, provides a significant and distinct mechanism for the production of chenodeoxycholic acid. Understanding the interplay and regulation of these parallel pathways is crucial for researchers in liver metabolism and for the development of therapeutic strategies targeting bile acid signaling and cholesterol homeostasis. Further research is warranted to fully elucidate the quantitative contribution and regulatory nuances of the this compound-dependent pathway in various physiological and pathophysiological states.
References
- 1. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and functions of human oxysterol 7alpha-hydroxylase cDNAs and gene CYP7B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP7B1 - Wikipedia [en.wikipedia.org]
- 6. An Isocratic High-Performance Liquid Chromatography Assay for CYP7A1-Catalyzed Cholesterol 7α-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Isocratic High-Performance Liquid Chromatography Assay for CYP7A1-Catalyzed Cholesterol 7α-Hydroxylation | Springer Nature Experiments [experiments.springernature.com]
- 8. An isocratic high-performance liquid chromatography assay for CYP7A1-catalyzed cholesterol 7alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 7α-OH cholesterol by LC-MS/MS: Application in assessing the activity of CYP7A1 in cholestatic minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative metabolomics of Cholenic acid pathways in different species
A Comparative Guide to Cholenic Acid Metabolic Pathways Across Species for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of this compound metabolic pathways in different species, with a focus on humans and rodents. The information presented is intended to support research and drug development by highlighting key species-specific differences in bile acid metabolism. All quantitative data is summarized in tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated with diagrams created using Graphviz (DOT language).
Introduction to this compound Metabolism
This compound is a monohydroxy bile acid that serves as an important intermediate in the biosynthesis of chenodeoxycholic acid (CDCA), a primary bile acid in humans.[1] The metabolism of this compound is part of the broader network of bile acid synthesis pathways, which are crucial for the digestion and absorption of dietary fats and the regulation of cholesterol homeostasis.[2] Significant variations in these pathways exist across different species, impacting the composition of the bile acid pool and potentially influencing the outcomes of preclinical drug development studies.
Comparative Analysis of this compound Pathways
The primary bile acid synthesis pathways can be broadly categorized into the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway is responsible for the majority of bile acid production.[3]
Key Species Differences:
-
Primary Bile Acids: In humans, the primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA).[4] In contrast, rodents, particularly mice, produce cholic acid and the more hydrophilic muricholic acids (MCAs).[4][5]
-
Conjugation: Bile acids in humans are predominantly conjugated with glycine (B1666218), whereas in rodents, taurine (B1682933) is the primary conjugate.[6]
-
Hydrophobicity: The human bile acid pool is more hydrophobic compared to the hydrophilic nature of the rodent bile acid pool, largely due to the presence of MCAs in the latter.[5]
These differences are critical in toxicological studies, as the composition of the bile acid pool can influence drug-induced liver injury (DILI).[6]
Quantitative Comparison of Key Bile Acids
The following table summarizes the relative abundance and typical concentrations of key bile acids in the this compound pathway and overall bile acid pool in humans and mice. It is important to note that absolute concentrations can vary significantly based on diet, health status, and analytical methodology.
| Bile Acid | Human Plasma | Mouse Plasma | Key Differences & Notes |
| This compound | Low / Not typically reported | Low / Not typically reported | Precursor to chenodeoxycholic acid.[1] |
| Chenodeoxycholic Acid (CDCA) | ~0.1 - 1.0 µM | Very low / Trace amounts | A primary bile acid in humans, efficiently converted to muricholic acids in mice.[4] |
| Cholic Acid (CA) | ~0.1 - 1.0 µM | Variable, often lower than MCA | A primary bile acid in both species. |
| α-Muricholic Acid (α-MCA) | Absent | High | A major primary bile acid in mice, contributing to the hydrophilicity of their bile acid pool.[5] |
| β-Muricholic Acid (β-MCA) | Absent | High | A major primary bile acid in mice.[5] |
| Glycochenodeoxycholic Acid (GCDCA) | Present | Absent or very low | Predominant glycine conjugation in humans. |
| Taurochenodeoxycholic Acid (TCDCA) | Low | Present | Predominant taurine conjugation in mice. |
| Tauro-α-muricholic Acid (TαMCA) | Absent | High | A major conjugated bile acid in mice. |
| Tauro-β-muricholic Acid (TβMCA) | Absent | High | A major conjugated bile acid in mice. |
Data compiled from multiple sources describing relative abundances and typical concentration ranges. Absolute values can vary.
Experimental Protocols
Sample Preparation for Bile Acid Analysis from Plasma
This protocol is a representative method for the extraction of bile acids from plasma for subsequent analysis by LC-MS/MS.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a mixture of appropriate internal standards (e.g., deuterated bile acid analogs).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method for Bile Acid Quantification
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of bile acids.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly over 10-15 minutes to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using specific precursor-to-product ion transitions for each bile acid and internal standard.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway highlighting key species differences.
Experimental Workflow for Comparative Metabolomics
Caption: General experimental workflow for comparative metabolomics of bile acids.
References
assessing the purity of synthetic Cholenic acid against a certified standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic cholenic acid against a certified reference standard, offering detailed methodologies and supporting data for purity assessment. Ensuring the purity of synthetic compounds like this compound is paramount for accurate and reproducible research in areas such as drug development and metabolic studies.
Executive Summary
The purity of a synthetically produced active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact its efficacy and safety. This guide outlines the analytical methodologies for assessing the purity of synthetic this compound and compares it to a high-purity certified reference standard. The primary analytical technique discussed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used and reliable method for separating and quantifying impurities in bile acids.
This compound: An Overview
This compound, a monohydroxy bile acid, is a precursor in the biosynthesis of chenodeoxycholic acid and a product of cholesterol oxidation.[1][2] Its levels can be indicative of certain liver diseases.[1] As a signaling molecule, this compound and other bile acids are known to activate nuclear receptors like the farnesoid X receptor (FXR) and the liver X receptor (LXR), which play crucial roles in regulating lipid and glucose metabolism.[3][4][5]
Purity Assessment: A Comparative Analysis
The purity of synthetic this compound is determined by comparing its chromatographic profile to that of a certified reference standard. The reference standard serves as a benchmark for identity, purity, and strength.
Data Presentation
The following table summarizes the key parameters for comparing a batch of synthetic this compound with a certified reference standard.
| Parameter | Certified Reference Standard | Synthetic this compound (Example Batch) | Method of Analysis |
| Appearance | White to off-white crystalline solid | White crystalline solid | Visual Inspection |
| Identity | Conforms to reference spectra (NMR, MS) | Matches reference spectra | ¹H NMR, Mass Spectrometry |
| Purity (by RP-HPLC) | >98% | 98.5% | RP-HPLC with UV or RI detection |
| Major Impurity | Not Detected | 0.8% (Unidentified) | RP-HPLC |
| Other Impurities | <0.1% each | <0.1% each | RP-HPLC |
| Residual Solvents | <0.5% | Complies with ICH Q3C limits | Gas Chromatography (GC) |
| Water Content | <1.0% | 0.7% | Karl Fischer Titration |
Potential Impurities in Synthetic this compound
Impurities in synthetic this compound can originate from starting materials, intermediates, by-products of side reactions, or degradation products. Common impurities in commercially produced bile acids can include other bile acids (e.g., deoxycholic acid, chenodeoxycholic acid) and process-related impurities like esterification products (e.g., cholic acid methyl ester if methanol (B129727) is used in purification).[6]
Experimental Protocols
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a validated method for the quantitative determination of cholic acid and its related impurities and is suitable for this compound analysis.[6][7]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (Refractive Index or UV detector).
Chromatographic Conditions:
-
Column: YMC-Pack ODS-AQ (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[6][7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724), methanol, and a diluted formic acid solution (pH 2.5). A typical mobile phase could be a mixture of acetonitrile, methanol, and water with 0.1% formic acid.[6][8]
-
Detector: Refractive Index (RI) detector at 30 °C or UV detector at a low wavelength (e.g., 200-210 nm).[6][7]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the certified reference standard of this compound in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the synthetic this compound sample in the same manner as the standard solution.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas.
-
Calculate the purity of the synthetic this compound by comparing the peak area of the main component to the total area of all peaks (area normalization method) or by using the response factor of the certified standard.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthetic this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via nuclear receptors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 5255-17-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. What is the mechanism of Cholic Acid? [synapse.patsnap.com]
- 4. This compound | 5255-17-4 | FAA25517 | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Confirming Cholenic Acid Metabolite Structures: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of metabolites is a critical step in understanding metabolic pathways and identifying potential biomarkers. Cholenic acid, a monohydroxy bile acid, and its various metabolites play significant roles in cholesterol homeostasis and signaling pathways.[1][2] However, the structural similarity and isomeric nature of these compounds present considerable analytical challenges.[3][4] This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural confirmation of this compound metabolites, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC), has become a cornerstone for metabolomics due to its high sensitivity, mass accuracy, and resolving power.[5] The ability to distinguish between isobaric species—molecules with the same nominal mass but different elemental compositions—is a key advantage of HRMS in the analysis of complex biological samples.[3][6] The following table compares the performance of HRMS with alternative methods for the analysis of bile acid metabolites.
| Feature | High-Resolution MS (e.g., LC-Q-TOF, LC-Orbitrap) | Triple Quadrupole MS (LC-MS/MS) | Gas Chromatography-MS (GC-MS) | Thin-Layer Chromatography (TLC) |
| Primary Use | Structural Elucidation & Quantification | Targeted Quantification | Broad Profiling & Quantification | Qualitative Screening |
| Mass Resolution | Very High (>30,000)[5] | Low to Unit | Low to Unit | N/A |
| Mass Accuracy | Excellent (< 2 ppm)[6] | Moderate | Moderate | N/A |
| Specificity for Isomers | High (with chromatography)[7] | Moderate (relies on chromatography and MRM) | High (with derivatization)[6] | Low[8] |
| Sensitivity (LLOQ) | Low nM range (e.g., 2.5-20 nM)[8] | Low nM range (e.g., 5 ng/mL)[9] | Variable, often requires higher concentrations | µ g/spot range[8] |
| Sample Preparation | Moderate (e.g., protein precipitation, SPE)[7] | Moderate (similar to HRMS) | Complex (requires derivatization)[10] | Simple[8] |
| Throughput | High[5] | High | Low to Moderate | High |
| Structural Information | Elemental Composition, Fragmentation[6] | Fragmentation (MRM transitions)[7] | Fragmentation (Electron Impact spectra)[6] | Limited (Rf value) |
High-Resolution MS Workflow for Metabolite Identification
The process of identifying and confirming the structure of this compound metabolites using high-resolution LC-MS involves several key stages, from initial sample handling to final data interpretation. This workflow ensures the generation of high-quality data necessary for confident structural assignment.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for the successful analysis of this compound metabolites. The following is a generalized methodology synthesized from established practices for bile acid analysis using high-resolution LC-MS.[7][11][12]
Sample Preparation (Human Serum)
-
Thawing: Thaw frozen serum samples at 4°C.
-
Precipitation: To a 20 µL aliquot of serum, add 80 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotopically labeled bile acids).[11]
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial with a microinsert for analysis.
Liquid Chromatography (LC)
-
System: An ultra-high performance liquid chromatography (UHPLC) system.[9]
-
Column: A C18 reversed-phase column (e.g., Cortecs T3, 2.7 µm, 2.1 x 30 mm) maintained at 60°C.[9]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[9]
-
Mobile Phase B: 1:1 acetonitrile/isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid.[9]
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to resolve isomeric bile acids.
-
Injection Volume: 10 µL.[9]
High-Resolution Mass Spectrometry (HRMS)
-
System: A Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[5][12]
-
Ionization Mode: Negative ion mode is typically preferred for bile acid analysis.[11]
-
MS Parameters (Example):
Data Analysis for Structural Confirmation
The confirmation of a this compound metabolite's structure is a multi-step process that leverages the rich data provided by HRMS:
-
Accurate Mass Measurement: The high mass accuracy of the instrument allows for the determination of the metabolite's elemental composition with a low mass error (typically < 2 ppm).[6] This significantly narrows down the potential molecular formulas.
-
Isotope Pattern Matching: The relative abundance of naturally occurring isotopes (e.g., ¹³C) in the measured spectrum is compared to the theoretical isotopic pattern for a proposed elemental composition. A close match provides further confidence in the formula assignment.[6]
-
MS/MS Fragmentation: The fragmentation pattern obtained from MS/MS analysis provides crucial information about the molecule's structure. By analyzing the product ions, researchers can deduce the positions of hydroxyl groups, the nature of conjugations (e.g., with glycine (B1666218) or taurine), and other structural features. This pattern can be compared against spectral libraries or interpreted de novo.
Signaling Pathway Involvement
This compound and its metabolites are integral to bile acid synthesis and metabolism, which is tightly regulated by nuclear receptors such as the Farnesoid X Receptor (FXR). Understanding these pathways is crucial for contextualizing the role of identified metabolites.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Detection technologies and metabolic profiling of bile acids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid analysis [sciex.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards for Cholenic Acid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of cholenic acid, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides a comprehensive comparison of the two primary types of internal standards: stable isotope-labeled (deuterated) this compound and structural analogs, supported by established principles of bioanalytical method validation.
The consensus in the scientific community is that stable isotope-labeled internal standards, such as deuterated this compound, represent the gold standard for quantitative analysis by mass spectrometry.[1][2][3] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute during chromatography and experience similar matrix effects, which leads to superior accuracy and precision.[1][2] However, the cost and commercial availability of these standards can be prohibitive.
Structural analogs, such as norcholic acid or nordeoxycholic acid, offer a more accessible and cost-effective alternative. While they can provide acceptable results, they may exhibit different chromatographic behavior and ionization efficiency compared to this compound, potentially compromising data quality.[1] This guide will delve into a comparison of these two approaches, providing a detailed experimental protocol and a summary of expected performance characteristics.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following table summarizes the expected quantitative performance of a deuterated this compound internal standard versus a structural analog (e.g., norcholic acid). The data is representative of typical validation results for bile acid quantification using LC-MS/MS.
| Performance Metric | Deuterated this compound (e.g., this compound-d4) | Structural Analog (e.g., Norcholic Acid) | Justification |
| Recovery (%) | 95 - 105 | 80 - 110 | Deuterated standards closely mimic the analyte's extraction behavior, leading to more consistent and predictable recovery. Structural differences in analogs can lead to variations in extraction efficiency. |
| Matrix Effect (%) | 98 - 102 | 85 - 115 | Co-elution of the deuterated standard with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement from the biological matrix.[2] Structural analogs may elute at slightly different times, experiencing different matrix effects. |
| Linearity (r²) | > 0.995 | > 0.990 | The consistent behavior of the deuterated standard across a range of concentrations typically results in a more linear calibration curve. |
| Accuracy (% Bias) | < 5% | < 15% | Superior correction for variability in sample preparation and analysis by the deuterated standard leads to higher accuracy.[4] |
| Precision (%RSD) | < 5% | < 15% | The ability of the deuterated standard to effectively normalize for variations results in lower relative standard deviation (RSD) and therefore higher precision.[4] |
Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS
This protocol provides a detailed methodology for the quantification of this compound in human serum using a deuterated internal standard. The same general procedure can be adapted for a structural analog, but validation of its performance is crucial.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be optimized)
-
This compound-d4: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be optimized)
-
Norcholic Acid (if used): Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be optimized)
-
-
Collision Energy and other MS parameters: To be optimized for each analyte and internal standard.
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve using a weighted (1/x²) linear regression.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical decision-making process for selecting an internal standard.
Caption: Experimental workflow for this compound quantification.
Caption: Decision tree for internal standard selection.
Conclusion
For the most accurate and precise quantification of this compound, a deuterated internal standard is the superior choice. It effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable data. While a structural analog can be a pragmatic alternative, it necessitates rigorous validation to ensure that any differences in chemical and physical properties do not adversely affect the quality of the analytical results. The provided experimental protocol serves as a robust starting point for developing a validated LC-MS/MS method for this compound quantification in a research or clinical setting.
References
validation of an analytical method for Cholenic acid according to regulatory guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cholenic acid, a key bile acid, is critical in various fields of research and drug development. The selection of an appropriate analytical method is paramount and must be supported by a thorough validation process to ensure reliable and reproducible data, in line with regulatory expectations. This guide provides an objective comparison of common analytical techniques for this compound analysis—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by representative experimental data and detailed methodologies.
The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized approach to analytical procedure development and validation.[1][2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Comparison of Analytical Method Performance
The choice of analytical technique for this compound quantification depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of this compound and structurally similar bile acids.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[3] | ≥ 0.995[4] | > 0.99[5][6][7] |
| Accuracy (% Recovery) | 91.3% - 109.3%[3] | 70% - 120%[4] | 85% - 115%[5][6][7] |
| Precision (% RSD) | < 7.3%[3] | < 15% | < 10%[5][6][7] |
| Limit of Detection (LOD) | 0.060 µg/mL[3] | ~ng/mL range | ~pg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | 2.0 µg/mL[3] | ~ng/mL range | 5 ng/mL[5][6][7] |
| Specificity/Selectivity | Moderate | High | Very High |
| Throughput | Moderate | Low to Moderate | High |
| Sample Preparation | Simple | Complex (derivatization required)[4][8] | Simple to Moderate |
Note: Data for HPLC-UV and GC-MS are based on cholic acid and other bile acids as a proxy for this compound due to the limited availability of specific validation data for this compound. LC-MS/MS data is based on multi-bile acid panel validations.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentrations are relatively high.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For drug products, an extraction step may be necessary to separate this compound from excipients.
Chromatographic Conditions:
-
Column: YMC-Pack ODS-AQ column (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a dilute formic acid solution (e.g., pH 2.5).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector at a low wavelength, typically around 200-210 nm, as bile acids lack a strong chromophore.[9]
-
Column Temperature: 30 °C.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and is suitable for the analysis of complex mixtures. However, it requires derivatization to increase the volatility of this compound.
Sample Preparation and Derivatization:
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the bile acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Methylation of the carboxyl group: Add a methylation agent (e.g., methanolic HCl) and heat.
-
Trimethylsilylation of the hydroxyl groups: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the volatile trimethylsilyl (B98337) (TMS) ether derivatives.[4][8]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.
GC-MS Conditions:
-
Column: A low-polarity capillary column such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the derivatized bile acids.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound in biological matrices due to its high selectivity and minimal sample preparation requirements.[5][7]
Sample Preparation:
-
For serum or plasma samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is typically sufficient.
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
LC-MS/MS Conditions:
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often used for fast and efficient separations.[5]
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18 or equivalent).[5]
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[5]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for bile acids.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[5]
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of analytical method performance.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Restek - Blog [restek.com]
- 9. researchgate.net [researchgate.net]
A Statistical Showdown: Cholic Acid and Cholenic Acid in the Clinical Arena
For researchers, scientists, and drug development professionals, the precise evaluation of bile acid metabolism is paramount in diagnosing and managing a spectrum of hepatobiliary and metabolic diseases. This guide provides a comparative analysis of two key bile acids, cholic acid and 3β-hydroxy-5-cholenoic acid (cholenic acid), focusing on their clinical significance, the statistical validation of their use, and the experimental protocols for their analysis.
This comprehensive overview synthesizes data from clinical trials and observational studies to offer a clear perspective on the therapeutic efficacy of cholic acid and the diagnostic potential of this compound. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing complex pathways, this guide aims to equip researchers with the critical information needed to advance their work in this field.
Cholic Acid: A Therapeutic Cornerstone for Bile Acid Synthesis Disorders
Cholic acid, a primary bile acid, has emerged as a critical therapeutic agent for inborn errors of bile acid synthesis. Clinical studies have demonstrated its efficacy in normalizing bile acid metabolism, improving liver function, and promoting growth in affected patients.
Comparative Efficacy of Cholic Acid Treatment
The following table summarizes the quantitative outcomes from a pivotal Phase 3 clinical trial evaluating the efficacy of oral cholic acid in patients with Bile Acid Synthesis Disorders (BASDs) and Zellweger Spectrum Disorders (ZSDs).
| Outcome Measure | Patient Population | Baseline Value (Mean ± SD or Median) | Post-Treatment Value (Mean ± SD or Median) | Statistical Significance (p-value) | Study Reference(s) |
| Urinary Atypical Bile Acids | BASD & ZSD | Not specified | Significantly improved | < 0.0001 | [1][2][3] |
| Serum Aspartate Aminotransferase (AST) | BASD & ZSD | Not specified | Significantly improved | < 0.0001 | [1][2][3] |
| Serum Alanine Aminotransferase (ALT) | BASD & ZSD | Not specified | Significantly improved | < 0.0001 | [1][2][3] |
| Serum Direct Bilirubin | Intent-to-treat population | Not specified | Significantly decreased | < 0.001 | [1] |
| Weight Percentile | BASD & ZSD | Not specified | Significantly improved | < 0.05 | [1][2][3] |
| Height Percentile | BASD & ZSD | Not specified | Improved (not statistically significant) | > 0.05 | [1] |
Alternative Bile Acid Therapies: A Comparative Glance
While cholic acid is a primary treatment for synthesis defects, other bile acids like ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA) are used for different cholestatic conditions. The table below offers a high-level comparison based on available clinical data.
| Therapeutic Agent | Primary Indication | Key Efficacy Findings | Common Side Effects | Study Reference(s) |
| Cholic Acid | Bile Acid Synthesis Disorders, Zellweger Spectrum Disorders | Normalizes bile acid profiles, improves liver enzymes.[1][2][3][4] | Generally well-tolerated; potential for hepatotoxicity in advanced liver disease.[5][6] | [1][2][3][4][5][6] |
| Ursodeoxycholic Acid (UDCA) | Primary Biliary Cholangitis (PBC), Gallstone Dissolution | Improves liver function tests in PBC.[7][8] Dissolves cholesterol gallstones.[9] | Minimal side effects. | [7][8][9] |
| Chenodeoxycholic Acid (CDCA) | Gallstone Dissolution, Cerebrotendinous Xanthomatosis (CTX) | Effective in dissolving cholesterol gallstones.[9][10] Reduces cholestanol (B8816890) levels in CTX.[11] | Diarrhea, potential for hepatotoxicity.[9][10] | [9][10][11] |
This compound: An Emerging Biomarker in Hepatobiliary Disease
3β-hydroxy-5-cholenoic acid, a metabolic intermediate in an alternative bile acid synthesis pathway, has been identified as a potential biomarker for various liver diseases, particularly those involving cholestasis. Its concentration in serum is significantly elevated in patients with these conditions compared to healthy individuals.
Serum Levels of 3β-hydroxy-5-cholenoic Acid in Liver Disease
The following table presents data on the serum concentrations of total 3β-hydroxy-5-cholenoic acid across different hepatobiliary diseases, highlighting its potential as a diagnostic marker.
| Patient Group | Number of Subjects (n) | Mean Serum Concentration (μmol/L) | Standard Deviation (SD) | Study Reference(s) |
| Control Subjects | 14 | 0.184 | Not specified | [12] |
| Obstructive Jaundice | 15 | 6.783 | Not specified | [12] |
| Liver Cirrhosis (Compensated) | 12 | 0.433 | Not specified | [12] |
| Liver Cirrhosis (Decompensated) | 12 | 1.636 | Not specified | [12] |
| Chronic Hepatitis | 12 | 0.241 | Not specified | [12] |
| Acute Hepatitis | 11 | 2.364 | Not specified | [12] |
Experimental Protocols
Protocol 1: Clinical Administration of Cholic Acid for Bile Acid Synthesis Disorders
This protocol outlines the typical administration and monitoring of cholic acid in a clinical trial setting for patients with BASDs.
1. Patient Population:
-
Patients with a confirmed diagnosis of a single enzyme defect in bile acid synthesis or Zellweger spectrum disorder.[4]
2. Intervention:
-
Dosage: Oral cholic acid administered at a dose of 10 to 15 mg/kg of body weight per day.[1][13][14]
-
Administration: Given as a single daily dose or in divided doses, often with food to enhance absorption.[13]
3. Monitoring and Efficacy Assessment:
-
Biochemical Monitoring: Regular monitoring of serum liver chemistries (AST, ALT, bilirubin) and urinary bile acid profiles to assess the suppression of atypical bile acid production.[1][15]
-
Growth and Development: Regular monitoring of height and weight.[1]
-
Liver Histology: Liver biopsies may be performed at baseline and follow-up to assess changes in liver architecture, inflammation, and fibrosis.[1]
-
Safety Monitoring: Monitoring for any adverse events.[1][15]
4. Statistical Analysis:
-
Changes from baseline in primary efficacy variables are typically analyzed using appropriate statistical tests, such as paired t-tests or Wilcoxon signed-rank tests, to determine the significance of the treatment effect.[1]
Protocol 2: Quantification of Cholic Acid and 3β-hydroxy-5-cholenoic Acid in Serum/Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of bile acids in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of serum or plasma, add an internal standard solution (e.g., deuterated cholic acid). Precipitate proteins by adding a solvent such as methanol (B129727) or acetonitrile (B52724).[16][17]
-
Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.[16][17]
-
Supernatant Collection: Carefully collect the supernatant for analysis.[16][17]
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for bile acid analysis.[18]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each bile acid and the internal standard.[16][19]
-
3. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is generated using standards of known concentrations to quantify the bile acids in the samples.[19]
-
Quantification: The concentration of each bile acid is determined by comparing its peak area ratio to the internal standard against the calibration curve.[19]
Mandatory Visualizations
Bile Acid Synthesis and Signaling Pathway
Bile acids are synthesized from cholesterol in the liver through two main pathways: the classical (neutral) and alternative (acidic) pathways. Cholic acid is a primary bile acid formed via the classical pathway. These bile acids act as signaling molecules, primarily through the farnesoid X receptor (FXR), to regulate their own synthesis and transport in a negative feedback loop.
Caption: Bile acid synthesis pathway and its negative feedback regulation via FXR.
Experimental Workflow for Bile Acid Quantification
The quantification of bile acids in clinical research is a multi-step process that requires careful sample handling and sophisticated analytical techniques to ensure accuracy and reliability.
Caption: Workflow for quantitative analysis of bile acids in clinical samples.
References
- 1. Oral Cholic Acid Is Efficacious and Well Tolerated in Patients With Bile Acid Synthesis and Zellweger Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Cholic Acid Is Efficacious and Well Tolerated in Patients With Bile Acid Synthesis and Zellweger Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Cholic acid therapy in Zellweger spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cholic acid extension study in Zellweger spectrum disorders: Results and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholic acid and ursodeoxycholic acid therapy in primary biliary cirrhosis. Changes in bile acid patterns and their correlation with liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chenodiol (Chenodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. england.nhs.uk [england.nhs.uk]
- 12. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. The clinical and biochemical effectiveness and safety of cholic acid treatment for bile acid synthesis defects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. benchchem.com [benchchem.com]
- 17. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aragen.com [aragen.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative In Vitro Analysis of Cholenic Acid and Its Sulfate Conjugate: Insights into Bioactivity and Cellular Effects
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of bile acids and their metabolites is paramount. This guide provides a comparative overview of the in vitro effects of cholenic acid and its sulfate (B86663) conjugate, focusing on their interactions with key nuclear receptors and their impact on cellular viability. Due to the limited direct comparative data on this compound, this guide utilizes data from its structurally similar and well-studied counterpart, lithocholic acid (LCA), to draw informed comparisons.
Sulfation, a critical phase II metabolic reaction, is known to alter the physicochemical properties of bile acids, generally increasing their water solubility and facilitating their excretion. This modification can significantly impact their biological activity, transforming a potentially toxic compound into a less harmful metabolite. This guide delves into these differences through a review of in vitro experimental data.
Quantitative Comparison of Biological Activities
The following table summarizes the known in vitro activities of lithocholic acid (LCA) and provides insights into the expected effects of its sulfated form. This data is compiled from various studies to offer a comparative perspective.
| Biological Target | Molecule | Effect | Potency (Concentration) | Cell Line / Assay System |
| Farnesoid X Receptor (FXR) | Lithocholic Acid (LCA) | Antagonist | IC₅₀: 1 µM[1] | In vitro co-activator association assay |
| Antagonizes GW4064-induced transactivation | - | HepG2 cells[1] | ||
| Sulfated Lithocholic Acid | Not reported to have antagonist activity | - | - | |
| Pregnane X Receptor (PXR) | Lithocholic Acid (LCA) | Agonist | Activates PXR | -[2][3] |
| Sulfated Lithocholic Acid | Not reported to activate PXR | - | - | |
| Vitamin D Receptor (VDR) | Lithocholic Acid (LCA) | Agonist | Kᵢ: 29 µM; Activates at 30 µM[3] | COS-7 cell lysates |
| Sulfated Lithocholic Acid | Not reported to activate VDR | - | - | |
| Cytotoxicity | Lithocholic Acid (LCA) | Cytotoxic | - | Hepatocytes, Caco-2 cells |
| Sulfated Lithocholic Acid | Less cytotoxic than LCA | - | Caco-2 cells | |
| Matrix Metalloproteinase-2 (MMP-2) Secretion | Lithocholic Acid (LCA) | Increased secretion | - | Caco-2 cells[4] |
| Sulfated Lithocholic Acid | No effect on secretion | - | Caco-2 cells[4] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and its sulfate conjugate can be attributed to their distinct interactions with nuclear receptors, which in turn regulate a cascade of downstream genes involved in bile acid homeostasis, detoxification, and cellular health.
Farnesoid X Receptor (FXR) Signaling
FXR is a key regulator of bile acid synthesis and transport. Its activation by bile acids typically leads to a feedback inhibition of bile acid production. Lithocholic acid, however, acts as an antagonist, blocking the activation of FXR by other agonists. This can disrupt the normal feedback loop and contribute to cholestasis. The sulfated form is not known to share this antagonistic activity, suggesting that sulfation is a detoxification pathway that mitigates the harmful effects of LCA on FXR signaling.
FXR signaling pathway and the antagonistic effect of this compound (as LCA).
Pregnane X Receptor (PXR) and Detoxification
PXR is a nuclear receptor that senses the presence of foreign substances (xenobiotics) and endogenous toxins, including certain bile acids. Activation of PXR upregulates the expression of genes encoding detoxification enzymes, such as cytochrome P450s (e.g., CYP3A4) and sulfotransferases (SULTs). Lithocholic acid is a known activator of PXR, which initiates a protective response to increase its own metabolism and elimination.[2][3] The sulfated form of LCA is the product of this detoxification pathway and is therefore not expected to be a potent PXR activator.
PXR-mediated detoxification of this compound (as LCA).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are outlines of the key experimental protocols used to assess the bioactivity of bile acids.
Nuclear Receptor Activation Assays (Reporter Gene Assay)
Objective: To quantify the ability of a test compound to activate or inhibit a specific nuclear receptor (e.g., FXR, PXR).
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, HEK293T) is cultured in appropriate media.
-
Transfection: Cells are transiently or stably transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the nuclear receptor of interest (e.g., human PXR).
-
A reporter plasmid containing a luciferase gene under the transcriptional control of a promoter with response elements for the specific nuclear receptor (e.g., a CYP3A4 promoter for PXR).
-
-
Treatment: Transfected cells are treated with various concentrations of the test compounds (this compound, this compound sulfate) and appropriate controls (vehicle, known agonist, known antagonist) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: Luminescence signals are normalized (e.g., to total protein concentration or a co-transfected control reporter like Renilla luciferase). Dose-response curves are generated to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
Objective: To assess the effect of a test compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Hepatocellular carcinoma cells (e.g., HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then exposed to a range of concentrations of this compound and its sulfate conjugate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the wells, and the resulting luminescence is measured.
-
-
Data Analysis: The absorbance or luminescence values are proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control. IC₅₀ values (the concentration of the compound that causes a 50% reduction in cell viability) are calculated from the dose-response curves.
References
- 1. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Lithocholic acid and sulphated lithocholic acid differ in the ability to promote matrix metalloproteinase secretion in the human colon cancer cell line CaCo-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cholenic Acid: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
The proper disposal of cholenic acid is crucial for ensuring laboratory safety and environmental protection. This compound is categorized as harmful in contact with skin and causes serious eye irritation.[1][2] Therefore, adherence to established safety protocols and waste management regulations is mandatory. This guide provides a procedural, step-by-step approach for the safe handling and disposal of this compound in a laboratory setting.
At no point should this compound or its containers be disposed of via standard trash or sewer systems.[3][4] Evaporation is also not a permissible method of disposal.[3] All chemical waste, including this compound, should be treated as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department or equivalent authority.[3]
Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | [1][5][6] |
| Primary Disposal Method | Dispose of as hazardous waste through your institution's EHS program. The recommended method is incineration in a licensed facility. | [1][6] |
| Waste Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [4][7][8] |
| Waste Container Requirements | Use a chemically compatible container with a secure, leak-proof closure. The container must be clearly labeled as "Hazardous Waste: this compound". | [4][7][9] |
| Maximum Accumulation Volume | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | [4][7] |
| Spill Management | Dampen spilled solid with 60-70% ethanol (B145695) to prevent dust formation and collect mechanically. | [6] |
Experimental Protocols: Step-by-Step Disposal and Spill Management
Routine Disposal of this compound Waste
This protocol outlines the standard procedure for the collection and disposal of this compound waste generated during research activities.
Methodology:
-
Container Preparation: Obtain a designated hazardous waste container from your institution's EHS department. Ensure the container is made of a material compatible with this compound and has a secure screw cap.[8]
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the date accumulation started, and the associated hazards (e.g., "Harmful," "Irritant").
-
Waste Collection: As this compound waste is generated (e.g., unused solid, contaminated labware), carefully place it into the prepared container. This includes any contaminated items such as gloves, weigh boats, or pipette tips.
-
Secure Storage: Keep the waste container securely capped at all times, except when adding waste.[3][4][7] Store the container in your laboratory's designated Satellite Accumulation Area.[4][7][8]
-
Waste Pickup: Once the container is full or you have no further use for it, complete and submit a hazardous waste disposal form to your institution's EHS department for pickup.[4]
Management of this compound Spills
This protocol provides a step-by-step guide for safely managing a spill of solid this compound.
Methodology:
-
Area Evacuation and Alerting: Immediately alert personnel in the vicinity of the spill. If the spill is large, evacuate the area.
-
Don Personal Protective Equipment (PPE): Before cleaning the spill, ensure you are wearing the appropriate PPE, including chemical-impermeable gloves, safety goggles, a lab coat, and if ventilation is poor, a NIOSH-approved respirator.[6]
-
Prevent Dust Dispersion: To avoid the solid becoming airborne, gently dampen the spilled this compound with 60-70% ethanol.[6]
-
Mechanical Collection: Carefully sweep the dampened material into a dustpan or use other appropriate tools to collect it.[1][10]
-
Waste Containment: Place the collected this compound and any contaminated cleaning materials (e.g., absorbent pads, wipes) into a designated hazardous waste container.
-
Labeling and Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through your institution's EHS program.[3][4]
-
Decontamination: Thoroughly clean the spill area with soap and water.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C24H38O3 | CID 92997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. odu.edu [odu.edu]
- 5. lgcstandards.com [lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. carlroth.com [carlroth.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cholenic Acid
For Immediate Reference: Essential Safety and Handling Information for Cholenic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is recognized as being harmful in contact with skin and causing serious eye irritation.[1][2] Proper handling and disposal are critical to mitigate these risks. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Classification and Personal Protective Equipment
To ensure safety, it is imperative to use the appropriate personal protective equipment. The Globally Harmonized System (GHS) classification for this compound underscores the potential hazards.
| Hazard Classification | GHS Category | Recommended Personal Protective Equipment |
| Acute Toxicity, Dermal | Category 4 | Chemical-resistant gloves (e.g., nitrile or butyl rubber)[3] |
| Serious Eye Irritation | Category 2A | Safety glasses with side shields or chemical splash goggles[4] |
| Skin Irritation | - | Protective clothing, such as a lab coat or a disposable gown[4] |
| Respiratory Protection | - | A dust respirator should be used if dust or aerosols will be generated |
Operational Plan: Handling this compound
A systematic approach to handling this compound will minimize exposure and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is recommended, especially when handling the powdered form, to prevent the dispersion of dust.
-
Ensure that a safety shower and an eye wash station are readily accessible.
-
Before beginning work, inspect all PPE for damage and ensure a proper fit.
2. Handling Procedure:
-
Wear the full complement of recommended PPE: chemical-resistant gloves, a lab coat or gown, and safety glasses or goggles.[1]
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation and inhalation of dust.[5] If there is a risk of generating dust, a dust respirator is required.
-
Wash hands and face thoroughly after handling the substance.[6]
3. Storage:
-
Keep the container tightly closed when not in use.[1]
-
This compound is incompatible with strong oxidizing agents; store it separately from these materials.[1]
Contingency Plan: Spills and Accidental Exposure
Accidents require a swift and informed response to minimize harm.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical advice/attention.[1][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor.[6] |
| Small Spill | For solid material, carefully sweep it up to avoid creating dust and place it into a suitable, labeled container for disposal. |
| Large Spill | Evacuate the area. Prevent the material from entering drains or waterways.[1] Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound waste should be considered hazardous due to its irritant properties.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[6] One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the product to enter sewers or waterways.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C24H38O3 | CID 92997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. leelinework.com [leelinework.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. carlroth.com [carlroth.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
